(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Description
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Properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-11-5-8(6-12)10-9(11)4-7/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNCXDKQWHXZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599427 | |
| Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216294-32-4 | |
| Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol synthesis pathway
An In-depth Technical Guide to the Synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents due to its broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a robust and widely adopted synthetic pathway for this compound, a valuable building block for drug discovery and development. We will dissect a highly efficient two-step synthesis, beginning with the construction of the heterocyclic core via cyclocondensation, followed by the targeted reduction to the final alcohol. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just procedural steps, but also the underlying mechanistic rationale and critical insights into experimental choices, thereby ensuring both reproducibility and a deeper understanding of the chemical transformation.
Strategic Overview: A Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule, this compound, dictates a two-step strategy. The primary disconnection is at the C2-methanol functional group, which can be readily formed from the reduction of a corresponding carboxylic acid ester. This ester intermediate, in turn, can be synthesized through the well-established cyclocondensation of a substituted 2-aminopyridine with an α-halo ester. This approach is advantageous as it builds the core heterocycle and installs the necessary C2-functionality in a single, efficient step.
Figure 1: Retrosynthetic analysis of the target molecule.
Part I: Construction of the Imidazo[1,2-a]pyridine Core
The cornerstone of this synthesis is the formation of the bicyclic imidazo[1,2-a]pyridine system. The most direct method to achieve the desired substitution pattern is the reaction between 2-amino-4-methylpyridine and an ethyl pyruvate derivative bearing a leaving group on the α-carbon, such as ethyl bromopyruvate.
Mechanism of Cyclocondensation
This transformation is a classic example of heterocyclic synthesis driven by the nucleophilicity of the 2-aminopyridine moiety. The reaction proceeds via a two-stage mechanism:
-
N-Alkylation: The initial step is a nucleophilic attack by the pyridine ring nitrogen (the endocyclic nitrogen) on the electrophilic carbon of ethyl bromopyruvate. This SN2 displacement of the bromide ion forms a pyridinium salt intermediate. The endocyclic nitrogen is a stronger nucleophile than the exocyclic amino group, driving the regioselectivity of this initial alkylation.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester side chain. This forms a five-membered cyclic hemiaminal intermediate, which subsequently dehydrates under the reaction conditions (often aided by heating) to yield the stable, aromatic imidazo[1,2-a]pyridine ring system.[4][5]
Caption: Key mechanistic steps in the formation of the imidazo[1,2-a]pyridine core.
Detailed Experimental Protocol: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
This protocol is adapted from established literature procedures.[6]
Materials:
-
2-Amino-4-methylpyridine (1.0 eq)
-
Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate) (1.2 eq)
-
Ethanol (anhydrous)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-methylpyridine (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of aminopyridine).
-
Stir the mixture until the solid is fully dissolved.
-
Slowly add ethyl bromopyruvate (1.2 eq) to the solution at room temperature. An exothermic reaction and the formation of a precipitate (the pyridinium bromide salt) may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the resulting residue, add a saturated aqueous solution of NaHCO₃ to neutralize the hydrobromide salt. This step is crucial as it deprotonates the intermediate, facilitating the final cyclization and ensuring the product is in its free base form.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
| Parameter | Value/Condition | Rationale |
| Solvent | Ethanol | Good solvent for reactants; appropriate boiling point for reflux. |
| Temperature | Reflux (~78 °C) | Provides activation energy for both SN2 and dehydration steps. |
| Base | NaHCO₃ (in workup) | Neutralizes the HBr byproduct to yield the neutral heterocyclic product. |
| Typical Yield | 60-85% | Reflects the efficiency of this cyclocondensation reaction.[6][7] |
Part II: Reduction to this compound
The final step in the pathway is the reduction of the C2-ester functionality to a primary alcohol. This transformation requires a potent hydride-donating reagent capable of reducing a carboxylic acid ester.
Reagent Selection: LiAlH₄ vs. Other Hydrides
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Esters are relatively unreactive carbonyl compounds and are not efficiently reduced by milder reagents like sodium borohydride (NaBH₄).[8] LiAlH₄ is a powerful, non-selective reducing agent that readily reduces esters, carboxylic acids, amides, and ketones to their corresponding alcohols.
Causality behind choice: The high reactivity of LiAlH₄ is necessary to overcome the resonance stabilization of the ester group. It is crucial to conduct the reaction under anhydrous conditions as LiAlH₄ reacts violently with water.
Detailed Experimental Protocol: Reduction of the Ester
This protocol is based on standard reduction procedures for aromatic esters.[7]
Materials:
-
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Fieser's workup (H₂O, NaOH, H₂O)
-
Ethyl Acetate
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the ester intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The addition may be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture back down to 0 °C.
-
Quenching: Carefully and slowly quench the excess LiAlH₄. A common and safe method is the sequential, dropwise addition of:
-
'x' mL of H₂O
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of H₂O (where 'x' is the mass of LiAlH₄ used in grams). This procedure (Fieser's workup) is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, filterable solid forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel chromatography or recrystallization from ethanol to obtain colorless crystals of this compound.[7]
Caption: Workflow for the reduction of the ester intermediate to the final product.
Conclusion
The synthesis of this compound is efficiently achieved through a reliable two-step sequence. The initial cyclocondensation of 2-amino-4-methylpyridine with ethyl bromopyruvate provides the core heterocyclic structure with the necessary C2-handle, and a subsequent reduction with lithium aluminum hydride furnishes the target alcohol. This pathway is characterized by its high efficiency, straightforward execution, and reliance on well-understood chemical transformations, making it a valuable and scalable route for obtaining this important synthetic intermediate for medicinal chemistry applications.
References
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Spectroscopic data for (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
An In-Depth Technical Guide to the Spectroscopic Characterization of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Abstract
Molecular Structure and Analytical Overview
The structural elucidation of a novel or target compound like this compound is a systematic process. Each analytical technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment. The workflow begins with confirming the molecular mass and formula, proceeds to map the carbon-hydrogen framework, and finishes by identifying functional groups and probing the electronic system.
The core structure consists of a fused bicyclic system: a pyridine ring and an imidazole ring. The substituent positions—a methyl group at C7 and a methanol group at C2—are critical determinants of the molecule's chemical and biological properties. Accurate characterization ensures that the correct isomer has been synthesized and is being used in subsequent studies.
Caption: Chemical structure with standard IUPAC numbering.
Below is a typical workflow for the characterization process.
Caption: A generalized workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms and their connectivity.
Expert Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve it in ~0.6 mL of a deuterated solvent. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common first choice for its versatility.[2] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, with the added benefit of resolving exchangeable protons like those in alcohols (-OH).
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR to define the 0 ppm reference point.[3] Modern spectrometers can also reference the residual solvent peak.
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.[2][3]
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). A standard pulse program (e.g., 'zg30') is used.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (if needed): If assignments are ambiguous, run 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to establish definitive connectivity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting pattern), and relative abundance (integration).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Notes |
|---|---|---|---|---|---|
| H-5 | 7.9 - 8.1 | d | ~7.0 | 1H | H-5 is adjacent to the bridgehead nitrogen (N4), leading to a downfield shift. It is coupled to H-6. |
| H-3 | 7.6 - 7.7 | s | - | 1H | The proton on the imidazole ring (C3) typically appears as a singlet in this region. |
| H-8 | 7.3 - 7.4 | s (or narrow d) | < 1.0 | 1H | H-8 is adjacent to the other bridgehead nitrogen (N1) and shows minimal coupling to H-6. |
| H-6 | 6.6 - 6.8 | d | ~7.0 | 1H | H-6 is coupled to H-5 and is shifted upfield relative to other aromatic protons. |
| -CH₂OH | 4.8 - 4.9 | s | - | 2H | The methylene protons adjacent to the oxygen and the aromatic ring appear as a singlet. |
| -CH₂OH | Variable (e.g., 2-4) | br s | - | 1H | The hydroxyl proton is exchangeable; its shift is concentration and solvent-dependent. It appears as a broad singlet. |
| 7-CH₃ | 2.3 - 2.5 | s | - | 3H | The methyl group protons on the pyridine ring appear as a characteristic singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |
|---|---|---|
| C-2 | 150 - 153 | The C-2 carbon, substituted with the methanol group, is expected to be significantly downfield. |
| C-8a (bridgehead) | 142 - 144 | The quaternary carbon at the fusion of the two rings. |
| C-7 | 135 - 138 | The carbon bearing the methyl group. Its chemical shift is influenced by the methyl substituent. |
| C-5 | 123 - 125 | Aromatic CH carbon. |
| C-8 | 120 - 122 | Aromatic CH carbon adjacent to the bridgehead nitrogen. |
| C-4a (bridgehead) | 117 - 119 | The second quaternary carbon at the ring fusion. |
| C-6 | 112 - 114 | Aromatic CH carbon. |
| C-3 | 108 - 110 | The C-3 carbon of the imidazole ring is typically shielded. |
| -CH₂OH | 58 - 62 | The aliphatic carbon of the methanol group. |
| 7-CH₃ | 20 - 22 | The methyl group carbon. |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
Expert Protocol: Mass Spectrometry Acquisition
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this type of polar molecule. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for HRMS to achieve mass accuracy within 5 ppm.[2]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid is often added to promote protonation.
-
Data Analysis: The primary goal is to identify the [M+H]⁺ peak. For this compound (C₉H₁₀N₂O), the expected monoisotopic mass is 162.0793 g/mol . The ESI-MS spectrum should show a prominent peak at m/z 163.0866 for the [M+H]⁺ ion.
Predicted Fragmentation Pattern
While ESI is a soft technique, some fragmentation can occur. The most likely fragmentation pathway involves the loss of the hydroxymethyl group or water.
Caption: Key fragmentation pathways for the target molecule under ESI-MS.
Infrared (IR) and UV-Visible Spectroscopy
These techniques provide valuable information about the functional groups and the electronic conjugated system of the molecule.
Expert Protocol: Data Acquisition
-
FT-IR: The simplest method is Attenuated Total Reflectance (ATR), which requires only a small amount of solid sample placed directly on the crystal. Data is typically collected over a range of 4000-400 cm⁻¹.
-
UV-Vis: The compound is dissolved in a UV-transparent solvent (e.g., ethanol or methanol) at a low concentration (e.g., 10⁻⁵ M). The absorbance spectrum is recorded using a dual-beam spectrophotometer, typically from 200-400 nm. The imidazo[1,2-a]pyridine core is known to be fluorescent, and its absorption properties are well-documented.[4][5]
Predicted Spectral Data
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Intensity | Notes |
|---|---|---|---|
| 3400 - 3200 | O-H (alcohol) | Strong, Broad | Characteristic broad peak for the hydroxyl group due to hydrogen bonding. |
| 3100 - 3000 | C-H (aromatic) | Medium | Stretching vibrations of the C-H bonds on the heterocyclic rings. |
| 2980 - 2850 | C-H (aliphatic) | Medium-Weak | Stretching vibrations from the methyl and methylene groups. |
| 1640 - 1620 | C=N / C=C | Strong | Ring stretching vibrations from the imidazo[1,2-a]pyridine core. |
| 1450 - 1350 | C-H (bend) | Medium | Bending vibrations of the aliphatic groups. |
| 1250 - 1000 | C-O (alcohol) | Strong | C-O stretching vibration from the primary alcohol. |
UV-Visible Absorption: The imidazo[1,2-a]pyridine system possesses a conjugated π-electron system. The UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* transitions. Based on similar structures, two main absorption bands are anticipated.[4]
-
λ_max ≈ 240-260 nm: High-energy transition involving the entire aromatic system.
-
λ_max ≈ 300-330 nm: Lower-energy transition, often showing some vibrational fine structure.
Conclusion
The structural characterization of this compound relies on a multi-technique spectroscopic approach. This guide outlines the standard protocols and predictive data necessary for its unambiguous identification. High-resolution mass spectrometry will confirm its elemental composition, while a combination of 1D and 2D NMR spectroscopy will definitively establish the connectivity of its carbon-hydrogen framework. Finally, IR and UV-Vis spectroscopy will verify the presence of key functional groups and characterize its electronic structure. By following this integrated analytical workflow, researchers in drug development and related fields can ensure the identity and purity of this valuable heterocyclic building block.
References
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Rangel, D. C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(13), 5082. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for a related chemical synthesis. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum of Pyridine (HMDB0000926). Available at: [Link]
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Lindsley, C. W., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. Available at: [Link]
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Ghedini, M., et al. (2019). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal, 14(17), 3026-3033. Available at: [Link]
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Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Studies. Chemical Methodologies, 9(11), 1016-1030. Available at: [Link]
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Physical and chemical properties of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
An In-depth Technical Guide to (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential applications of this compound, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a nitrogen-fused heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurrence in a multitude of biologically active compounds and marketed drugs, demonstrating its ability to interact with diverse biological targets.[2] Notable examples include Zolpidem and Alpidem, which are prescribed for insomnia and anxiety, respectively.[2][3]
The therapeutic versatility of this scaffold is extensive, with derivatives exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties, among others.[1][4] The core structure's synthetic tractability and amenability to substitution allow for the fine-tuning of physicochemical and pharmacological properties. This compound is a valuable derivative, featuring a reactive hydroxymethyl group at the 2-position, which serves as a crucial handle for further chemical modification, and a methyl group at the 7-position, which can influence the molecule's electronic properties and metabolic stability.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development, guiding decisions on reaction conditions, formulation, and analytical method development.
IUPAC Name: this compound CAS Number: 132336-72-2 Molecular Formula: C₉H₁₀N₂O Molecular Weight: 162.19 g/mol
The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 162.19 g/mol | |
| Molecular Formula | C₉H₁₀N₂O | |
| Physical Form | Liquid | |
| logP (Predicted) | -0.717 | [5] |
| Water Solubility (Predicted) | Log10(S) = 0.85 mol/L | [5] |
| pKa (Predicted) | Basic: 5.5 (most basic) | N/A |
| Acidic: 14.5 (most acidic) | N/A |
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment are critical validation steps. The following data represent the expected spectroscopic signatures for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on the imidazopyridine core, a singlet for the C7-methyl group, and signals corresponding to the methylene (-CH₂) and hydroxyl (-OH) protons of the methanol substituent. The precise chemical shifts and coupling constants provide a fingerprint for the molecule's structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display unique resonances for each of the nine carbon atoms in the molecule, confirming the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound, the expected [M+H]⁺ ion would have a calculated m/z of 163.0866, corresponding to the formula [C₉H₁₁N₂O]⁺.[6]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol group (around 3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=N and C=C stretching vibrations characteristic of the heterocyclic ring system.
Self-Validating Protocol Insight: Any synthesis of this compound must be validated by a combination of these techniques. For instance, obtaining a HRMS value that matches the calculated mass to within 5 ppm provides strong evidence of the correct elemental formula. Subsequent ¹H and ¹³C NMR analysis confirms the specific isomeric structure and connectivity.[7]
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the nucleophilic character of the hydroxyl group and the electronic nature of the fused aromatic ring system.
Reactivity of the Hydroxymethyl Group
The primary alcohol at the C2 position is a versatile functional group for derivatization:
-
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives.
-
Esterification/Etherification: The hydroxyl group can readily react with acylating or alkylating agents to form esters and ethers, enabling the exploration of structure-activity relationships.
-
Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂) creates an electrophilic center for subsequent nucleophilic substitution reactions.
Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring is an electron-rich system. The most common site for electrophilic aromatic substitution is typically the C3 position. However, the reactivity is influenced by the substituents present on the ring.
Below is a diagram illustrating the key reactive sites and potential transformations.
Caption: Key reactive sites on this compound.
Synthesis and Purification Workflow
The synthesis of imidazo[1,2-a]pyridines is well-established, most commonly proceeding via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][3]
General Synthetic Protocol
A representative synthesis for a compound like this compound would involve the reaction of 4-methylpyridin-2-amine with a suitable three-carbon α-halocarbonyl synthon that can be converted to the hydroxymethyl group. A common and effective approach is to use a protected α-hydroxy-α-haloacetone derivative or 1,3-dichloroacetone followed by reduction.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-methylpyridin-2-amine (1.0 eq.) in a suitable solvent like ethanol or DMF, add 1,3-dichloroacetone (1.1 eq.).
-
Causality Insight: Ethanol is a good choice as it is polar enough to dissolve the starting materials and is relatively benign. The slight excess of the dichloroacetone ensures complete consumption of the limiting aminopyridine.
-
-
Cyclization: Heat the reaction mixture at reflux (e.g., ~80 °C) for several hours (typically 4-12 h). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Trustworthiness: Monitoring ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products. The disappearance of the starting aminopyridine is a key indicator of completion.
-
-
Intermediate Formation: The initial cyclization forms 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine.
-
Hydrolysis & Reduction (One-Pot or Sequential): After cyclization, the intermediate can be converted to the final product. A common method is hydrolysis of the chloromethyl group to the hydroxymethyl group, which can sometimes be achieved in situ or requires a subsequent step, potentially followed by a reduction if an ester intermediate is formed.
-
Work-up: After cooling to room temperature, the reaction mixture is typically neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[6]
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Causality Insight: A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is effective for separating the polar product from less polar impurities.[6]
-
-
Final Validation: The pure fractions are combined, and the solvent is evaporated. The final product's identity and purity (>95%) are confirmed using NMR, MS, and HPLC analysis.
The following diagram outlines this generalized workflow.
Caption: Generalized workflow for synthesis and purification.
Applications in Drug Discovery
This compound is not typically an end-product but rather a key intermediate. Its value lies in providing a robust scaffold that can be elaborated into more complex molecules with tailored biological activities.
-
Kinase Inhibitors: The imidazo[1,2-a]pyridine core is present in numerous kinase inhibitors.[8] The hydroxymethyl group can be used to introduce side chains that target specific pockets within the ATP-binding site of kinases like VEGFR or EGFR.
-
Anticancer Agents: Many compounds built upon this scaffold have shown potent cytotoxicity against various cancer cell lines.[8][9] For example, derivatives have been developed as inhibitors of mesenchymal-epithelial transition factor (c-Met), a key target in cancer therapy.[10]
-
CNS Agents: Given the precedence of Zolpidem, this scaffold is actively explored for new agents targeting central nervous system receptors. The methyl and hydroxymethyl groups can be modified to optimize properties like blood-brain barrier penetration.
-
Anti-infective Agents: Researchers have identified imidazo[1,2-a]pyridine derivatives with activity against tuberculosis and other neglected tropical diseases.[2]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Toxicity: While specific toxicity data for this compound is not widely published, related imidazopyridines can be biologically active. Assume the compound is harmful if swallowed, similar to other analogs.
Conclusion
This compound is a synthetically versatile and valuable building block in the field of medicinal chemistry. Its combination of the privileged imidazo[1,2-a]pyridine core and a reactive hydroxymethyl group provides a powerful platform for the development of novel therapeutics. A thorough understanding of its physicochemical properties, reactivity, and synthesis is essential for researchers aiming to leverage this scaffold in drug discovery programs targeting a wide range of diseases, from cancer to infectious and central nervous system disorders.
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(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for a Specific CAS Number and the Power of the Imidazo[1,2-a]pyridine Core
In the landscape of medicinal chemistry, the precise identification of a chemical entity is paramount, and the Chemical Abstracts Service (CAS) number serves as a universal identifier. Our investigation into "(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol" revealed a notable absence of a specific CAS number in readily accessible databases. While CAS numbers for isomeric and analogous structures such as (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS No. 29096-61-5) and (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS No. 872362-98-6) are documented, the 2-methanol derivative with a 7-methyl substitution appears to be a less-chartered territory.[1][2]
This apparent scarcity, however, does not diminish the significance of the core scaffold. The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in drug discovery, a term bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets. This guide, therefore, pivots to an in-depth exploration of the imidazo[1,2-a]pyridine core, providing a robust technical foundation for researchers working with derivatives like this compound. The principles of synthesis, characterization, and biological application discussed herein are directly translatable and essential for the advancement of research in this promising chemical space.
The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine is a nitrogen-bridged heterocyclic system that has captured the attention of medicinal chemists for decades.[3][4] Its rigid, planar structure and rich electronic properties make it an ideal backbone for the design of small molecule therapeutics. This scaffold is a key component in a number of marketed drugs, demonstrating its clinical and commercial importance.[5]
The diverse biological activities associated with imidazo[1,2-a]pyridine derivatives are vast and continue to expand. These compounds have shown remarkable potential as:
-
Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines.[6]
-
Anti-inflammatory drugs: Modulating inflammatory pathways.
-
Antiviral compounds: Inhibiting viral replication.
-
Anthelmintic agents: Combating parasitic worm infections.[7]
-
Central Nervous System (CNS) modulators: Including anxiolytic and hypnotic effects.
This wide range of activities underscores the versatility of the imidazo[1,2-a]pyridine core and its amenability to structural modifications for targeted therapeutic interventions.[3][4]
Strategic Synthesis of Imidazo[1,2-a]pyridine Derivatives
The construction of the imidazo[1,2-a]pyridine nucleus can be achieved through several elegant and efficient synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
One of the most powerful and atom-economical methods for synthesizing 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction. This one-pot, three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.
Experimental Protocol: General Procedure for the GBB Reaction
-
Reactant Preparation: To a solution of the 2-aminopyridine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol), add the aldehyde (1.0-1.2 equivalents).
-
Catalyst Addition: Introduce a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, Yb(OTf)₃, or even a strong protic acid) to facilitate imine formation.
-
Isocyanide Addition: Add the isocyanide (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for a period ranging from a few hours to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.
The GBB reaction's modularity allows for the rapid generation of diverse libraries of compounds for high-throughput screening, a critical advantage in modern drug discovery.
Classical Synthesis: The Tschitschibabin Reaction and Analogues
A more traditional yet highly effective route involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This reaction, a variation of the Tschitschibabin pyridine synthesis, is a reliable method for accessing a wide range of substituted imidazo[1,2-a]pyridines.
Experimental Workflow: Synthesis via α-Halocarbonyl Condensation
Caption: Workflow for the synthesis of imidazo[1,2-a]pyridines.
Comprehensive Analytical Characterization
The unambiguous identification and characterization of novel imidazo[1,2-a]pyridine derivatives are crucial for establishing structure-activity relationships (SAR). A combination of spectroscopic techniques is employed for this purpose.
| Analytical Technique | Purpose and Key Observables |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. ¹H NMR reveals the number, environment, and connectivity of protons. ¹³C NMR identifies the carbon framework. Key shifts in the aromatic region are characteristic of the imidazo[1,2-a]pyridine core.[8][9] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the compound's structure. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. Characteristic peaks for N-H, C=N, and C-H bonds can be observed.[8][9] |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the synthesized compound, providing a measure of its purity. |
Interpreting Spectroscopic Data: A thorough analysis of the combined data from these techniques is essential for the definitive structural elucidation of new chemical entities. For instance, in the ¹H NMR spectrum of a typical imidazo[1,2-a]pyridine, the protons on the pyridine ring will appear as doublets or doublets of doublets in the downfield region (typically δ 7.0-8.5 ppm), while the protons on the imidazole ring will have distinct chemical shifts.
The Future of Imidazo[1,2-a]pyridines in Drug Development
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Current research is focused on several key areas:
-
Targeted Therapies: Designing derivatives that selectively inhibit specific enzymes or receptors implicated in disease, such as kinases in cancer.
-
Bioisosteric Replacements: Utilizing the imidazo[1,2-a]pyridine core as a bioisostere for other aromatic systems to improve pharmacokinetic and pharmacodynamic properties.
-
Green Chemistry Approaches: Developing more environmentally friendly and sustainable synthetic methods for the production of these valuable compounds.[10]
The inherent versatility and proven track record of the imidazo[1,2-a]pyridine scaffold ensure its continued prominence in the field of medicinal chemistry. As researchers continue to explore the vast chemical space surrounding this privileged core, the development of new and improved therapeutics is an exciting and achievable goal.
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Biological activity of novel imidazo[1,2-a]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of Novel Imidazo[1,2-a]Pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Modern Drug Discovery
The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5,6 heterocycle, is widely recognized in medicinal chemistry as a "privileged structure".[1][2][3] This designation is earned due to its unique ability to bind to a wide array of biological targets, thereby exhibiting a vast spectrum of pharmacological activities.[4][5] The scaffold's therapeutic relevance is firmly established by its presence in numerous commercially successful drugs, such as the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[1][2][4][6]
The synthetic accessibility and rigid conformational structure of the imidazo[1,2-a]pyridine core make it an ideal foundation for the rational design of novel therapeutic agents. Researchers have successfully functionalized this scaffold to develop derivatives with potent and selective activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[4][5][7]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It synthesizes recent advancements in the field, providing an in-depth analysis of the key biological activities of novel imidazo[1,2-a]pyridine derivatives. We will explore the underlying mechanisms of action, present structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower further research and development in this promising area of medicinal chemistry.
Anticancer Activity: Targeting Key Oncogenic Pathways
The development of novel anticancer agents is a primary focus for research involving the imidazo[1,2-a]pyridine scaffold. These derivatives have been shown to interfere with cancer cell proliferation, survival, and metastasis through diverse mechanisms of action.
Core Mechanisms of Antineoplastic Action
The efficacy of these compounds stems from their ability to modulate critical cellular pathways that are frequently dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several novel imidazo[1,2-a]pyridine derivatives have been rationally designed as potent dual PI3K/mTOR inhibitors, offering a comprehensive blockade of this critical oncogenic signaling cascade.[8][9] One study identified compound 15a as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and favorable pharmacokinetic properties.[9] Another derivative, 12 , demonstrated potent and highly selective inhibitory activity against the p110α isoform of PI3K.[10]
-
Inhibition of Key Kinases: Beyond the PI3K pathway, these derivatives have been developed as inhibitors of other crucial kinases. For instance, a series of imidazo[1,2-a]pyridines were identified as potent inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), a protein overexpressed in various tumors, including gastric cancer.[11][12] Compound 28e from this series showed remarkable proliferation inhibitory activity with an IC50 of 38 nM in MGC-803 cells.[11]
-
Induction of Apoptosis: A fundamental strategy in cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Novel imidazo[1,2-a]pyridines have been shown to induce apoptosis by inhibiting DNA synthesis and activating the apoptotic pathway.[13] Molecular docking studies have confirmed that certain derivatives can bind to the active sites of caspase-3 and caspase-9, key executioner enzymes in the apoptotic cascade.[13]
-
Wnt/β-catenin Signaling Inhibition: The Wnt/β-catenin signaling pathway plays a vital role in embryogenesis and tumorigenesis.[14] A series of imidazo[1,2-a]pyridines were found to inhibit this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1 and subsequent inhibition of cell proliferation in cancer cell lines with APC or β-catenin mutations.[14]
Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by dual-targeting imidazo[1,2-a]pyridine derivatives.
Data Summary: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | Activity Metric (IC50, µM) | Reference |
| 6d | HepG2 (Liver) | 1.84 | [13] |
| 6i | HepG2 (Liver) | 1.98 | [13] |
| 12b | HepG2 (Liver) | 13 | |
| 12b | MCF-7 (Breast) | 11 | |
| 12 | HT-29 (Colon) | 4.15 | [15] |
| 18 | B16F10 (Melanoma) | 14.39 | [15] |
| 15a | HCT116 (Colon) | 0.051 (PI3Kα) | [9] |
| 28e | MGC-803 (Gastric) | 0.038 (Nek2) | [11] |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[16]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel imidazo[1,2-a]pyridine derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The duration is determined by the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the plates at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial and Antituberculosis Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for anti-infective agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with potent activity against a range of pathogenic microbes.
Antibacterial and Antitubercular Mechanisms
-
Broad-Spectrum Antibacterial Action: Novel derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][17] The combination of the imidazo[1,2-a]pyridine core with other heterocyclic motifs, such as thiazole or 1,2,3-triazole, has been shown to synergistically enhance antibacterial potency.[7][18][19] Molecular docking studies suggest that some of these compounds may exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[17]
-
Antituberculosis Potential: Several imidazo[1,2-a]pyridine amides (IPAs) have been identified with significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains. A key mechanism of action is the inhibition of QcrB, a subunit of the cytochrome bc1 complex essential for the electron transport chain and ATP synthesis in mycobacteria. This targets the energy metabolism of the bacterium, a validated and attractive approach for anti-TB drug discovery.
Visualization: Workflow for Antibacterial Screening
Caption: A typical workflow for identifying lead antibacterial imidazo[1,2-a]pyridine compounds.
Data Summary: In Vitro Antibacterial Activity
| Compound ID | Bacterial Strain | Activity Metric | Reference |
| 9a | Bacillus subtilis | Zone of Inhibition: 22 mm | [17] |
| 10 | Staphylococcus aureus | MIC: 3.9 µg/mL | [20] |
| 10 | Escherichia coli | MIC: 7.8 µg/mL | [20] |
| 13 | Klebsiella pneumoniae | Zone of Inhibition: 27.1 mm | [20] |
| 4e | E. coli (MDR) | MIC: 0.5-0.7 mg/mL | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method, the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 25923) on an appropriate agar plate overnight. Pick several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain a final inoculum density of ~1.5 × 10⁶ CFU/mL.
-
Compound Preparation: In a sterile 96-well U-bottom plate, add 50 µL of MHB to wells 2 through 12. In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will not contain the compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (~1.5 × 10⁶ CFU/mL) to wells 1 through 11. This results in a final volume of 100 µL and a final bacterial concentration of ~7.5 × 10⁵ CFU/mL. Well 12 receives 50 µL of sterile MHB instead of inoculum.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A growth control (well 11) must be turbid and a sterility control (well 12) must be clear for the assay to be valid.
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have shown significant promise as antiviral agents, with activity reported against a variety of DNA and RNA viruses.
-
Anti-herpesvirus Activity: Certain derivatives bearing a thioether side chain have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[22] Other series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have shown potent activity against herpes simplex viruses (HSV), with some compounds exhibiting in vitro activity superior to the standard drug acyclovir.[23][24]
-
Anti-HIV Activity: The scaffold has been explored for its potential against the human immunodeficiency virus (HIV).[25] Structure-activity relationship (SAR) studies have identified hydrophobicity as a key factor for activity.[25] Molecular docking and dynamics simulations of chalcone-based imidazo[1,2-a]pyridines have shown stable binding conformations within the active sites of HIV-1 reverse transcriptase and HIV-2 protease.[26]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridines have been investigated as potent anti-inflammatory agents.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are primarily attributed to their ability to suppress key pro-inflammatory signaling pathways. A novel derivative, designated MIA, was shown to exert its anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines.[27][28] This suppression leads to a downstream reduction in the expression of inflammatory mediators like iNOS and COX-2.[27] Molecular docking studies confirmed that the compound binds to the NF-κB p50 subunit, inhibiting its activity.[27][28]
Visualization: NF-κB Signaling Pathway Inhibition
Caption: Suppression of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility and synthetic tractability have enabled the development of a vast library of derivatives with a wide spectrum of potent biological activities. From targeting critical oncogenic pathways and combating drug-resistant microbes to modulating inflammatory responses and viral replication, these compounds demonstrate immense therapeutic potential.
The continued exploration of this privileged scaffold is crucial. Future research should focus on:
-
Structure-Based Drug Design: Leveraging computational tools and biophysical techniques to design next-generation derivatives with enhanced potency and selectivity for specific biological targets.
-
Novel Mechanisms of Action: Investigating new and unexplored cellular pathways modulated by these compounds to broaden their therapeutic applications.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure their viability as clinical candidates.
-
Combination Therapies: Evaluating the synergistic effects of imidazo[1,2-a]pyridine derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.
The wealth of data presented in this guide underscores the significant progress made and highlights the bright future for imidazo[1,2-a]pyridine derivatives as they advance from the laboratory to clinical applications, offering new hope for treating a multitude of human diseases.
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In silico modeling of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol interactions
An In-Depth Technical Guide: In Silico Modeling of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol Interactions
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities.[1][2] This guide provides an in-depth, protocol-driven exploration of the in silico techniques used to model the interactions of a representative compound, this compound, with a putative protein target. By integrating molecular docking and molecular dynamics (MD) simulations, we can predict binding modes, assess complex stability, and derive biophysical insights that are critical for rational drug design. This document serves as a practical whitepaper for researchers, detailing not just the procedural steps but the scientific rationale that underpins a robust computational drug discovery workflow.
Foundational Strategy: From Static Prediction to Dynamic Validation
The core of modern in silico drug discovery is not a single method but an integrated workflow that builds confidence at each stage.[3] We begin with a computationally inexpensive method, molecular docking , to generate a static snapshot of the most probable binding pose. This approach, however, does not account for the inherent flexibility of the protein or the influence of the solvent environment.[3][4] Therefore, we advance to a more computationally intensive and physically realistic technique, molecular dynamics (MD) simulation , to observe the dynamic behavior of the protein-ligand complex over time, validating the stability of the docked pose and refining our understanding of the key interactions.[5][6]
Protocol 4.1: MD Simulation with GROMACS
-
System Building:
-
Action: Combine the coordinate files for the protein (from Protocol 2.2) and the top-ranked ligand pose (from Protocol 3.1).
-
Action: Use the gmx pdb2gmx command to process the protein structure and gmx editconf to define a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the protein surface). [7] * Action: Merge the ligand topology (from Protocol 2.1) with the protein topology file.
-
Action: Fill the simulation box with water molecules (gmx solvate) and add counter-ions (gmx genion) to neutralize the system's net charge.
-
Rationale: This creates a complete, solvated, and electrically neutral system that approximates physiological conditions. The periodic boundary conditions of the box simulate an infinitely large system, avoiding edge effects. [8][9]
-
-
Energy Minimization:
-
Action: Perform a steepest descent energy minimization using gmx grompp and gmx mdrun. [10] * Rationale: The initial system may contain unfavorable steric clashes. Minimization relaxes these high-energy contacts to produce a stable starting point for the simulation.
-
-
Equilibration (NVT and NPT Ensembles):
-
Action: Perform a short (e.g., 100 ps) simulation in the NVT (isothermal-isochoric) ensemble to bring the system to the target temperature (e.g., 300 K) while keeping the protein and ligand atoms positionally restrained.
-
Action: Follow with a longer (e.g., 200 ps) simulation in the NPT (isothermal-isobaric) ensemble to adjust the system pressure and density to match experimental conditions (e.g., 1 bar), again with position restraints on the solute.
-
Rationale: This two-stage equilibration ensures that the solvent is properly configured around the solute and that the system achieves the correct temperature and pressure before the production run. Position restraints prevent drastic conformational changes to the protein-ligand complex before the system is fully equilibrated. [7]
-
-
Production MD:
-
Action: Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 ns), this time without any position restraints. The system's coordinates are saved at regular intervals (e.g., every 10 ps) into a trajectory file.
-
Rationale: This is the data-gathering phase of the simulation. The resulting trajectory is a molecular "movie" that can be analyzed to understand the stability, flexibility, and interactions of the complex over time.
-
Post-Simulation Analysis: Uncovering Dynamic Insights
The raw trajectory file from the MD simulation is a rich source of data. Specific analyses are required to translate this data into meaningful biophysical insights.
Protocol 5.1: Standard Trajectory Analyses
-
Root Mean Square Deviation (RMSD):
-
Action: Calculate the RMSD of the protein backbone atoms and the ligand heavy atoms over the course of the simulation, relative to their starting positions.
-
Interpretation: A stable, plateauing RMSD curve for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand remains stably bound in its initial pocket. A large, continuously increasing RMSD may indicate that the complex is unstable and the ligand is dissociating.
-
-
Root Mean Square Fluctuation (RMSF):
-
Action: Calculate the RMSF for each protein residue (or atom).
-
Interpretation: RMSF analysis reveals the flexibility of different parts of the protein. High RMSF values in loops near the binding site can indicate conformational changes that accommodate the ligand.
-
-
Hydrogen Bond Analysis:
-
Action: Use GROMACS tools (e.g., gmx hbond) to monitor the formation and lifetime of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Interpretation: This analysis identifies the key hydrogen bonding interactions that are most persistent and therefore most critical for anchoring the ligand in the binding site. This provides a more dynamic and robust picture than the static interactions observed in the initial docked pose.
-
Conclusion
The integrated workflow of molecular docking followed by molecular dynamics simulation provides a powerful paradigm for investigating small molecule-protein interactions. By starting with a rapid prediction of the binding pose and validating its stability through a rigorous, physics-based simulation, researchers can build a high-confidence model of the binding event. The insights gained from this process—identifying stable binding modes, key interacting residues, and the dynamic behavior of the complex—are invaluable for guiding the subsequent stages of lead optimization and experimental validation in a drug discovery campaign.
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]
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A Technical Guide to the Synthesis and Discovery of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Privileged Scaffold in Medicinal Chemistry
This in-depth technical guide provides a comprehensive overview of the discovery and a detailed, field-proven synthetic route for (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the potential of imidazo[1,2-a]pyridine derivatives. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.
Part 1: The Discovery and Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is widely recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is attributed to its ability to serve as a versatile scaffold for the development of compounds with a wide spectrum of biological activities. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this heterocyclic system, highlighting its therapeutic relevance.[2][3]
The discovery of novel derivatives of the imidazo[1,2-a]pyridine scaffold is often driven by a strategy of scaffold hopping and molecular diversification to identify new lead compounds for various therapeutic targets. The synthesis of this compound can be contextualized within this broader effort to explore the chemical space around this proven pharmacophore. The introduction of a methyl group at the 7-position and a methanol group at the 2-position can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its interaction with biological targets.
The imidazo[1,2-a]pyridine nucleus is a fused bicyclic system that is isosteric with purine and naphthalene, allowing it to interact with a variety of biological receptors. Its derivatives have been investigated for a range of activities, including as anticancer, antiviral, and anti-inflammatory agents.[4][5] The development of new synthetic routes and the exploration of novel substitution patterns are therefore of high interest to the medicinal chemistry community.
Part 2: A Validated Synthetic Pathway for this compound
The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the construction of the imidazo[1,2-a]pyridine core via a condensation reaction, followed by the reduction of an ester group to the desired primary alcohol. This approach is logical and has been validated for analogous structures.[6]
Step 1: Synthesis of Ethyl 7-Methylimidazo[1,2-a]pyridine-2-carboxylate
The initial and crucial step is the formation of the bicyclic imidazo[1,2-a]pyridine ring system. This is accomplished through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. In this case, 2-amino-4-methylpyridine serves as the key starting material to introduce the methyl group at the desired 7-position of the final product. Ethyl bromopyruvate is chosen as the α-halocarbonyl reactant to install the ethyl carboxylate group at the 2-position.
The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-methylpyridine by ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine core.
Experimental Protocol: Synthesis of Ethyl 7-Methylimidazo[1,2-a]pyridine-2-carboxylate
-
Reagents and Materials:
-
2-Amino-4-methylpyridine
-
Ethyl bromopyruvate
-
Methanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure: a. To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous methanol, add ethyl bromopyruvate (1.1 eq). b. Heat the reaction mixture to reflux (approximately 65 °C) for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). c. After completion, cool the mixture to room temperature and then to 0 °C in an ice bath. d. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with dichloromethane (3 x volume of the reaction mixture). f. Combine the organic layers and dry over anhydrous sodium sulfate. g. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. h. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate.
Step 2: Reduction of Ethyl 7-Methylimidazo[1,2-a]pyridine-2-carboxylate to this compound
The final step involves the reduction of the ester functional group of the intermediate to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is well-suited for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the hydride reagent.
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Ethyl acetate
-
Ethanol
-
-
Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. d. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material. e. Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form. f. Filter the resulting solids and wash them thoroughly with ethyl acetate or THF. g. Concentrate the filtrate under reduced pressure to yield the crude this compound. h. Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure compound.
Part 3: Data Presentation and Visualization
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 1 | Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate | 2-Amino-4-methylpyridine | Ethyl bromopyruvate, NaHCO₃ | Methanol | ~60-70% | >95% (after chromatography) |
| 2 | This compound | Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate | LiAlH₄ | THF | ~65-75% | >98% (after recrystallization) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key stages in the formation of the imidazo[1,2-a]pyridine core.
References
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Bollikonda, S. et al. A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. Organic Chemistry: An Indian Journal, 2012 .[7]
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Mejdrová, I. et al. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry, 2022 , 65(15), 10481-10501.[21]
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El-Ghozlani, M. et al. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 2014 , 70(Pt 11), o1189.[6]
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Jia, H. et al. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 2014 , 57(18), 7577-7589.[22]
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Broeckx, R. et al. Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 2017 , 60(9), 3786-3801.[23]
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Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 2023 , 19, 483-491.[24]
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An In-Depth Technical Guide to the Crystal Structure Analysis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol and Its Isomers
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic heterocyclic system is a structural cornerstone in numerous marketed drugs, including the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem.[2] Its broad spectrum of biological activities—spanning anticancer, anti-inflammatory, antiviral, and antitubercular properties—stems from its unique three-dimensional shape and electronic properties, which allow for potent and selective interactions with a wide array of biological targets.[1][3][4]
For researchers and drug development professionals, a profound understanding of the three-dimensional structure of imidazo[1,2-a]pyridine derivatives is not merely academic; it is a critical prerequisite for rational drug design. X-ray crystallography provides the most unambiguous and high-resolution data on molecular conformation, bond geometries, and the intricate network of intermolecular interactions that govern how a molecule behaves in the solid state and, by extension, how it may interact with a protein binding pocket.
This technical guide provides an in-depth analysis of the crystal structure of key imidazo[1,2-a]pyridine methanol derivatives. While the primary focus is on the (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol scaffold, this guide will utilize the detailed, publicly available crystal structure of its isomer, (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol , as a direct and highly relevant case study to illustrate the principles and methodologies of the analytical process. The insights derived are fundamentally applicable to the 7-methyl isomer and other closely related analogues.
Part 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final crystal is the single most important determinant for a successful crystallographic analysis.
Synthetic Pathway: A Two-Stage Approach
The synthesis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol is typically achieved through a robust two-step process. This methodology offers a reliable route to the target compound with good yields.
Experimental Protocol:
-
Step 1: Condensation and Cyclization to Form the Ester Intermediate
-
Reactants: 6-methylpyridin-2-amine and ethyl bromopyruvate.
-
Procedure: The reactants are refluxed in a suitable solvent, such as methanol. This initiates a condensation reaction, followed by an intramolecular cyclization to form the ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate intermediate. The reaction mixture is heated for several hours (e.g., 4 hours at 343 K).
-
Work-up: After cooling, the mixture is neutralized with a weak base like sodium carbonate (Na₂CO₃). The product is then extracted into an organic solvent (e.g., dichloromethane), dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography.
-
-
Step 2: Reduction of the Ester to the Primary Alcohol
-
Reactant: Ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate.
-
Reducing Agent: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is used.
-
Procedure: The ester intermediate is dissolved in an appropriate solvent (e.g., methanol) and treated with the reducing agent at room temperature for approximately 2 hours. This selectively reduces the ester functionality to a primary alcohol.
-
Final Product: The reaction yields the target compound, (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol, as a solid.
-
Crystal Growth: The Art of Slow Evaporation
Obtaining single crystals suitable for X-ray diffraction requires controlled precipitation from a supersaturated solution. For the title compound's isomer, the slow evaporation method has proven effective.
-
Protocol:
-
The purified solid is dissolved in a minimal amount of a suitable solvent, such as ethanol or methanol, to create a saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly and controllably over several days at room temperature.
-
As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered, colorless crystals of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol.
-
Part 2: Crystal Structure Analysis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
The following analysis is based on the published crystallographic data for C₉H₁₀N₂O. This provides a detailed blueprint of the molecule's solid-state conformation and its packing arrangement.
Molecular Geometry and Conformation
The core of the molecule is the imidazo[1,2-a]pyridine ring system, which is composed of a fused five-membered imidazole ring and a six-membered pyridine ring.
-
Planarity of the Fused Ring: The bicyclic imidazo[1,2-a]pyridine moiety is nearly perfectly planar, with a root-mean-square (r.m.s.) deviation of its constituent atoms of just 0.024 Å. This planarity is a key feature, influencing the molecule's ability to participate in π–π stacking interactions.
-
Orientation of the Methanol Group: The methanol substituent at the 2-position of the imidazole ring is oriented almost perpendicularly to the plane of the fused ring system. This is quantitatively described by the C—C—C—O and N—C—C—O torsion angles of 80.04(16)° and -96.30(17)°, respectively. This perpendicular arrangement is sterically favorable and positions the hydroxyl group to act as an effective hydrogen bond donor and acceptor.
Crystallographic Data Summary
The fundamental parameters describing the crystal lattice are summarized in the table below. This data is the fingerprint of the crystalline solid.
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₂O |
| Formula Weight | 162.19 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 7.3637 (2) Å |
| b | 8.1589 (2) Å |
| c | 8.3966 (2) Å |
| α | 62.355 (1)° |
| β | 67.291 (2)° |
| γ | 88.386 (2)° |
| Volume | 405.14 (2) ų |
| Z | 2 |
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal packing is not random; it is a highly ordered three-dimensional architecture stabilized by a network of specific, directional non-covalent interactions. Understanding this network is crucial for predicting physical properties like solubility and melting point.
-
Hydrogen Bonding: The most significant interaction is a classic O—H···N hydrogen bond. The hydroxyl group of the methanol substituent acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring (N1) on an adjacent molecule acts as the acceptor. This interaction links molecules into inversion dimers, which feature a characteristic R²₂(10) ring motif. These dimers are further connected by weaker C—H···O hydrogen bonds, forming extended ribbons.
-
π–π Stacking Interactions: The planar imidazo[1,2-a]pyridine rings of adjacent ribbons engage in multiple π–π stacking interactions. These interactions, where the electron-rich π systems overlap, are critical for stabilizing the three-dimensional structure. The centroid-to-centroid distances between the rings range from 3.4819 (8) Å to 3.7212 (8) Å, indicative of significant attractive forces.
The interplay of strong hydrogen bonds and weaker π–π stacking interactions creates a robust and stable three-dimensional crystalline lattice.
Caption: Intermolecular interactions in the crystal lattice.
Part 3: The Crystallographic Workflow: A Self-Validating System
The determination of a crystal structure follows a rigorous, multi-step process designed to ensure accuracy and trustworthiness. Each step contains internal checks and validation criteria.
Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting:
-
Causality: A high-quality, single crystal without significant defects is chosen under a microscope. A crystal size of approximately 0.1-0.4 mm in all dimensions is ideal.
-
Protocol: The selected crystal is affixed to a cryoloop or glass fiber and mounted on a goniometer head in the X-ray diffractometer. For data collection at low temperatures (to reduce thermal motion), the crystal is flash-cooled in a stream of cold nitrogen gas.
-
-
Data Collection:
-
Causality: The crystal is rotated in a monochromatic X-ray beam. The X-rays diffract off the crystal's internal lattice planes, producing a unique pattern of reflections. The intensity and position of each reflection are recorded by a detector (e.g., a CCD or CMOS sensor).
-
Protocol: A modern diffractometer (e.g., a Bruker X8 APEX) is used. A full sphere of data is collected by rotating the crystal through a series of frames. Data collection strategies are optimized to ensure high completeness and redundancy.
-
-
Data Reduction and Processing:
-
Causality: The raw diffraction images are processed to integrate the intensities of each reflection, apply corrections for experimental factors (like Lorentz and polarization effects), and determine the unit cell parameters and space group.
-
Protocol: Software like SAINT is used for integration and cell refinement. The space group is determined based on systematic absences in the diffraction pattern, which reveal the underlying symmetry of the crystal.
-
-
Structure Solution:
-
Causality: This step addresses the "phase problem." While intensities are measured, the phase information for each reflection is lost. Direct methods or Patterson methods are computational algorithms used to generate an initial set of phases for small molecules.
-
Protocol: Programs like SHELXS97 are employed to solve the structure, which generates an initial electron density map showing the positions of the heavier atoms.
-
-
Structure Refinement:
-
Causality: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Protocol: Software such as SHELXL97 is used for refinement. Hydrogen atoms are typically placed in geometrically calculated positions. The quality of the final model is assessed by metrics like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit.
-
Caption: Standard workflow for crystal structure determination.
Conclusion: From Atomic Coordinates to Drug Design Insights
The crystal structure analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, serving as a proxy for the 7-methyl isomer, provides invaluable, high-resolution insights. It reveals a planar heterocyclic core with a perpendicularly oriented methanol group, a conformation that dictates its potential interactions. The supramolecular assembly is driven by a robust network of O—H···N hydrogen bonds and π–π stacking interactions. This detailed structural knowledge is not merely a characterization endpoint; it is the foundational data for structure-based drug design. By understanding the precise geometry and preferred intermolecular interactions of this privileged scaffold, medicinal chemists can more effectively design next-generation inhibitors with enhanced potency, selectivity, and improved physicochemical properties.
References
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Ferreira, L. A. P., Caruso, L., Nadur, N. F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Kumar, S., Singh, A., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega. Available at: [Link]
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Anonymous. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]
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Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals. Available at: [Link]
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Allen, S., Greschuk, J. M., Kallan, N. C., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 53(15), 5809–5820. Available at: [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. Available at: [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]
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Al-Omair, M. A., El-Emam, A. A., El-Sayed, N. N. E., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 62–68. Available at: [Link]
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Elaatiaoui, A., Koudad, M., Saddik, R., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189–o1190. Available at: [Link]
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IUCr Journals. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. IUCr Journals. Available at: [Link]
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Elaatiaoui, A., Koudad, M., Saddik, R., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. Available at: [Link]
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its "privileged" structural status. This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key pharmacophore in a variety of clinically approved drugs and late-stage clinical candidates.[1][2][3] Its unique electronic properties, conformational rigidity, and synthetic tractability have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, encompassing its fundamental physicochemical properties, diverse synthetic methodologies, extensive pharmacological landscape, and key structure-activity relationships (SAR). Detailed experimental protocols for seminal synthetic routes and analyses of the mechanisms of action for key therapeutic areas are also presented, offering a holistic resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable scaffold.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine nucleus is a bicyclic aromatic heterocycle that has emerged as a cornerstone in modern drug discovery. Its prevalence in marketed drugs underscores its therapeutic relevance and validates its status as a "privileged" scaffold.[1][2] Compounds bearing this core exhibit a broad spectrum of biological activities, including hypnotic, anxiolytic, anticancer, antitubercular, antiviral, and anti-inflammatory properties.[2][4] The success of drugs such as the hypnotic agent Zolpidem , the anxiolytic Alpidem , and the cardiotonic Olprinone has cemented the importance of this heterocyclic system in medicinal chemistry.[1][5]
This guide will delve into the multifaceted nature of the imidazo[1,2-a]pyridine core, providing a detailed exploration of its synthesis, biological activities, and the nuanced structure-activity relationships that govern its therapeutic potential.
Synthetic Strategies: Accessing Chemical Diversity
The synthetic versatility of the imidazo[1,2-a]pyridine core has been a major driver of its exploration in drug discovery. A multitude of synthetic routes have been developed, allowing for the introduction of diverse substituents at various positions of the bicyclic ring system.
Classical Condensation Reactions
The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This straightforward approach allows for the facile introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring.
Experimental Protocol: General Procedure for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines [6]
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 mmol) and the α-haloketone (1 mmol) in a suitable solvent such as 1,2-dichloroethane (10 mL).
-
-
Step 2: Reflux
-
Heat the reaction mixture to reflux for 1.5–2.5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
-
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Add potassium hydroxide powder (3.3 mmol) and stir for 30 minutes.
-
Filter the solid and wash with chloroform.
-
The combined organic filtrates are then concentrated under reduced pressure.
-
-
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted imidazo[1,2-a]pyridine.
-
Multicomponent Reactions (MCRs)
Multicomponent reactions have gained prominence as an efficient and atom-economical approach to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines, often providing access to highly functionalized derivatives.
A notable example is the three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction), which allows for the direct synthesis of 3-amino-imidazo[1,2-a]pyridines.
Modern Synthetic Approaches
Recent advancements in synthetic methodology have introduced novel and efficient ways to construct the imidazo[1,2-a]pyridine scaffold. These include:
-
Metal-catalyzed cross-coupling reactions: Palladium- and copper-catalyzed reactions have been instrumental in the functionalization of the imidazo[1,2-a]pyridine core, enabling the introduction of a wide range of substituents.
-
C-H activation/functionalization: Direct functionalization of C-H bonds on the imidazo[1,2-a]pyridine nucleus represents a highly efficient and step-economical strategy for derivatization.
-
Photoredox catalysis: The use of visible light and a photocatalyst has enabled the development of mild and environmentally benign methods for the synthesis and functionalization of imidazo[1,2-a]pyridines.
Caption: Key synthetic strategies for the imidazo[1,2-a]pyridine core.
The Pharmacological Landscape: A Multitude of Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold has demonstrated remarkable versatility, with its derivatives exhibiting a wide range of pharmacological activities.
Central Nervous System (CNS) Activity
The most well-known therapeutic application of imidazo[1,2-a]pyridines is in the modulation of the central nervous system.
-
Hypnotic and Anxiolytic Effects: Zolpidem (Ambien®) is a widely prescribed hypnotic agent for the treatment of insomnia.[5][7] It acts as a positive allosteric modulator of the GABAA receptor, with relative selectivity for the α1 subunit.[7] Alpidem was marketed as an anxiolytic and, like zolpidem, interacts with the GABAA receptor.[8][9][10] However, it was withdrawn from the market due to hepatotoxicity.[8][11]
Anticancer Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyridine-based anticancer agents.[12][13] These compounds have been shown to inhibit various key targets in cancer signaling pathways.
-
Kinase Inhibition: Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of various kinases, including:
-
PI3K/Akt/mTOR pathway: Several studies have reported imidazo[1,2-a]pyridine derivatives that inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival.[14]
-
Aurora Kinases: These kinases are essential for cell cycle progression, and their inhibition by imidazo[1,2-a]pyridine derivatives can lead to cell cycle arrest and apoptosis.[15]
-
FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of FLT3.[16][17]
-
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. The imidazo[1,2-a]pyridine scaffold has yielded promising candidates in this area.[18][19]
-
Q203 (Telacebec): This clinical candidate targets the QcrB subunit of the cytochrome bc1 complex, a key component of the electron transport chain in M. tuberculosis.[20] By inhibiting QcrB, Q203 disrupts ATP synthesis, leading to bacterial cell death.
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antiviral agents.[21][22][23][24]
-
Anti-herpesvirus Activity: Several series of imidazo[1,2-a]pyridines have been synthesized and shown to possess potent activity against herpes simplex viruses (HSV) and human cytomegalovirus (HCMV).[22][24]
-
Hepatitis C Virus (HCV) Inhibition: Tegobuvir, an imidazo[1,2-a]pyridine derivative, is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[1,2-a]pyridines have been explored, with some derivatives showing potent inhibition of key inflammatory mediators.[25]
-
5-Lipoxygenase (5-LO) Inhibition: A class of imidazo[1,2-a]pyridine-based compounds has been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[25]
Structure-Activity Relationship (SAR) Studies
The extensive exploration of the imidazo[1,2-a]pyridine scaffold has led to a deep understanding of the structure-activity relationships that govern its biological activity.
| Position | General SAR Observations | Therapeutic Area |
| C2 | Substitution with aryl or heteroaryl groups is often crucial for activity. The nature and substitution pattern of this ring significantly impact potency and selectivity. | Anticancer, Antiviral, Antitubercular |
| C3 | Introduction of various substituents, including amides, esters, and thioethers, can modulate activity and pharmacokinetic properties. | Antitubercular, Anti-inflammatory |
| C5, C6, C7, C8 | Substitution on the pyridine ring can influence physicochemical properties such as solubility and metabolic stability, as well as target engagement. | General |
Table 1: General Structure-Activity Relationship Trends for the Imidazo[1,2-a]pyridine Core
Marketed Drugs and Clinical Pipeline
The therapeutic success of the imidazo[1,2-a]pyridine core is evidenced by the number of marketed drugs and promising clinical candidates.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Zolpidem | Hypnotic | GABAA receptor positive allosteric modulator[7] |
| Alpidem | Anxiolytic | GABAA receptor positive allosteric modulator[8][9] |
| Olprinone | Cardiotonic | Phosphodiesterase 3 (PDE3) inhibitor[26][27][28] |
| Minodronic acid | Osteoporosis | Bisphosphonate[5] |
| Zolimidine | Gastroprotective | Antiulcer agent[5] |
| Tegobuvir | Antiviral (HCV) | NS5B polymerase inhibitor[5] |
| Q203 (Telacebec) | Antitubercular | QcrB inhibitor[20] |
Table 2: Selected Marketed Drugs and Clinical Candidates Featuring the Imidazo[1,2-a]pyridine Core
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic accessibility and the ability to modulate its biological activity through targeted substitutions make it an enduringly attractive core for medicinal chemists. Future research is likely to focus on:
-
Novel Target Identification: Exploring the potential of imidazo[1,2-a]pyridine derivatives to modulate novel and challenging biological targets.
-
Targeted Drug Delivery: The development of drug delivery systems to enhance the efficacy and reduce the side effects of potent imidazo[1,2-a]pyridine-based drugs.
-
Expansion of Therapeutic Applications: Investigating the potential of this scaffold in other disease areas, such as neurodegenerative and metabolic disorders.
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Methodological & Application
Protocol for the synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
An Application Note for the Synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This nitrogen-fused bicyclic system is a key structural feature in numerous commercially available drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[2][3] Its unique electronic and steric properties allow for diverse biological activities, making it a focal point for the development of new therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and neurodegenerative disorders.[4][5] this compound is a valuable building block for creating more complex molecules, enabling further exploration of the structure-activity relationships within this important class of compounds.
This document provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The methodology is based on established and reliable chemical transformations, beginning with the construction of the imidazo[1,2-a]pyridine core via cyclocondensation, followed by the targeted reduction of an ester intermediate.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage involves the construction of the core heterocyclic system, and the second stage modifies a functional group to yield the final product.
-
Stage 1: Cyclocondensation to form Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. This step utilizes the classical and robust Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] In this protocol, 4-methyl-2-aminopyridine reacts with ethyl bromopyruvate. The reaction proceeds via an initial SN2 reaction where the pyridine ring nitrogen attacks the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[2]
-
Stage 2: Reduction to this compound. The ester intermediate from Stage 1 is reduced to the corresponding primary alcohol. This transformation is effectively achieved using a powerful reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), which can cleanly reduce esters to alcohols.[7]
Experimental Workflow Diagram
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Application of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol in Modern Organic Synthesis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic nitrogen-containing heterocycle is the core of numerous marketed drugs, demonstrating a broad spectrum of therapeutic applications, from anxiolytics to anticancer agents.[3][4] Within this important class of molecules, (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol emerges as a highly versatile and strategically important building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development.
The strategic placement of the 7-methyl group and the 2-hydroxymethyl substituent provides a unique combination of steric and electronic properties, as well as a key functional handle for further elaboration. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers and professionals in organic synthesis and drug development.
I. Synthesis of this compound: A Reliable Two-Step Approach
The preparation of this compound can be efficiently achieved through a robust two-step synthetic sequence, commencing with the condensation of 4-methyl-2-aminopyridine with an α-halo-ester, followed by the reduction of the resulting ester. This method is a variation of the well-established Tschitschibabin reaction for the synthesis of the imidazo[1,2-a]pyridine core.
Step 1: Synthesis of Ethyl 7-Methylimidazo[1,2-a]pyridine-2-carboxylate
The initial step involves the reaction of 4-methyl-2-aminopyridine with ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the fused imidazole ring.
Protocol 1: Synthesis of Ethyl 7-Methylimidazo[1,2-a]pyridine-2-carboxylate
| Reagent/Solvent | Molar Equiv. | MW | Amount |
| 4-Methyl-2-aminopyridine | 1.0 | 108.14 g/mol | 10.81 g |
| Ethyl bromopyruvate | 1.0 | 195.04 g/mol | 19.50 g |
| Sodium Bicarbonate (NaHCO₃) | 1.2 | 84.01 g/mol | 10.08 g |
| Ethanol | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2-aminopyridine (10.81 g, 100 mmol) and ethanol (200 mL).
-
Stir the mixture until the 4-methyl-2-aminopyridine is completely dissolved.
-
Add sodium bicarbonate (10.08 g, 120 mmol) to the solution.
-
Slowly add ethyl bromopyruvate (19.50 g, 100 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the solid (sodium bromide and excess sodium bicarbonate) and wash with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate as a solid.
Step 2: Reduction to this compound
The second step involves the reduction of the ester functionality of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate to the corresponding primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride are generally ineffective in reducing esters.[5]
Protocol 2: Reduction of Ethyl 7-Methylimidazo[1,2-a]pyridine-2-carboxylate
| Reagent/Solvent | Molar Equiv. | MW | Amount |
| Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate | 1.0 | 204.23 g/mol | 20.42 g |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 | 37.95 g/mol | 7.59 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 400 mL |
| Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (7.59 g, 200 mmol) and anhydrous THF (200 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (20.42 g, 100 mmol) in anhydrous THF (200 mL) and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the LiAlH₄ suspension over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (8 mL), 15% aqueous sodium hydroxide (8 mL), and then water (24 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Caption: Synthetic pathway to this compound.
II. Applications in Organic Synthesis
The 2-hydroxymethyl group of this compound serves as a versatile handle for a variety of synthetic transformations, enabling its use as a key building block in the construction of more complex molecules.
A. O-Alkylation and Etherification Reactions
The primary alcohol functionality can be readily converted into ethers through Williamson ether synthesis or other alkylation methods. This allows for the introduction of diverse side chains, which is a common strategy in medicinal chemistry to modulate properties such as solubility, lipophilicity, and target binding.
Protocol 3: General Procedure for O-Alkylation
| Reagent/Solvent | Molar Equiv. |
| This compound | 1.0 |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 1.2 |
| Alkyl Halide (R-X) | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - |
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equiv) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Oxidation to the Aldehyde
The primary alcohol can be oxidized to the corresponding aldehyde, 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions, Horner-Wadsworth-Emmons olefinations, and reductive aminations. The Swern oxidation is a mild and efficient method for this transformation, compatible with the sensitive imidazo[1,2-a]pyridine core.[6][7]
Protocol 4: Swern Oxidation to 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
| Reagent/Solvent | Molar Equiv. |
| Oxalyl Chloride | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 2.5 |
| This compound | 1.0 |
| Triethylamine (Et₃N) | 5.0 |
| Anhydrous Dichloromethane (DCM) | - |
Procedure:
-
To a dry three-necked flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equiv) to the cold DCM.
-
Add a solution of DMSO (2.5 equiv) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise, and stir for another 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Caption: Synthetic utility of this compound.
C. C3-Functionalization
The imidazo[1,2-a]pyridine nucleus is electron-rich, and the C3 position is particularly susceptible to electrophilic substitution. The parent alcohol can undergo reactions such as aza-Friedel-Crafts type alkylations at the C3 position, providing a pathway to introduce further complexity and diversity into the molecule.[8][9]
III. Application in the Synthesis of Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a prominent feature in a multitude of kinase inhibitors.[10] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of this compound make it an ideal starting point for the synthesis of novel kinase inhibitors. The 7-methyl group can provide beneficial steric interactions within the kinase active site, while the 2-hydroxymethyl group can be elaborated to introduce various pharmacophoric elements designed to interact with specific residues in the target kinase.
While specific examples starting directly from this compound are often proprietary and found within patent literature, the general strategies involve using the transformations described above. For instance, the aldehyde derived from the oxidation of the title compound can be used in reactions to build side chains that mimic the ATP-binding region of kinases. Similarly, the alcohol can be used as a linker to attach other heterocyclic systems, a common motif in many kinase inhibitor designs.
IV. Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis provides access to a scaffold that can be readily functionalized at the 2-hydroxymethyl position and the C3-position of the imidazo[1,2-a]pyridine core. These attributes make it a highly attractive starting material for the synthesis of complex molecules, particularly in the context of drug discovery, where the imidazo[1,2-a]pyridine motif continues to be a source of novel therapeutic agents. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.
References
- Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 888-899.
- De la Rosa, J. C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 8(1), 10.
- Swern, D., et al. (1978). A convenient oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.
- Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Verma, A., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update.
-
RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
-
Quora. (2017). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
ACS Publications. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]
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Application Note: Comprehensive NMR Characterization of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Abstract
This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a key heterocyclic scaffold of interest in medicinal chemistry and drug development.[1][2][3] The imidazo[1,2-a]pyridine core is a privileged structure found in numerous bioactive compounds.[4][5] Accurate and unambiguous structural elucidation is paramount for advancing drug discovery programs. This document outlines a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, to fully assign the proton and carbon signals and confirm the molecular structure of this compound. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to ensure data integrity and accelerate their research endeavors.
Introduction: The Importance of Structural Verification
This compound is a substituted imidazo[1,2-a]pyridine, a class of nitrogen-containing heterocyclic compounds that has garnered significant attention due to its diverse pharmacological activities.[5][6] The structural similarity of this scaffold to purines has made it a focal point in the development of new therapeutic agents.[7] As with any potential drug candidate, unequivocal confirmation of its chemical structure is a critical step in the development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the "gold standard" for the structural elucidation of organic molecules in solution.[8][9] Its non-destructive nature and ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule make it an indispensable tool.[8][10] This guide details the application of a multi-pronged NMR strategy to provide a complete and reliable characterization of this compound.
Predicted NMR Spectral Data
Based on the analysis of related imidazo[1,2-a]pyridine structures, the following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.[7][11][12][13] These predictions serve as a preliminary guide for spectral assignment.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3 | H | ~7.5 - 7.7 | ~110 - 115 |
| 5 | H | ~7.8 - 8.0 | ~140 - 145 |
| 6 | H | ~6.7 - 6.9 | ~115 - 120 |
| 8 | H | ~7.3 - 7.5 | ~125 - 130 |
| 7-CH₃ | H | ~2.3 - 2.5 | ~20 - 25 |
| 2-CH₂OH | H | ~4.6 - 4.8 | ~60 - 65 |
| 2-CH₂OH | H | ~5.0 - 5.5 (broad) | - |
| 2 | C | - | ~150 - 155 |
| 3 | C | - | ~110 - 115 |
| 5 | C | - | ~140 - 145 |
| 6 | C | - | ~115 - 120 |
| 7 | C | - | ~135 - 140 |
| 8 | C | - | ~125 - 130 |
| 8a | C | - | ~120 - 125 |
| 7-CH₃ | C | - | ~20 - 25 |
| 2-CH₂OH | C | - | ~60 - 65 |
Note: Chemical shifts are highly dependent on the solvent and concentration. The hydroxyl proton is expected to be a broad singlet and its chemical shift can vary significantly.
Experimental Workflow: A Multi-Technique Approach
A logical and systematic workflow is essential for the complete NMR characterization of this compound. The proposed workflow ensures that the maximum amount of structural information is extracted efficiently.
Figure 1: Recommended experimental workflow for NMR characterization.
Detailed Experimental Protocols
The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer. All experiments should be conducted at a constant temperature, typically 298 K.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Spectroscopy
-
Purpose: To determine the number of different types of protons, their chemical environments, and their relative numbers.
-
Protocol:
-
Load the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D ¹H spectrum with the following parameters:
-
Pulse program: zg30 or equivalent
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 2-5 s
-
Number of scans: 8-16
-
-
Process the data with an exponential window function and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
¹³C{¹H} NMR Spectroscopy
-
Purpose: To determine the number of different types of carbon atoms and their chemical environments.
-
Protocol:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum with the following parameters:
-
Pulse program: zgpg30 or equivalent
-
Spectral width: ~240 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data with an exponential window function and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the solvent signal or TMS.
-
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds.
-
Protocol:
-
Acquire a 2D COSY spectrum using a standard pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to be the same as the 1D ¹H spectrum.
-
Acquire 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Set the number of scans per increment to 2-4.
-
Process the data using a sine-squared window function in both dimensions and perform Fourier transformation.
-
Symmetrize the spectrum if necessary.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Protocol:
-
Acquire a 2D HSQC spectrum using a standard pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the spectral width in the ¹H dimension (F2) to be the same as the 1D ¹H spectrum.
-
Set the spectral width in the ¹³C dimension (F1) to encompass all carbon signals.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire 1024-2048 data points in F2 and 256-512 increments in F1.
-
Set the number of scans per increment to 4-8.
-
Process the data using appropriate window functions (e.g., sine-squared in F2, sine-squared or QSINE in F1).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Protocol:
-
Acquire a 2D HMBC spectrum using a standard pulse sequence (e.g., hmbcgplpndqf).
-
Use the same spectral widths as in the HSQC experiment.
-
Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.
-
Acquire 1024-2048 data points in F2 and 256-512 increments in F1.
-
Set the number of scans per increment to 8-16.
-
Process the data using appropriate window functions.
-
Spectral Interpretation and Structural Elucidation
The following logical process should be followed to assign all signals and confirm the structure of this compound.
Figure 2: Logical flow for spectral assignment.
Key Interpretation Steps:
-
¹H Spectrum: Identify the four distinct aromatic proton signals, the sharp singlet for the methyl group (7-CH₃), and the singlet for the methylene protons (2-CH₂OH). The hydroxyl proton will likely be a broad, exchangeable singlet.
-
COSY Spectrum: Expect to see correlations between adjacent aromatic protons, for example, between H-5 and H-6, and between H-8 and the methyl group protons (a four-bond coupling, which may be weak or absent).
-
HSQC Spectrum: This experiment will directly link each proton signal (except the hydroxyl proton) to its attached carbon. This allows for the unambiguous assignment of all protonated carbons.
-
HMBC Spectrum: This is the key experiment for piecing together the molecular puzzle. Look for the following crucial long-range correlations:
-
From the 7-CH₃ protons to C-6, C-7, and C-8.
-
From the 2-CH₂OH protons to C-2 and C-3.
-
From H-3 to C-2 and C-8a.
-
From H-5 to C-6, C-7, and C-8a.
-
From H-6 to C-5, C-7, and C-8.
-
From H-8 to C-6, C-7, and C-8a.
-
By systematically analyzing the data from this suite of NMR experiments, a complete and confident structural assignment of this compound can be achieved.
Conclusion
The application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural characterization of this compound. The detailed protocols and interpretation strategy outlined in this application note offer a comprehensive framework for researchers in the field of drug discovery and development, ensuring the integrity of their chemical entities and facilitating the advancement of their research programs.
References
- Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry 8.5 (2004): 397-438.
- Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.
- "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)." DTIC.
- "1H NMR spectrum of imidazo[1,2-a]pyridine 6a.
- "SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)
- "Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Deriv
- "Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum." ChemicalBook.
- "NMR as a “Gold Standard” Method in Drug Design and Discovery." PubMed Central.
- "NMR Metabolomics Protocols for Drug Discovery." UNL Digital Commons.
- "NMR Techniques for Structure-Based Drug Discovery.
- "1HNMR spectrometry in structural elucidation of organic compounds." Journal of Chemical and Pharmaceutical Sciences.
- "Identification and structure elucidation by NMR spectroscopy.
- "NMR as a Tool for Structure Elucidation of Organic Compounds." Wesleyan University.
- "NMR of molecules large and small in biomedical research and drug design." YouTube.
- "NMR Spectroscopy in Drug Discovery and Development." Labome.
- "Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry."
- "13C NMR Chemical Shifts.
- "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction."
- "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
- "Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors." PubMed.
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- "Tables For Organic Structure Analysis."
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- "Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist." Asian Journal of Chemistry.
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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol in Human Plasma
Abstract
This application note describes a detailed protocol for the sensitive and selective quantification of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a key heterocyclic compound of interest in pharmaceutical research, in human plasma. The method utilizes a straightforward protein precipitation extraction procedure followed by analysis using a triple quadrupole mass spectrometer coupled with liquid chromatography (LC-MS/MS). The developed method demonstrates excellent linearity, accuracy, and precision, making it suitable for regulated bioanalytical studies. All procedural steps are explained with a focus on the scientific rationale behind the chosen parameters, ensuring methodological robustness and transferability.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] This structural motif is found in several marketed drugs, highlighting its importance in medicinal chemistry. This compound is a representative member of this class, and its accurate quantification in biological matrices is often a critical step in preclinical and clinical drug development to understand its pharmacokinetic and pharmacodynamic profile.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[3] This note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to reliably measure concentrations of this compound in human plasma. The method has been developed following the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[4][5]
Analyte Properties and Method Rationale
A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust LC-MS/MS method.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Rationale and Implication for Method Development |
| Molecular Formula | C₉H₁₀N₂O | Based on the chemical structure. |
| Molecular Weight | 162.19 g/mol | Confirmed for isomers like (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol.[6] Essential for setting the precursor ion mass in the MS. |
| Predicted pKa | ~5-6 | The imidazopyridine nitrogen is the most basic site. This predicted basicity suggests that the compound will be readily protonated in an acidic mobile phase, making it ideal for positive mode electrospray ionization (ESI+).[7][8] |
| Predicted LogP | ~1.0-1.5 | The molecule has moderate lipophilicity. This property guides the choice of a reversed-phase chromatographic column (like a C18) and influences the selection of organic solvents for sample extraction.[9] |
Experimental Workflow
The overall analytical process is designed for high-throughput and robust performance, moving from sample receipt to final data analysis.
Figure 1: Overall analytical workflow from sample preparation to reporting.
Detailed Protocols
Part 1: Sample Preparation - Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, which would otherwise interfere with the analysis and damage the LC column.[5][10] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing and precipitating plasma proteins.[10]
Caption: Step-by-step protein precipitation workflow.
Protocol Steps:
-
Allow frozen human plasma samples to thaw completely at room temperature.
-
Vortex the thawed samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 25 µL of the internal standard (IS) working solution (e.g., Zolpidem-d6 at 100 ng/mL in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Vortex briefly for 10 seconds.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to induce protein precipitation. The acid helps to keep the analyte protonated and stable.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate 150 µL of the clear supernatant and transfer it to a clean autosampler vial.
-
Add 150 µL of water containing 0.1% formic acid to the supernatant. This dilution reduces the organic content of the injected sample, improving peak shape in reversed-phase chromatography.
-
Vortex the vials briefly and place them in the autosampler for analysis.
Part 2: LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters are optimized to provide a selective, sensitive, and rapid analysis.
Liquid Chromatography (LC) Parameters
A standard C18 reversed-phase column is selected based on the moderate lipophilicity of the analyte. The gradient elution ensures that the analyte is eluted with a good peak shape in a short analytical run time.
| Parameter | Value | Rationale |
| LC System | UHPLC System | Provides high resolution and speed. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid modifier ensures the analyte remains protonated for optimal ESI+ response. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Gradient | 10% B to 95% B in 3 min | Provides efficient separation from endogenous matrix components. |
Mass Spectrometry (MS) Parameters
The parameters are set for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides superior selectivity and sensitivity.[2]
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms in the imidazopyridine ring are readily protonated.[3] |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion formation. |
| Source Temp. | 150 °C | Standard temperature for ESI. |
| Desolvation Temp. | 400 °C | Ensures efficient desolvation of the ESI droplets. |
| MRM Transitions | See Table Below | Specific precursor-to-product ion transitions provide high selectivity. |
MRM Transitions (Predicted)
The exact MRM transitions must be optimized by infusing a standard solution of the analyte. However, based on the structure (MW 162.19) and common fragmentation patterns of similar compounds, the following transitions are proposed:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 163.2 | 145.2 (Quantifier) | 15 (To be optimized) |
| 163.2 | 117.1 (Qualifier) | 25 (To be optimized) | |
| Zolpidem-d6 (IS) | 314.2 | 241.2 | 20 (To be optimized) |
Rationale for Predicted Fragments: The precursor ion [M+H]⁺ for the analyte is m/z 163.2. A likely initial fragmentation is the loss of water (H₂O, 18 Da) from the methanol group, resulting in a product ion of m/z 145.2. Further fragmentation could involve cleavage of the imidazole ring.
Method Validation Protocol
The developed method must be validated according to regulatory guidelines to ensure its reliability for its intended purpose.[4][5][11] The validation experiments should be performed as described in the ICH M10 Bioanalytical Method Validation guidance.[11]
Summary of Validation Parameters
| Validation Parameter | Description and Acceptance Criteria |
| Selectivity | Analysis of at least six blank plasma lots to ensure no significant interference at the retention times of the analyte and IS. |
| Linearity & Range | A calibration curve with at least six non-zero standards should be prepared. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | Analyzed at four QC levels (LOD, LQC, MQC, HQC) in five replicates. Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration. Precision (%CV) should be ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible. |
| Stability | Analyte stability in plasma should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. |
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The method leverages a simple and efficient protein precipitation sample preparation technique with sensitive and selective UHPLC-MS/MS analysis. The detailed protocol and the scientific rationale provided for each step are intended to enable researchers to implement this method successfully. A full validation according to regulatory guidelines is required before its application in regulated studies.
References
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A Rapid and high Sensitive LC-MS/MS Method for the Quantification of Zolpidem Tartrate in Human Plasma and its application to pharmacokinetic study. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved January 14, 2026, from [Link]
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Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved January 14, 2026, from [Link]
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Phenomenex. (n.d.). Protein Precipitation Method. Retrieved January 14, 2026, from [Link]
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Kristoffersen, L., et al. (2014). Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS. Journal of Chromatography B, 970, 67-75. Retrieved January 14, 2026, from [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved January 14, 2026, from [Link]
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Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Retrieved January 14, 2026, from [Link]
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 14, 2026, from [Link]
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Imidazo[1,2-a]pyridin-8-ylmethanol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Bergazin, T. D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 921–938. Retrieved January 14, 2026, from [Link]
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Jensen, J. H., & Jensen, L. L. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 5, e2564v2. Retrieved January 14, 2026, from [Link]
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Colombo, G., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5824. Retrieved January 14, 2026, from [Link]
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Singh, U. P., & Gahtori, P. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5642–5651. Retrieved January 14, 2026, from [Link]
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Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols: Developing Fluorescent Probes from Imidazo[1,2-a]pyridine Scaffolds
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Fluorescence Chemistry
The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in the development of advanced fluorescent probes.[1] This versatile framework is not only a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, but it also possesses inherent photophysical properties that make it an exceptional platform for creating sensitive and selective fluorescent sensors.[2][3] The rigid, planar structure of the imidazo[1,2-a]pyridine system contributes to high fluorescence quantum yields, while its electron-rich nature allows for facile chemical modification. This enables the fine-tuning of its spectral properties and the introduction of specific recognition moieties for a diverse array of analytes.
The unique electronic architecture of imidazo[1,2-a]pyridines allows for the modulation of their fluorescence through various mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT).[4] These mechanisms form the basis for designing "turn-on," "turn-off," or ratiometric fluorescent probes for a multitude of applications, ranging from the detection of metal ions and reactive oxygen species to the imaging of biological processes within living cells.[5] This guide provides a comprehensive overview of the design, synthesis, and application of imidazo[1,2-a]pyridine-based fluorescent probes, offering detailed protocols for their characterization and use in research and drug development.
I. Design Principles and Synthetic Strategies
The remarkable versatility of the imidazo[1,2-a]pyridine scaffold stems from the ability to strategically introduce substituents at various positions of the bicyclic ring system. This allows for the precise tuning of the probe's photophysical and chemical properties.
A. Core Design Principles
The rational design of an imidazo[1,2-a]pyridine-based fluorescent probe involves the integration of three key components: the fluorophore (the imidazo[1,2-a]pyridine core), a recognition unit (receptor) for the target analyte, and a linker that connects the two. The fluorescence output of the probe is modulated by the interaction between the recognition unit and the analyte, which triggers a change in the electronic properties of the fluorophore.
A common strategy involves the "fluorophore-receptor" model, where the fluorescence of the imidazo[1,2-a]pyridine core is initially quenched. Upon binding to the target analyte, a conformational or electronic change occurs, leading to a "turn-on" fluorescence response. For instance, a probe for detecting hydrogen peroxide (H₂O₂) was designed by incorporating a boronic ester as the recognition moiety. The cleavage of the boronate group by H₂O₂ results in a significant enhancement of fluorescence.[5]
B. Synthetic Pathways
The synthesis of imidazo[1,2-a]pyridine derivatives is typically straightforward and can be achieved through several high-yield synthetic routes.
A widely employed method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[6] This reaction proceeds via an initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by an intramolecular condensation to form the fused bicyclic system.
Protocol 1: General Synthesis of 2-Phenylimidazo[1,2-a]pyridine
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.
More complex imidazo[1,2-a]pyridine derivatives can be efficiently synthesized using multi-component reactions. For example, an iodine-catalyzed one-pot, three-component condensation of an aryl aldehyde, 2-aminopyridine, and an isocyanide provides a rapid and efficient route to 2,3-disubstituted imidazo[1,2-a]pyridines.[7]
Diagram 1: Synthetic Pathways to Imidazo[1,2-a]pyridine Scaffolds
Caption: Key synthetic routes to the imidazo[1,2-a]pyridine core.
II. Photophysical Characterization
A thorough understanding of the photophysical properties of a newly synthesized imidazo[1,2-a]pyridine-based probe is crucial for its successful application. The key parameters to be determined are the absorption and emission spectra, the molar extinction coefficient, the fluorescence quantum yield, and the Stokes shift.
A. Spectroscopic Measurements
UV-Visible absorption and fluorescence emission spectra are typically recorded in a suitable solvent, such as dichloromethane, DMSO, or aqueous buffer, depending on the intended application.[8] The choice of solvent is critical, as the photophysical properties of many imidazo[1,2-a]pyridine derivatives can be sensitive to the polarity of their environment.[9]
Protocol 2: Photophysical Characterization of an Imidazo[1,2-a]pyridine Probe
Materials:
-
Synthesized imidazo[1,2-a]pyridine probe
-
Spectroscopic grade solvent (e.g., DMSO)
-
UV-Visible spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the probe in the chosen solvent at a concentration of 1 mM.
-
Absorption Spectrum:
-
Dilute the stock solution to a concentration of 10 µM.
-
Record the UV-Visible absorption spectrum from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Emission Spectrum:
-
Using the same 10 µM solution, excite the sample at its λmax.
-
Record the fluorescence emission spectrum over a suitable wavelength range.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
B. Data Presentation
The photophysical properties of a series of imidazo[1,2-a]pyridine probes can be effectively summarized in a table for easy comparison.
Table 1: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Probes
| Probe | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Solvent | Reference |
| Probe 1 (for H₂O₂) | 350 | 500 | 150 | 0.65 (after reaction) | PBS | [5] |
| Probe 2 (for Fe³⁺) | 380 | 520 | 140 | 0.02 → 0.45 (with Fe³⁺) | Aqueous Media | |
| Probe 3 (for Cys) | 365 | 480 | 115 | 0.01 → 0.76 (with Cys) | PBS | [10] |
III. Applications and Protocols
The unique properties of imidazo[1,2-a]pyridine-based fluorescent probes have led to their application in a wide range of fields, particularly in cellular imaging and the detection of biologically relevant species.
A. Cellular Imaging of Metal Ions
Imidazo[1,2-a]pyridine probes have been successfully employed for the detection and imaging of various metal ions in living cells, such as Fe³⁺, Hg²⁺, and Zn²⁺. These probes are designed to exhibit a selective fluorescence response upon binding to the target ion, allowing for the visualization of its intracellular distribution.
Diagram 2: Mechanism of a "Turn-On" Fluorescent Probe for Metal Ion Sensing
Caption: Analyte binding induces a conformational change, restoring fluorescence.
Protocol 3: Live-Cell Imaging of Intracellular Fe³⁺
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Imidazo[1,2-a]pyridine-based Fe³⁺ probe (e.g., 10 µM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FeCl₃ solution (100 µM in water)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere containing 5% CO₂.
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Incubate the cells with the Fe³⁺ probe (e.g., 10 µM) in serum-free DMEM for 30 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove any excess probe.
-
Fe³⁺ Treatment:
-
Add serum-free DMEM containing varying concentrations of FeCl₃ (e.g., 0, 10, 50, 100 µM) to the cells.
-
Incubate for another 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission settings for the probe.
-
B. Detection of Reactive Oxygen Species (ROS)
Abnormal levels of reactive oxygen species, such as hydrogen peroxide (H₂O₂), are associated with various diseases.[5] Imidazo[1,2-a]pyridine-based probes offer a sensitive means to detect and quantify these transient species in biological systems.
Protocol 4: Detection of Endogenous H₂O₂ in Living Cells
Materials:
-
A549 cells
-
RPMI-1640 medium with 10% FBS
-
Imidazo[1,2-a]pyridine-based H₂O₂ probe (e.g., 5 µM in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate endogenous H₂O₂ production
-
N-acetylcysteine (NAC) as a ROS scavenger
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate or on glass coverslips.
-
Cell Treatment (Stimulation):
-
Treat the cells with PMA (e.g., 1 µg/mL) for 2 hours to induce oxidative stress and H₂O₂ production.
-
For a negative control, pre-treat a separate set of cells with NAC (e.g., 1 mM) for 1 hour before adding PMA.
-
-
Probe Incubation:
-
Wash the cells with PBS.
-
Incubate the cells with the H₂O₂ probe (5 µM) in serum-free medium for 30 minutes.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a microplate reader or capture images with a fluorescence microscope. An increase in fluorescence intensity in the PMA-treated cells compared to the control and NAC-treated cells indicates the detection of endogenous H₂O₂.
-
IV. Troubleshooting and Best Practices
-
Solubility Issues: Imidazo[1,2-a]pyridine derivatives can sometimes have limited aqueous solubility. Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.
-
Photostability: Assess the photostability of your probe by exposing it to continuous excitation and monitoring the fluorescence intensity over time. Use the lowest possible laser power during imaging to minimize photobleaching.
-
Selectivity: Always test the selectivity of your probe against a panel of potentially interfering species to ensure that the observed fluorescence change is specific to the target analyte.
-
Controls: Include appropriate positive and negative controls in all experiments to validate the results. For example, when detecting a specific ion, include a control where the cells are treated with an ionophore to increase the intracellular concentration of that ion, and another control with a chelator to decrease its concentration.
V. Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold has proven to be an exceptionally valuable platform for the development of novel fluorescent probes. Its synthetic accessibility, favorable photophysical properties, and the ease with which its structure can be modified have enabled the creation of a wide array of sensors for diverse applications in chemistry, biology, and medicine. Future research in this area will likely focus on the development of probes with even greater sensitivity and selectivity, as well as probes that can be used for in vivo imaging in animal models. The continued exploration of the rich chemistry of the imidazo[1,2-a]pyridine system promises to yield even more sophisticated and powerful tools for scientific discovery.
References
-
G. G. G. Manzini, et al. (2020). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal, 26(52), 12028-12036. [Link]
-
Y. Wang, et al. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. Molecules, 29(4), 869. [Link]
-
S. K. Barman, et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(51), 29633-29638. [Link]
-
S. Mohapatra, et al. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ChemistrySelect, 7(48), e202203987. [Link]
-
S. K. Barman, et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(51), 29633-29638. [Link]
-
A. L. Cuevas-Mesa, et al. (2015). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Journal of Fluorescence, 25(3), 615-623. [Link]
-
S. Singh, et al. (2022). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Journal of Molecular Modeling, 28(10), 305. [Link]
-
A. M. M. M. de Souza, et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35303-35319. [Link]
-
P. Gogoi, et al. (2024). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. New Journal of Chemistry. [Link]
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R. B. Kumar, et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 22176. [Link]
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Y. Wang, et al. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. Analytica Chimica Acta, 1058, 155-165. [Link]
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X. Han, et al. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics. [Link]
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X. Han, et al. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics. [Link]
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L. Kong, et al. (2024). An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe3+ and F−. Journal of Fluorescence. [Link]
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Y. Li, et al. (2015). A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Advances, 5(59), 47481-47486. [Link]
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A. J. G. de Oliveira, et al. (2020). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. Journal of the Brazilian Chemical Society, 31(8), 1715-1724. [Link]
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L. Kong, et al. (2024). An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F. Journal of Fluorescence. [Link]
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P. K. Goutam, et al. (2022). Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 282, 121633. [Link]
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V. G. Albano, et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3866. [Link]
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P. K. Goutam, et al. (2022). Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 282, 121633. [Link]
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G. Yadav, et al. (2025). Review of Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging. Journal of Materials Chemistry C. [Link]
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F. A. Rosa, et al. (2021). Structures of some biologically active imidazo[1,2-a]pyridine derivatives. Molecules, 26(16), 4955. [Link]
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T. Miyamoto, et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7753-7768. [Link]
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(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Versatile Scaffold for Modern Drug Discovery
Application Note & Protocols
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This nitrogen-rich heterocyclic system is a key component in several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its therapeutic relevance.[1][2] The scaffold's rigid, planar structure and its capacity for diverse substitutions make it an ideal framework for designing molecules that can effectively interact with a wide array of biological targets, including kinases, enzymes, and receptors.[1][3]
This application note focuses on a particularly valuable derivative: (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol . The strategic placement of the methyl group at the 7-position and the hydroxymethyl group at the 2-position provides a unique combination of modulated physicochemical properties and versatile synthetic handles, making it an exceptional building block for generating novel chemical entities in drug discovery programs. The 7-methyl group can enhance metabolic stability and improve oral bioavailability by blocking a potential site of metabolism, while the 2-hydroxymethyl group serves as a crucial anchor for a variety of chemical transformations, allowing for the exploration of diverse chemical space.
Physicochemical Properties and Synthetic Strategy
The introduction of the 7-methyl group influences the electronic properties and lipophilicity of the imidazo[1,2-a]pyridine core, which can be critical for optimizing pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₀N₂O | Provides a compact and efficient scaffold. |
| Molecular Weight | 162.19 g/mol | Adheres to Lipinski's "Rule of Five" for oral bioavailability. |
| LogP (Predicted) | ~1.5 - 2.0 | Optimal lipophilicity for cell membrane permeability. |
| pKa (Predicted) | ~5.0 - 6.0 (Pyridinium) | Influences solubility and potential for salt formation. |
Proposed Synthesis Workflow
A robust and efficient synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-methylpyridin-2-amine. This proposed pathway is analogous to established methods for similar substituted imidazo[1,2-a]pyridines.[4]
This synthetic route is advantageous due to the accessibility of starting materials and the generally high yields reported for these types of reactions.[5]
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The this compound building block is a versatile starting point for the synthesis of a wide range of potential therapeutic agents. The 2-hydroxymethyl group can be readily transformed into various other functionalities, such as aldehydes, carboxylic acids, ethers, and esters, providing multiple avenues for lead optimization.
Key Therapeutic Areas and Targets:
-
Oncology: The imidazo[1,2-a]pyridine scaffold is a well-established core for the development of kinase inhibitors.[6][7] Derivatives have shown potent activity against targets such as PI3K/mTOR, c-Met, and FLT3.[6][8][9] The 2-position of the scaffold is often a key vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket of kinases.
-
Infectious Diseases: Novel imidazo[1,2-a]pyridine-based compounds have demonstrated significant potential as anti-tuberculosis and antiviral agents.[10][11]
-
Neuroscience: The scaffold's ability to cross the blood-brain barrier has led to its use in developing agents for neurological disorders, including ligands for detecting beta-amyloid plaques in Alzheimer's disease.[11][12]
Logical Flow for Derivatization
The strategic functionalization of this compound allows for a systematic exploration of structure-activity relationships (SAR).
Protocols: Enabling Synthetic Diversification
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound, enabling its effective use in drug discovery campaigns.
Protocol 1: Synthesis of this compound
Part A: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
-
Reactants:
-
4-Methylpyridin-2-amine (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Ethanol (as solvent)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
-
Procedure: a. To a solution of 4-methylpyridin-2-amine in ethanol, add sodium bicarbonate. b. Add ethyl bromopyruvate dropwise to the suspension at room temperature. c. Stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and filter to remove inorganic salts. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired ester.
Part B: Reduction to this compound
-
Reactants:
-
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq) or Sodium borohydride (NaBH₄) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Methanol (as solvent)
-
-
Procedure (using LiAlH₄): a. To a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the ester in THF dropwise. b. Allow the reaction to warm to room temperature and stir for 2-4 hours. c. Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup). d. Filter the resulting suspension through celite and wash the filter cake with ethyl acetate. e. Concentrate the combined filtrates under reduced pressure to yield the title compound, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Oxidation to 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
This aldehyde is a key intermediate for reductive amination and Wittig-type reactions.
-
Reactants:
-
This compound (1.0 eq)
-
Dess-Martin periodinane (DMP) (1.5 eq) or Pyridinium chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM) (as solvent)
-
-
Procedure (using DMP): a. Dissolve the alcohol in anhydrous DCM under an inert atmosphere. b. Add Dess-Martin periodinane in one portion at room temperature. c. Stir the mixture for 1-2 hours, monitoring by TLC. d. Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. e. Stir vigorously for 15 minutes until the layers are clear. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude aldehyde by column chromatography on silica gel.
Protocol 3: Ether Synthesis via Williamson Etherification
This protocol allows for the introduction of a wide variety of alkyl or aryl groups, modulating properties such as lipophilicity and providing new interaction points with biological targets.
-
Reactants:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl or benzyl halide (e.g., R-Br, R-I) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or THF (as solvent)
-
-
Procedure: a. To a suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol in DMF dropwise. b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. c. Add the alkyl halide to the reaction mixture. d. Stir at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete as monitored by TLC. e. Cool the reaction to room temperature and quench carefully with water. f. Extract the product with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the resulting ether by column chromatography.
Conclusion
This compound represents a high-value, versatile building block for drug discovery. Its strategic substitution pattern offers a unique combination of desirable physicochemical properties and multiple points for synthetic diversification. The protocols outlined in this note provide a clear pathway for its synthesis and subsequent functionalization, enabling medicinal chemists to efficiently generate novel libraries of compounds for a wide range of therapeutic targets. The established importance of the imidazo[1,2-a]pyridine core, coupled with the strategic advantages of this particular derivative, makes it a compelling scaffold for the development of next-generation therapeutics.
References
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Arzneimittelforschung. (2001). Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Arzneimittelforschung, 51(4), 304-9. [Link]
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Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 53. [Link]
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Journal of Medicinal Chemistry. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(7), 3563-3582. [Link]
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Knochel, P., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(34), 9225-9232. [Link]
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ChemMedChem. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. ChemMedChem, 15(24), 2416-2425. [Link]
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Molecules. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(2), 607. [Link]
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Journal of Medicinal Chemistry. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. [Link]
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ACS Omega. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(46), 43653-43668. [Link]
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ChemMedChem. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. ChemMedChem, 15(24), 2416-2425. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 21(16), 4776-4779. [Link]
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OncoTargets and Therapy. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OncoTargets and Therapy, 16, 547-564. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. [Link]
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ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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European Journal of Medicinal Chemistry. (2022). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. European Journal of Medicinal Chemistry, 238, 114459. [Link]
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Acta Pharmaceutica Sinica B. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmaceutica Sinica B, 6(3), 243-252. [Link]
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ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213-35225. [Link]
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Current Topics in Medicinal Chemistry. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
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Acta Crystallographica Section E: Crystallographic Communications. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1199. [Link]
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European Journal of Medicinal Chemistry. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 221, 113524. [Link]
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Evaluating the Cytotoxicity of Imidazo[1,2-a]pyridines: A Guide to Cell-Based Assays
Introduction: The Therapeutic Potential and Toxicological Screening of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including promising anticancer properties.[1][2][3] These compounds exert their effects through various mechanisms, such as the inhibition of crucial cellular signaling pathways like PI3K/Akt/mTOR, induction of cell cycle arrest, and triggering of programmed cell death (apoptosis).[4][5][6][7] As researchers and drug development professionals advance novel imidazo[1,2-a]pyridine derivatives, a robust and multifaceted approach to evaluating their cytotoxic effects is paramount. This guide provides a detailed framework and step-by-step protocols for essential cell-based assays to comprehensively assess the cytotoxic profile of this important class of compounds.
This document is designed to empower researchers to move beyond simple viability metrics, offering a suite of assays to dissect the mechanisms of cell death. We will delve into methods for assessing metabolic activity, membrane integrity, apoptosis induction, and the role of oxidative stress. The causality behind the selection of each assay will be explained, ensuring a thorough and scientifically sound evaluation of your imidazo[1,2-a]pyridine candidates.
A Multi-Parametric Approach to Cytotoxicity Assessment
A single assay provides only a snapshot of a compound's effect on cells. A comprehensive understanding of cytotoxicity requires a multi-parametric approach that interrogates different cellular processes. This guide focuses on a quartet of assays that, when used in concert, provide a holistic view of a compound's cytotoxic mechanism.
dot
Caption: A multi-parametric workflow for assessing imidazo[1,2-a]pyridine cytotoxicity.
I. Assessment of Cell Viability via Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity screening.[2][8][9] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.
Protocol: MTT Assay
Materials:
-
96-well flat-bottom plates
-
Imidazo[1,2-a]pyridine compounds of interest
-
Appropriate cancer cell line (e.g., A549, HepG2, MCF-7)[10]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[11]
-
Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability is calculated as follows:
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
| Parameter | Description |
| Cell Seeding Density | Crucial for ensuring cells are in the logarithmic growth phase during the experiment. |
| Compound Concentration Range | Should span several orders of magnitude to accurately determine the IC₅₀. |
| Incubation Time | Can be varied to assess time-dependent cytotoxicity. |
| Controls | Untreated, vehicle, and positive controls (a known cytotoxic agent) are essential for data validation. |
II. Evaluation of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes. It serves as a reliable indicator of cell lysis.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan formed is proportional to the amount of LDH released, and therefore, to the number of lysed cells.[12]
Protocol: LDH Cytotoxicity Assay
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution).
-
Lysis buffer (provided in the kit for maximum LDH release control).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Prepare the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Background Control: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stopping the Reaction and Measuring Absorbance:
-
Add 50 µL of the stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]
-
Data Analysis:
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum release control - Absorbance of untreated control)] x 100
III. Unveiling Apoptosis: The Caspase-3/7 Assay
Apoptosis is a major mechanism of action for many anticancer drugs. Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.
Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7.[5][14] In the presence of active caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase, which in turn generates a luminescent signal that is proportional to the amount of caspase-3/7 activity.[14]
dot
Caption: Simplified intrinsic apoptosis pathway induced by imidazo[1,2-a]pyridines.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Caspase-Glo® 3/7 Assay System (Promega) or similar.
-
White-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with imidazo[1,2-a]pyridine compounds as previously described.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
The fold increase in caspase-3/7 activity is calculated by dividing the luminescence of the treated cells by the luminescence of the untreated control cells.
IV. Investigating Oxidative Stress: Intracellular ROS Detection
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can induce cellular damage and trigger apoptosis.[15][16] Some imidazo[1,2-a]pyridine derivatives have been shown to exert their cytotoxic effects by inducing oxidative stress.[17][18][19][20]
Principle: The most common method for measuring intracellular ROS is the use of the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[10][21] Once inside the cell, H₂DCFDA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] The fluorescence intensity is directly proportional to the level of intracellular ROS.
dot
Caption: General pathway of imidazo[1,2-a]pyridine-induced oxidative stress.
Protocol: DCFDA/H₂DCFDA Assay
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Black, clear-bottom 96-well plates.
-
DCFDA/H₂DCFDA solution (e.g., 20 µM working solution in serum-free medium).
-
Positive control (e.g., hydrogen peroxide or pyocyanin).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of the 20 µM H₂DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Compound Treatment:
-
Remove the H₂DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of the imidazo[1,2-a]pyridine compound dilutions (prepared in serum-free medium) to the wells.
-
Include untreated and positive controls.
-
-
Fluorescence Measurement:
-
Incubate for the desired time (e.g., 1-2 hours).
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis:
The fold increase in ROS production is calculated by dividing the fluorescence intensity of the treated cells by that of the untreated control cells.
Conclusion: A Comprehensive and Validated Approach
The suite of assays presented in this guide provides a robust framework for the in-depth evaluation of imidazo[1,2-a]pyridine cytotoxicity. By moving from a general assessment of cell viability with the MTT assay to more mechanistic investigations using the LDH, caspase-3/7, and ROS detection assays, researchers can gain valuable insights into the mode of action of their compounds. This comprehensive, self-validating system of protocols will enable the selection of promising drug candidates with well-characterized cytotoxic profiles, accelerating the journey from the laboratory to the clinic.
References
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Almeida, G., Rafique, J., Saba, S., et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18, 830–7. [Link]
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Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18, 830–7. [Link]
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Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-88. [Link]
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Harmse, L., et al. (2019). Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. Apoptosis, 24(7-8), 623-643. [Link]
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ResearchGate. (2019). (PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. [https://www.researchgate.net/publication/332301135_New_Imidazo12-a]pyridine_Inhibits_AKTmTOR_Pathway_and_Induces_Cell_Cycle_Arrest_and_Apoptosis_in_Melanoma_and_Cervical_Cancer_Cells]([Link])
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MDPI. (2023). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. [Link]
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National Center for Biotechnology Information. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
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Application Notes and Protocols for the Functionalization of Imidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous marketed drugs and biologically active compounds.[1][2] Its unique electronic properties and structural features make it a cornerstone in medicinal chemistry and materials science.[3][4] This guide provides an in-depth exploration of key experimental protocols for the functionalization of imidazo[1,2-a]pyridines, with a focus on direct C-H functionalization, halogenation, and subsequent cross-coupling reactions. Designed for researchers, scientists, and drug development professionals, this document details step-by-step methodologies, explains the rationale behind experimental choices, and offers insights into reaction mechanisms to empower the strategic design and synthesis of novel imidazo[1,2-a]pyridine derivatives.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine bicycle is a versatile heterocyclic system that has garnered significant attention due to its prevalence in a wide array of pharmacologically active agents.[1][5] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent) feature this core structure, highlighting its therapeutic relevance.[1] The development of efficient and regioselective methods to modify this scaffold is paramount for generating molecular diversity and advancing drug discovery programs.[6]
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for derivatizing imidazo[1,2-a]pyridines, often circumventing the need for pre-functionalized starting materials.[1][4] This guide will delve into practical and reproducible protocols for achieving a range of valuable transformations on this important heterocyclic system.
Regioselectivity in the Functionalization of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine ring system exhibits distinct reactivity at its different positions. The C3 position is the most electron-rich and sterically accessible, making it the most common site for electrophilic substitution and direct C-H functionalization.[1][4] Functionalization at other positions, such as C2, C5, C6, C7, and C8, is also achievable, often requiring specific catalytic systems or pre-functionalized substrates. This guide will primarily focus on the highly prevalent C3 functionalization.
Experimental Protocols
Direct C-H Arylation at the C3 Position
Direct C-H arylation is a highly sought-after transformation for creating C-C bonds. Copper and palladium-catalyzed methods have been extensively developed for the C3-arylation of imidazo[1,2-a]pyridines.[7][8] Visible light-mediated photoredox catalysis has also emerged as a green and efficient alternative.[1][6][9]
This protocol is adapted from a general method for the copper(I)-catalyzed arylation of imidazo[1,2-a]pyridines.[7][10][11]
Rationale: This method provides a cost-effective and reliable way to introduce aryl groups at the C3 position. Copper(I) catalysts are generally less expensive than their palladium counterparts. The use of a ligand like 1,10-phenanthroline is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle. A base is required to deprotonate the C-H bond, increasing its nucleophilicity.
Experimental Workflow:
Caption: General workflow for copper-catalyzed C3-arylation.
Step-by-Step Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine derivative (0.5 mmol, 1.0 equiv.), aryl iodide (0.6 mmol, 1.2 equiv.), copper(I) iodide (CuI, 0.05 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 2.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the C3-arylated imidazo[1,2-a]pyridine.
Data Summary Table:
| Entry | Aryl Halide | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | K₂CO₃ | 10 | DMF | 120 | 85-95 | [7] |
| 2 | 4-Iodotoluene | Cs₂CO₃ | 10 | Dioxane | 110 | 80-90 | [11] |
| 3 | 1-Bromo-4-nitrobenzene | K₃PO₄ | 10 | Toluene | 130 | 75-85 | [7] |
Regioselective Halogenation at the C3 Position
3-Haloimidazo[1,2-a]pyridines are versatile intermediates, particularly for subsequent cross-coupling reactions.[12] Transition-metal-free halogenation methods offer a straightforward approach to these valuable building blocks.
This protocol is based on the use of sodium bromite as a mild and effective bromine source.[12]
Rationale: This method avoids the use of harsh or toxic elemental bromine. Sodium bromite in the presence of an acid generates the active brominating species in situ. The reaction is highly regioselective for the C3 position.
Step-by-Step Procedure:
-
To a round-bottom flask containing the imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.) dissolved in N,N-dimethylformamide (DMF, 5 mL), add sodium bromite (NaBrO₂, 1.2 mmol, 1.2 equiv.).
-
Add acetic acid (AcOH, 2.0 mmol, 2.0 equiv.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) followed by brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the 3-bromoimidazo[1,2-a]pyridine.
Data Summary Table:
| Entry | Halogen Source | Acid | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | NaBrO₂ | AcOH | DMF | 60 | 70-88 | [12] |
| 2 | NaClO₂ | AcOH | Toluene | 60 | 64-85 | [12] |
| 3 | N-Bromosuccinimide (NBS) | - | CH₂Cl₂ | rt | 85-95 | [13] |
| 4 | N-Iodosuccinimide (NIS) | - | CH₃CN | 80 | 80-92 | [14] |
Suzuki Cross-Coupling of 3-Haloimidazo[1,2-a]pyridines
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron reagent with a halide or triflate.[15][16] This is a highly reliable method for further functionalizing 3-haloimidazo[1,2-a]pyridines.
This protocol provides a general procedure for the Suzuki coupling of 3-bromoimidazo[1,2-a]pyridines with arylboronic acids.[17][18]
Rationale: Palladium catalysts, particularly those with phosphine ligands, are highly effective for Suzuki couplings.[19] The choice of base and solvent is critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Reaction Mechanism Overview:
Caption: Simplified catalytic cycle for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
In a microwave vial or Schlenk tube, combine the 3-bromoimidazo[1,2-a]pyridine (0.3 mmol, 1.0 equiv.), the arylboronic acid (0.45 mmol, 1.5 equiv.), and sodium carbonate (Na₂CO₃, 0.6 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 mmol, 5 mol%).
-
Add a mixture of 1,4-dioxane (2 mL) and water (0.5 mL).
-
Seal the vial and heat the mixture in a microwave reactor to 120 °C for 30-60 minutes, or alternatively, heat in an oil bath at 100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with ethyl acetate (15 mL).
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-imidazo[1,2-a]pyridine derivative.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Palladium and copper catalysts can be toxic and should be handled with caution.
-
Organic solvents are flammable; avoid open flames and use appropriate heating methods (e.g., heating mantles, oil baths).
-
Microwave reactors should be operated according to the manufacturer's instructions.
Conclusion
The functionalization of the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry. The protocols detailed in this guide for C-H arylation, halogenation, and Suzuki cross-coupling provide robust and versatile methods for the synthesis of a diverse range of derivatives. By understanding the underlying principles and meticulously following these experimental procedures, researchers can effectively explore the chemical space around this privileged heterocyclic system, paving the way for the discovery of new therapeutic agents and functional materials.
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Center for Biotechnology Information. [Link]
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- 14. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Welcome to the technical support guide for the synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This molecule belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry due to its wide range of biological activities, appearing in drugs like zolpidem and alpidem.[1][2] Achieving a high yield of this specific derivative is critical for research and development pipelines. This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, moving from a general overview to specific troubleshooting questions and optimized protocols.
Section 1: Synthesis Strategy and Key Control Points
The most reliable and commonly adapted synthesis for 2-hydroxymethyl substituted imidazo[1,2-a]pyridines is a two-stage process.[3] This approach provides clear strategic control points where yield can be monitored and optimized.
-
Stage 1: Cyclization Condensation. Reaction of 4-methylpyridin-2-amine with an α-halocarbonyl compound, typically ethyl bromopyruvate, to form the core heterocyclic structure, ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate.
-
Stage 2: Ester Reduction. Reduction of the resulting ester intermediate to the target primary alcohol, this compound.
The overall yield is a product of the efficiency of both stages. The cyclization step is often the most challenging and where the majority of yield loss occurs.
Caption: High-level workflow for the two-stage synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, focusing on the causality behind the problems and their solutions.
Stage 1: Cyclization to form Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Question 1: My reaction yield for the cyclization step is very low or zero. What are the primary causes?
Answer: A low or non-existent yield in this Tschitschibabin-type reaction typically points to one of four areas: starting material quality, reaction conditions, reagent stoichiometry, or the choice of base.
-
Starting Material Purity: 2-aminopyridines are susceptible to oxidation and can contain impurities that inhibit the reaction. Ensure your 4-methylpyridin-2-amine is pure (recrystallize or sublime if necessary). Ethyl bromopyruvate can degrade upon storage; use a freshly opened bottle or distill it prior to use.
-
Reaction Conditions: The original Tschitschibabin reaction often required high temperatures (150-200 °C), which can lead to charring and side products with modest yields.[4][5] Refluxing in a suitable solvent like ethanol or methanol is a milder and more controlled approach.[3] If the reaction is too slow, consider switching to a higher-boiling solvent like DMF, but monitor for side product formation.[6]
-
Base Selection: The reaction involves an initial alkylation followed by a cyclization that releases HBr. A base is required to neutralize this acid. While strong bases can be used, a mild base like sodium bicarbonate (NaHCO₃) is often sufficient to drive the reaction to completion without promoting side reactions.[4]
-
Mechanism Insight: The reaction begins with the nucleophilic attack of the pyridine ring nitrogen onto the ethyl bromopyruvate. The resulting pyridinium salt then undergoes intramolecular cyclization. If the pyridine nitrogen is protonated by excess acid or if competing side reactions occur, this pathway is inhibited.
Question 2: I am observing a significant amount of dark, insoluble side products (tar). How can I prevent this?
Answer: Tar formation is a classic sign of polymerization or decomposition, often caused by overly harsh reaction conditions.
-
Temperature Control: This is the most critical parameter. Avoid excessive temperatures. If using a high-boiling solvent, maintain the lowest temperature that allows for a reasonable reaction rate. Stepwise heating can also be beneficial.
-
Alternative Energy Sources: To avoid prolonged heating, consider alternative methods. Microwave irradiation has been shown to significantly reduce reaction times and improve yields by providing uniform, rapid heating.[4] Similarly, ultrasound-assisted synthesis can promote the reaction under milder conditions.[7]
-
Catalyst-Assisted Synthesis: Modern protocols often use catalysts to improve efficiency at lower temperatures. Copper(I) and molecular iodine are well-documented catalysts for imidazo[1,2-a]pyridine synthesis, promoting the desired cyclization pathway over decomposition.[7][8][9][10]
Question 3: The reaction is clean but incomplete, with significant starting material remaining. How can I drive it to completion?
Answer: An incomplete reaction suggests that the activation energy barrier is not being sufficiently overcome or that an equilibrium is being reached.
-
Increase Reaction Time/Temperature: The simplest approach is to extend the reflux time. If this is ineffective, a modest increase in temperature may be required.
-
Use a More Effective Solvent: Switching from ethanol to a higher-boiling, polar aprotic solvent like DMF can enhance reaction rates.
-
Consider a One-Pot, Multi-Component Approach: For challenging substrates, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful alternative.[11][12] This one-pot method combines the aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid, to build the core in a single, high-yield step.[13][14] While this would change the subsequent functional group, it is a superior strategy for constructing the core itself.
Stage 2: Reduction of the Ester to the Final Alcohol
Question 4: My ester reduction is incomplete. How do I ensure full conversion?
Answer: Incomplete reduction is almost always due to an insufficient amount or deactivation of the reducing agent.
-
Reagent Stoichiometry and Quality: Lithium aluminum hydride (LiAlH₄) is extremely reactive with protic sources, including atmospheric moisture and residual water in the solvent. Use a fresh, unopened container of LiAlH₄ and ensure your solvent (e.g., THF, ether) is anhydrous. It is common practice to use a slight excess (1.5 to 2.0 equivalents) to account for any minor quenching.
-
Reaction Temperature: While the initial addition of LiAlH₄ should be done at a low temperature (0 °C) to control the exothermic reaction, allowing the mixture to slowly warm to room temperature and stir for several hours is necessary for the reaction to go to completion.[3]
-
Solubility: Ensure the ester intermediate is fully dissolved in the anhydrous solvent before adding the reducing agent. If solubility is an issue, a different anhydrous solvent may be required.
Question 5: The work-up of my LiAlH₄ reaction is difficult, and I'm losing product. What is the best procedure?
Answer: A proper quenching and work-up procedure is critical for both safety and yield. The Fieser work-up is a widely accepted and reliable method.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and sequentially add the following:
-
'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
Stir the resulting mixture vigorously at room temperature until a granular, white precipitate forms.
-
Filter the solid salts and wash them thoroughly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The product will be in the combined organic filtrate. This method avoids the formation of problematic emulsions and ensures efficient extraction of the product.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the single most critical parameter to control for maximizing yield in the cyclization step? A: Temperature. It is the parameter with the narrowest optimal window. Too low, and the reaction is impractically slow; too high, and polymerization and side-product formation will dominate, severely reducing the yield of the desired product.[4][5]
Q: How do I best purify the final this compound? A: The final product is a solid alcohol. The primary purification method is typically silica gel column chromatography to remove any unreacted starting material or byproducts from the reduction. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be used to obtain highly pure, colorless crystals.[3]
Q: What is the electronic effect of the 7-methyl group on the reaction? A: The methyl group at the 7-position (corresponding to the 4-position on the starting pyridine ring) is an electron-donating group. This increases the electron density of the pyridine ring, making the ring nitrogen (N1) more nucleophilic. This enhanced nucleophilicity facilitates the initial SN2 attack on the ethyl bromopyruvate, which can lead to a faster and more efficient reaction compared to an unsubstituted aminopyridine.
Section 4: Optimized Experimental Protocol
This protocol is an optimized synthesis based on established literature procedures.[3]
Stage 1: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add 4-methylpyridin-2-amine (1.0 eq).
-
Dissolve the amine in absolute ethanol (approx. 0.2 M concentration).
-
Add sodium bicarbonate (NaHCO₃, 1.5 eq).
-
To this stirring suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester product.
Stage 2: Synthesis of this compound
-
Dissolve the purified ester from Stage 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF.
-
Add the LiAlH₄ suspension to the stirring ester solution slowly and dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction back to 0 °C and perform a Fieser work-up as described in the troubleshooting section.
-
Filter the resulting granular solid and wash thoroughly with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from ethanol to afford this compound as colorless crystals.
| Parameter | Stage 1 (Cyclization) | Stage 2 (Reduction) | Rationale & Key Considerations |
| Key Reagents | 4-methylpyridin-2-amine, Ethyl Bromopyruvate | Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, LiAlH₄ | Purity of starting materials is paramount for yield. |
| Solvent | Ethanol | Anhydrous THF | Solvent must be appropriate for the reaction temperature and inert to reagents. |
| Base/Reagent | NaHCO₃ (1.5 eq) | LiAlH₄ (1.5 eq) | A mild base prevents side reactions in Stage 1. Excess reducing agent ensures complete conversion in Stage 2. |
| Temperature | Reflux (~80 °C) | 0 °C to Room Temp. | Crucial for balancing reaction rate vs. side product formation. |
| Typical Yield | 60-75% | 65-85% | Yields are highly dependent on procedural execution and purity. |
Section 5: Visualizing the Cyclization Mechanism
Understanding the reaction mechanism is key to troubleshooting. The formation of the imidazo[1,2-a]pyridine core proceeds via an initial alkylation followed by an intramolecular condensation.
Caption: Plausible mechanism for the Tschitschibabin-type condensation.
References
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
PubMed Central (PMC). (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available at: [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]
-
Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Available at: [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available at: [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Available at: [Link]
-
ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Available at: [Link]
-
PubMed Central (PMC). (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]
-
PubMed Central (PMC). (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Available at: [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]
-
Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Welcome to the technical support center for the purification of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important imidazo[1,2-a]pyridine derivative. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The successful synthesis and subsequent purification of its derivatives are critical for obtaining reliable biological data and advancing drug discovery programs.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude this compound. The advice and protocols provided herein are based on established chemical principles and practical experience in the field of heterocyclic chemistry.
I. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Column Chromatography Issues
Question 1: I'm seeing multiple spots on my TLC, and they are very close together. How can I improve the separation of this compound from its impurities during column chromatography?
Answer:
This is a common challenge, especially when dealing with structurally similar impurities. The key to improving separation lies in optimizing your chromatographic conditions.
Causality: The polarity of this compound, due to the presence of the hydroxyl group, can cause it to have similar retention factors (Rf) to certain impurities, such as the unreacted starting ester or other polar byproducts, in standard solvent systems.
Troubleshooting Steps:
-
Systematic Solvent System Screening:
-
Begin by performing a thorough thin-layer chromatography (TLC) screen with a range of solvent systems. A good starting point for imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate or acetone.[1][2]
-
Vary the ratio of your solvents systematically. For instance, try Hexane:Ethyl Acetate in ratios of 8:2, 7:3, 6:4, and 5:5.
-
Consider adding a third solvent to modulate the polarity. Small amounts of methanol or dichloromethane can significantly alter the separation. For example, a system of Dichloromethane:Methanol (98:2 to 95:5) can be effective.
-
For basic compounds like imidazopyridines, streaking on the TLC plate can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can help to sharpen the spots and improve separation.
-
-
Gradient Elution:
-
If a single isocratic solvent system does not provide adequate separation, a gradient elution during your flash column chromatography is highly recommended.[1]
-
Start with a low polarity mobile phase (e.g., 100% Hexane or a high Hexane:EtOAc ratio) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or acetone). This will help to sequentially elute compounds with increasing polarity, providing better separation between your target compound and closely related impurities.
-
-
Choice of Stationary Phase:
-
While silica gel is the most common stationary phase for the purification of imidazo[1,2-a]pyridine derivatives, consider using a different stationary phase if you are still facing challenges.[1][2]
-
Alumina (neutral or basic): This can be a good alternative to silica gel, especially for basic compounds, as it can reduce tailing.
-
Reversed-phase silica (C18): If your compound is sufficiently polar, reversed-phase chromatography can provide a different selectivity and may effectively separate impurities that are difficult to resolve on normal-phase silica.
-
Question 2: My yield of this compound is very low after column chromatography. What could be the reasons?
Answer:
Low recovery after column chromatography can be frustrating. Several factors could be contributing to this issue.
Causality: The polar nature of the methanol group in your target compound can lead to strong adsorption onto the silica gel, resulting in incomplete elution. Additionally, the compound might be partially soluble in the mobile phase, leading to losses.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity:
-
If your compound is not eluting from the column, the mobile phase is likely not polar enough. Gradually increase the polarity of your solvent system. For imidazo[1,2-a]pyridine derivatives, a higher percentage of ethyl acetate, acetone, or even the addition of a small amount of methanol to your eluent can be effective.[2]
-
-
Proper Column Loading:
-
Overloading the column is a common cause of poor separation and can lead to apparent yield loss as fractions become cross-contaminated. A general rule of thumb is to load an amount of crude material that is 1-2% of the mass of the silica gel.
-
-
Dry Loading vs. Wet Loading:
-
If your crude product has poor solubility in the initial mobile phase, consider dry loading. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
-
Check for Compound Stability on Silica:
-
Although imidazo[1,2-a]pyridines are generally stable, it's good practice to check for on-column degradation. Spot a solution of your crude material on a TLC plate and let it sit for a few hours before developing it. If you observe the appearance of new spots, your compound might be degrading on the silica. In such cases, switching to a less acidic stationary phase like neutral alumina might be beneficial.
-
Recrystallization Issues
Question 3: I'm trying to recrystallize my crude this compound, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common problem in recrystallization where the compound separates from the solution as a liquid rather than a solid.
Causality: This typically happens when the solution is supersaturated or cooled too quickly. The presence of impurities can also inhibit crystal lattice formation. For imidazo[1,2-a]pyridine derivatives, which can have complex intermolecular interactions, finding the right crystallization conditions is key.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a related compound, (5-methyl-imidazo[1,2-a]pyridin-2-yl)methanol, recrystallization from ethanol was successful.[3] This is a good starting point.
-
If ethanol alone doesn't work, try a binary solvent system. Common choices include ethanol/water, methanol/water, or ethyl acetate/hexanes.
-
Procedure for a binary solvent system: Dissolve your crude product in a minimum amount of the "good" solvent (the one it is more soluble in) at an elevated temperature. Then, slowly add the "poor" solvent (the one it is less soluble in) dropwise until you see persistent cloudiness. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Slow Cooling is Crucial:
-
Rapid cooling often leads to the formation of an oil or very small crystals. Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. You can then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis for this class of compounds involves the condensation of 4-methyl-2-aminopyridine with an α-haloketone (like ethyl bromopyruvate) to form an ester intermediate, followed by reduction to the alcohol.
-
Potential Impurities:
-
Unreacted 4-methyl-2-aminopyridine
-
Unreacted ethyl bromopyruvate (or other alkylating agent)
-
The intermediate ester: ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
-
Byproducts from the reduction step (e.g., over-reduction products or decomposition products)
-
Residual catalysts or reagents from the synthetic steps.[4][5]
-
Q2: What is the expected appearance and solubility of pure this compound?
A2: Pure imidazo[1,2-a]pyridine derivatives are often crystalline solids.[3] The color can range from white to off-white or pale yellow. In terms of solubility, the presence of the polar methanol group will increase its polarity compared to the parent imidazo[1,2-a]pyridine. It is expected to have good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in solvents like ethyl acetate, acetone, and dichloromethane. Its solubility in non-polar solvents like hexanes will likely be low.[6]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.[2][7]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. Both normal-phase and reversed-phase HPLC can be used, depending on the chosen column and mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of your compound and can also reveal the presence of impurities.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
III. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A decision-making workflow for the purification of this compound.
IV. Data Summary
The following table provides a general guide to solvent properties relevant to the purification of this compound.
| Purification Technique | Solvent/Solvent System | Role/Consideration |
| Column Chromatography | Hexane/Ethyl Acetate | Common mobile phase, adjust ratio for optimal Rf. |
| Dichloromethane/Methanol | A more polar system for tightly bound compounds. | |
| Mobile phase + 0.1-1% Triethylamine | Reduces tailing of basic compounds on silica gel. | |
| Recrystallization | Ethanol | A good starting solvent for polar imidazopyridines.[3] |
| Methanol/Water | Binary system for fine-tuning solubility. | |
| Ethyl Acetate/Hexane | Good for compounds of intermediate polarity. |
V. Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC that gives your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase. Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If the product is not very soluble in the mobile phase, perform a dry load as described in the troubleshooting section.
-
Elution: Start eluting with the mobile phase. If using a gradient, begin with the less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair in which the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (URL: [Link])
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (URL: [Link])
-
Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC - NIH. (URL: [Link])
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (URL: [Link])
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. (URL: [Link])
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines - PubMed. (URL: [Link])
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (URL: [Link])
-
(PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors - ResearchGate. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (URL: [Link])
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Overcoming solubility issues of imidazo[1,2-a]pyridine compounds in vitro
Technical Support Center: Imidazo[1,2-a]Pyridine Compound Solubility
Introduction: The Imidazo[1,2-a]Pyridine Solubility Challenge
Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] However, their often rigid, bicyclic, and frequently lipophilic nature can lead to significant aqueous solubility challenges in vitro.[3] Poor solubility is a primary hurdle in drug discovery, leading to unreliable bioassay results, underestimated toxicity, and poor bioavailability.[4][5][6]
This guide is designed to provide researchers with a logical, step-by-step framework for diagnosing and overcoming solubility issues with imidazo[1,2-a]pyridine compounds in your in vitro experiments. We will move from fundamental principles to advanced troubleshooting, ensuring your experimental outcomes are both accurate and reproducible.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial hurdles.
Q1: My imidazo[1,2-a]pyridine compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening?
A: This is a classic case of a compound "crashing out" of solution. While your compound may be highly soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility in the final, mostly aqueous, assay buffer is the critical parameter.[7] DMSO is an aprotic, polar solvent excellent at dissolving many organic molecules, but when you dilute the DMSO stock into media (typically to <0.5% DMSO), the solvent environment abruptly changes to be overwhelmingly aqueous.[8][9] The compound, no longer supported by the DMSO, precipitates if its aqueous solubility limit is exceeded.[7][9]
Q2: I've heard imidazo[1,2-a]pyridines are basic. Can I use pH to my advantage?
A: Absolutely. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms.[10] This means they can be protonated to form a more soluble salt at an acidic pH.[11][12][13] If your experimental endpoint is not pH-sensitive (e.g., some enzymatic assays), preparing your assay buffer at a slightly acidic pH (e.g., pH 6.0-6.5) can significantly increase the solubility of your compound. However, for cell-based assays, you must remain within the physiological pH range tolerated by your cells (typically pH 7.2-7.4).
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A: This is cell-line dependent, but a general rule of thumb is to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[14][15] Some robust cell lines may tolerate up to 1%, but this must be validated.[16] Always run a vehicle control (media + identical final DMSO concentration) to ensure the solvent itself is not affecting your results.[14]
Q4: Is it better to use a higher concentration stock in less volume, or a lower concentration stock in more volume?
A: It is almost always better to use the highest possible concentration stock solution in DMSO and add the smallest possible volume to your assay.[9][16] This minimizes the final percentage of DMSO in your well. For example, adding 1 µL of a 10 mM stock to 1 mL of media gives a final concentration of 10 µM and 0.1% DMSO. To achieve the same 10 µM final concentration from a 1 mM stock, you would need to add 10 µL, resulting in 1% DMSO, which is approaching the cytotoxic limit for many cell lines.[14][16]
Part 2: Systematic Troubleshooting Guide
When simple fixes are not enough, a systematic approach is required. This guide will walk you through a decision-making process to identify and solve the root cause of your solubility problem.
Initial Observation: Compound Precipitation in Assay Medium
Solubility Enhancement Workflow
If your compound has sufficient DMSO solubility but poor aqueous solubility, follow this workflow.
Part 3: In-Depth Protocols & Data
Comparative Analysis of Solubilization Strategies
The choice of solubilization agent is critical and depends on the nature of your assay.
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| Co-solvents (e.g., PEG, Propylene Glycol)[17][18][19] | Reduces interfacial tension between the aqueous solution and the hydrophobic compound. | Simple to use, effective for many nonpolar drugs.[17] | Can have biological effects of their own; potential for toxicity at higher concentrations. | Biochemical assays, some robust cell-based assays. |
| pH Adjustment [6][11] | Protonates basic functional groups (like the imidazopyridine core) to form a more soluble salt. | Highly effective, easy to implement. | Limited to pH-insensitive assays; not ideal for standard cell culture. | Enzymatic assays, chemical characterization. |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)[20][21][22] | Encapsulates the hydrophobic drug within a lipophilic core, while a hydrophilic exterior promotes aqueous solubility.[20][23] | Generally low cytotoxicity, highly effective at increasing solubility.[14][22][24] | Can sometimes reduce the "free" concentration of the drug available for activity.[24] | Cell-based assays, in vivo formulations. |
| Surfactants (e.g., Tween-20, Triton X-100)[6][18] | Form micelles that encapsulate the hydrophobic drug. | Very effective at solubilizing highly lipophilic compounds. | Often cytotoxic above the critical micelle concentration (CMC), making them unsuitable for most cell-based assays. | Enzyme assays, protein-based assays. |
Protocol 1: Preparation of a Compound Stock with a Cyclodextrin
This protocol describes how to use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve the aqueous solubility of a lead imidazo[1,2-a]pyridine compound for a cell-based assay.
Objective: To prepare a 10 mM equivalent stock of "Compound-X" in a 20% HP-β-CD solution for subsequent dilution into cell culture media.
Materials:
-
Compound-X (solid)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer and sonicator
Methodology:
-
Prepare the Cyclodextrin Vehicle:
-
Weigh out 200 mg of HP-β-CD powder.
-
Add it to a sterile tube containing 800 µL of sterile PBS.
-
Vortex thoroughly until the HP-β-CD is fully dissolved. This will result in a 20% (w/v) solution. The final volume will be approximately 1 mL.
-
-
Prepare the Compound Stock:
-
Calculate the mass of Compound-X needed for a 10 mM final concentration in 1 mL. (e.g., for MW = 350 g/mol , you need 3.5 mg).
-
Weigh the calculated amount of Compound-X and add it directly to the 1 mL of 20% HP-β-CD solution.
-
-
Solubilization:
-
Vortex the tube vigorously for 2-3 minutes.
-
Place the tube in a bath sonicator for 15-20 minutes to aid dissolution.
-
Visually inspect the solution. If particulates remain, alternate between vortexing and sonicating until the solution is clear. Gentle warming (to 37°C) can also be applied.
-
-
Sterilization and Storage:
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to ensure sterility and to remove any remaining micro-precipitates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[25]
-
Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol provides a method to quickly assess the solubility of your compounds under assay-relevant conditions.[26][27]
Objective: To determine the kinetic solubility of an imidazo[1,2-a]pyridine compound in PBS at pH 7.4.
Principle: A DMSO stock of the compound is added to an aqueous buffer. If the compound's solubility is exceeded, it precipitates, forming particles that scatter light. A nephelometer measures this light scattering to quantify precipitation.[26][27]
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Clear 96-well or 384-well microplate.
-
Nephelometer plate reader.
Methodology:
-
Plate Setup:
-
Dispense 98 µL of PBS into each well of the microplate.
-
Using a multichannel pipette or automated liquid handler, add 2 µL of your 10 mM DMSO stock solution to the first column of wells. This creates a 200 µM top concentration with 2% DMSO.
-
-
Serial Dilution:
-
Perform a 1:2 serial dilution across the plate by transferring 50 µL from the first column to the second, mixing, and repeating for subsequent columns. This will create a concentration curve (e.g., 200, 100, 50, 25... µM).
-
-
Incubation:
-
Measurement:
-
Place the microplate in a nephelometer and measure the light scattering in each well.[26]
-
-
Data Analysis:
-
Plot the nephelometry signal against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the light scattering signal begins to rise significantly above the baseline (the point of precipitation).
-
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Babu, V., & Vangara, K. K. (2019). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Fülöp, F., & Móczár, I. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Retrieved from [Link]
-
Gould, T. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Kumar, S., & Singh, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
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ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media? Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Retrieved from [Link]
-
T'jollyn, H., et al. (2019). Considerations regarding use of solvents in in vitro cell based assays. PubMed. Retrieved from [Link]
-
Turos, E., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central. Retrieved from [Link]
-
Varghese, Gupta, L., & Kumar, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
de Cássia Orlandi Sardi, J., et al. (2018). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Retrieved from [Link]
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Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are foundational structures in numerous pharmaceuticals, including well-known agents like Zolpidem and Alpidem, owing to their diverse biological activities.[1][2]
However, the synthesis of these compounds is not without its challenges. Optimizing reaction conditions to achieve high yields, purity, and regioselectivity can be a significant hurdle. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues and optimize your synthetic strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis of imidazo[1,2-a]pyridines.
Problem Area 1: Low or No Product Yield
Low product yield is the most common frustration in synthetic chemistry. The flowchart below provides a systematic approach to diagnosing the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Q: My reaction yield is disappointingly low. What are the fundamental checks I should perform?
A: Before delving into complex optimization, always start with the basics. Many low-yield issues stem from simple procedural errors.[3]
-
Verify Reagent Purity and Stoichiometry: Impurities in your 2-aminopyridine or carbonyl compound can inhibit the reaction. Confirm purity by NMR or LC-MS. Accurately weigh all reagents and re-calculate molar equivalents.
-
Ensure Anhydrous Conditions (if required): Many synthetic routes, particularly those involving organometallics or strong bases, are highly sensitive to moisture. Flame-dry your glassware and use anhydrous solvents.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the formation of the product. A reaction that stalls may need more reagent, a higher temperature, or a longer reaction time.[3]
-
Check the Work-up Procedure: Product can be lost during extraction and purification. Ensure the pH is correct during aqueous washes to prevent your product from partitioning into the wrong layer. When drying the organic layer, rinse the drying agent (e.g., MgSO₄, Na₂SO₄) thoroughly with the solvent to recover any adsorbed product.[3]
Q: I'm performing a Groebke-Blackburn-Bienaymé (GBB) reaction and getting a low yield. What are the most sensitive parameters to optimize?
A: The GBB reaction, a powerful multicomponent method combining a 2-amino(aza)heterocycle, an aldehyde, and an isocyanide, is highly dependent on the catalyst and solvent.[1][4]
-
Catalyst Choice is Critical: This reaction is typically catalyzed by a Lewis or Brønsted acid. While many acids can work, their efficiency varies greatly with the substrates.
-
Lewis Acids: Sc(OTf)₃ and Yb(OTf)₃ are often effective but can be expensive.[5] BF₃·MeCN is a strong Lewis acid that has been used for scalable industrial processes.[6]
-
Brønsted Acids: Acetic acid (AcOH) and p-toluenesulfonic acid (p-TsOH) are common choices. In DNA-encoded library synthesis, 30 equivalents of AcOH were found to be optimal.[5][7]
-
Iodine: Molecular iodine has emerged as an inexpensive, efficient, and mild catalyst for this transformation, often providing excellent yields in ethanol at room temperature.[8]
-
-
Solvent Effects: The choice of solvent can dramatically influence the reaction rate and yield. Alcohols like methanol or ethanol are frequently used and may act as co-catalysts by facilitating key proton transfer steps.[9] In some cases, greener solvents like eucalyptol or even solvent-free conditions have proven effective.[10] If your reaction is sluggish in a non-polar solvent like toluene, switching to a polar solvent like ethanol or DMF could provide a significant boost.[9]
Q: My copper-catalyzed reaction is not working. What should I consider?
A: Copper catalysis is a versatile tool for imidazo[1,2-a]pyridine synthesis, often enabling milder conditions and broader functional group tolerance.[11][12] If you're facing issues, consider these points:
-
Oxidation State and Ligand: Both Cu(I) and Cu(II) salts are used. For reactions involving aerobic oxidation (using air as the oxidant), Cu(I) salts like CuBr or CuI are common.[13][14] The reaction may proceed through a Cu(I)/Cu(III) catalytic cycle. The absence of a ligand is often a feature of these reactions, simplifying the procedure.
-
The Role of Air/Oxidant: Many modern copper-catalyzed methods are aerobic oxidative reactions where O₂ from the air is the terminal oxidant.[13] Ensure your reaction is open to the air or that air is bubbled through the mixture if required by the protocol. Conversely, if the protocol demands an inert atmosphere, ensure your degassing and nitrogen/argon blanketing are thorough.
-
Solvent Choice: Polar aprotic solvents are often preferred. In the synthesis from aminopyridines and nitroolefins, DMF was identified as the optimal solvent, leading to yields of up to 90% at 80°C.[13]
-
Substrate Electronics: The electronic nature of your substrates matters. Electron-rich 2-aminopyridines and electron-deficient partners (like nitroolefins) often react more efficiently.[13] If your yield is low, consider if an electronic mismatch between coupling partners is the cause.
Problem Area 2: Side Products and Purification Challenges
Q: My TLC shows a mess of side products. What are the likely culprits?
A: Side product formation often points to issues with reaction conditions or substrate reactivity.
-
Self-condensation of Carbonyls: Aldehydes and ketones can undergo self-condensation, especially under basic or harsh acidic conditions. Adding the carbonyl compound slowly to the reaction mixture can mitigate this.
-
Tar Formation: High temperatures can lead to decomposition and the formation of dark, tarry substances, which complicates purification. If you observe this, try running the reaction at a lower temperature for a longer time. Microwave irradiation can sometimes provide rapid, uniform heating, reducing reaction times and minimizing thermal decomposition.[11][15]
-
Incomplete Cyclization: The final intramolecular cyclization step can sometimes be slow or reversible. Ensure the reaction is heated for a sufficient duration. In some cases, switching to a higher-boiling solvent or adding a dehydrating agent can drive the reaction to completion.
-
Ugi Adducts in GBB: In GBB reactions, particularly with aliphatic aldehydes, the classic four-component Ugi reaction product can sometimes be observed as a byproduct.[5]
Q: How can I effectively purify my imidazo[1,2-a]pyridine product?
A: Purification can be challenging due to the product's basicity and polarity.
-
Column Chromatography: This is the most common method. Use a silica gel column. The polarity of the eluent system (typically Hexane/Ethyl Acetate or DCM/Methanol) needs to be carefully optimized. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the product from streaking on the column by neutralizing acidic sites on the silica.
-
Acid-Base Extraction: For products that are difficult to separate from non-basic impurities, you can dissolve the crude mixture in an organic solvent (e.g., DCM), extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove impurities, and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate or re-extract your purified product.
-
Recrystallization: If you obtain a solid product, recrystallization from a suitable solvent system (e.g., Ethanol, Ethyl Acetate/Hexane) can be a highly effective method for achieving high purity.
-
Salt Formation: For industrial-scale purification, forming a salt (e.g., a sulfate salt) can be an efficient method for isolation and purification, avoiding the need for chromatography.[6]
Frequently Asked Questions (FAQs)
Q: There are so many ways to make imidazo[1,2-a]pyridines. How do I choose the right one?
A: The optimal method depends on the substitution pattern of your target molecule and the availability of starting materials.
| Synthesis Method | Key Reactants | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Tschitschibabin Reaction | 2-Aminopyridine + α-Haloketone | Base (e.g., NaHCO₃), often heated.[11] | 40-85% | Classic, reliable, uses readily available materials. | α-Haloketones can be lachrymatory; may require high temperatures.[4][11] |
| Ortoleva-King Reaction | 2-Aminopyridine + Ketone | Iodine, Lewis Acid (e.g., FeCl₃), often neat at high temp.[4] | 40-96% | One-pot, uses simple ketones.[4] | Can require high temperatures; mechanism can be complex.[14] |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine + Aldehyde + Isocyanide | Acid catalyst (Lewis or Brønsted).[4] | 50-95% | High diversity in one step, builds complexity quickly. | Isocyanides can have unpleasant odors; requires careful optimization.[6] |
| Modern C-H Functionalization | 2-Aminopyridine + Ketone/Alkyne | Metal catalyst (e.g., Cu, Fe, Pd), often with an oxidant (Air, H₂O₂).[2][13][14] | 60-95% | High atom economy, mild conditions, broad scope. | Catalyst cost and removal can be a concern. |
Q: How do I characterize my final product to confirm its structure?
A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[16][17][18]
-
¹H and ¹³C NMR: This is the most powerful tool. The protons on the imidazo[1,2-a]pyridine core have characteristic chemical shifts and coupling patterns that can be used to confirm the structure and substitution pattern.[16]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution MS (HRMS) can provide the exact mass, further increasing confidence.[8][17]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in your substituents (e.g., C=O, N-H, C-N).
Q: What is the general mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction?
A: The GBB reaction proceeds through a well-established sequence of steps, catalyzed by an acid.
Caption: Simplified mechanism of the GBB reaction.
The reaction begins with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form an iminium ion intermediate.[8] The isocyanide then acts as a nucleophile, attacking the iminium ion to form a nitrilium intermediate. This is followed by an intramolecular [4+1] cycloaddition where the pyridine nitrogen attacks the nitrilium carbon, forming the five-membered imidazole ring. A final tautomerization/aromatization step yields the stable imidazo[1,2-a]pyridine product.[9]
Key Experimental Protocols
Protocol 1: Tschitschibabin-Type Synthesis using Microwave Irradiation
This protocol is adapted from a method noted for its efficiency and reduced reaction times.[11][15]
-
Preparation: In a microwave process vial, combine 5-bromo-2-aminopyridine (1.0 mmol), 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (1.0 mmol), and sodium bicarbonate (1.2 mmol).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable power level to maintain a temperature of 120-140°C for 5-10 minutes. Caution: Microwave synthesis can generate high pressures. Use appropriate safety shields and vial sizes.
-
Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield the desired 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine.
Protocol 2: Iodine-Catalyzed Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol leverages molecular iodine as a mild and efficient catalyst at room temperature.
-
Preparation: To a round-bottom flask, add 2-aminopyridine (1.0 mmol), an aryl aldehyde (1.0 mmol), and molecular iodine (I₂) (5 mol%) in ethanol (5 mL).
-
Reaction: Stir the mixture at room temperature. After 10-15 minutes, add tert-butyl isocyanide (1.1 mmol) dropwise. Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. Available from: [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available from: [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate. Available from: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available from: [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available from: [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Available from: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available from: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... (2022). ACS Omega. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Semantic Scholar. Available from: [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. (n.d.). ResearchGate. Available from: [Link]
-
The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. (1975). Journal of Heterocyclic Chemistry. Available from: [Link]
-
Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. (n.d.). Green Chemistry. Available from: [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. (n.d.). ResearchGate. Available from: [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.). NIH. Available from: [Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2019). PubMed. Available from: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (n.d.). The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ResearchGate. Available from: [Link]
-
Imidazo(1,2-A)pyridine. (n.d.). SpectraBase. Available from: [Link]
-
Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction... (2025). ACS Organic & Inorganic Au. Available from: [Link]
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023). Organic Letters. Available from: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction... (n.d.). Organic Chemistry Portal. Available from: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity... (2024). PubMed Central. Available from: [Link]
Sources
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-conferences.org [bio-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemmethod.com [chemmethod.com]
- 18. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Side product formation in the synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Welcome to the dedicated technical support guide for the synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during this synthetic process. Drawing from established literature and mechanistic principles, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, focusing on the identification and mitigation of common side products. The primary synthetic route considered is the multicomponent reaction between 4-methyl-2-aminopyridine, an aldehyde (such as 2,2-dimethoxyacetaldehyde or glycolaldehyde), and an isocyanide, a variant of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Issue 1: Formation of an Unwanted Regioisomer (5-Methyl Isomer)
Question: My final product shows two distinct spots on TLC and two sets of peaks in the NMR that correspond to imidazo[1,2-a]pyridine structures. How can I confirm the presence of the 5-methyl regioisomer and prevent its formation?
Root Cause Analysis: The formation of the 5-methylimidazo[1,2-a]pyridin-2-yl isomer occurs when the initial condensation reaction happens at the less sterically hindered but electronically different N1 nitrogen of the pyridine ring, followed by cyclization. While the N1 nitrogen is generally more nucleophilic in 2-aminopyridines, the reaction conditions can influence the regioselectivity.
Mechanistic Insight: The cyclization step in the imidazo[1,2-a]pyridine synthesis is an intramolecular nucleophilic attack of the pyridine ring nitrogen onto an intermediate. The regioselectivity is determined by which nitrogen atom of the 2-aminopyridine precursor acts as the initial nucleophile.
Identification:
-
NMR Spectroscopy: The most definitive method. The proton on the five-membered ring (H-3) will show different coupling patterns and chemical shifts depending on the methyl group's position. For the desired 7-methyl isomer, the H-5 and H-6 protons will show characteristic coupling. The unwanted 5-methyl isomer will have a different aromatic proton splitting pattern.
-
Chromatography: The two isomers often have slightly different polarities, allowing for separation and identification by TLC or column chromatography, though it can be challenging.
Preventative Measures & Solutions:
-
Choice of Catalyst: The use of a Lewis acid catalyst can enhance regioselectivity. For instance, scandium triflate (Sc(OTf)₃) has been shown to favor the formation of the desired 7-methyl isomer by coordinating with the pyridine nitrogen, thereby directing the reaction pathway.
-
Solvent and Temperature Control: Running the reaction at lower temperatures can often improve selectivity by favoring the thermodynamically more stable product. The choice of solvent can also influence the reaction outcome; polar aprotic solvents like acetonitrile or DMF are common.
-
Purification: If the side product does form, careful column chromatography is the most effective method for separation. A gradient elution system, starting with a less polar solvent and gradually increasing polarity, may be necessary.
Experimental Protocol: Regioselective Synthesis
-
To a solution of 4-methylpyridin-2-amine (1.0 eq) in acetonitrile (0.1 M), add Sc(OTf)₃ (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2,2-dimethoxyacetaldehyde (1.2 eq) and stir for another 20 minutes.
-
Add the isocyanide component (e.g., tosylmethyl isocyanide, 1.1 eq) and heat the reaction at 60-70 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up the reaction by quenching with a saturated solution of NaHCO₃ and extracting with an organic solvent like ethyl acetate.
Issue 2: Formation of Dimerized or Polymeric Byproducts
Question: I am observing a significant amount of insoluble, high molecular weight material in my reaction flask, leading to low yields of the desired product. What is causing this and how can I avoid it?
Root Cause Analysis: Polymerization or dimerization can occur through several pathways, often initiated by the self-condensation of the aldehyde reactant or side reactions of reactive intermediates. This is particularly problematic with unprotected aldehydes like glycolaldehyde under harsh conditions (e.g., high temperatures or strong acid/base catalysis).
Identification:
-
Physical Appearance: The presence of an insoluble, often brownish, precipitate in the reaction mixture.
-
Characterization: These byproducts are typically difficult to characterize by standard NMR or MS due to their insolubility and heterogeneity.
Preventative Measures & Solutions:
-
Use a Protected Aldehyde: Employing a protected aldehyde, such as 2,2-dimethoxyacetaldehyde, is highly recommended. The protecting groups prevent self-condensation and are typically removed in situ under the acidic reaction conditions required for the GBB reaction.
-
Control Reactant Stoichiometry: Ensure that the aldehyde is not used in a large excess, as this can increase the rate of side reactions. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Temperature Management: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise addition of reagents can also help control the concentration of reactive intermediates.
Workflow Diagram: Mitigating Polymerization
Caption: Logic flow for preventing polymeric byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the C2-methanol group?
While glycolaldehyde can be used, it is prone to self-polymerization. Using a protected form like 2,2-dimethoxyacetaldehyde or 2,2-diethoxyacetaldehyde is generally more reliable and leads to cleaner reactions and higher yields. The acetal is cleaved under the acidic conditions of the reaction to generate the required aldehyde in situ.
Q2: My reaction is very slow. Can I increase the temperature?
While increasing the temperature can accelerate the reaction, it may also promote the formation of side products, particularly the unwanted regioisomer and polymeric materials. It is advisable to first ensure that the catalyst (if used) is active and the reagents are pure. A modest increase in temperature (e.g., from 60 °C to 80 °C) can be attempted, but the reaction should be carefully monitored by TLC for the appearance of new, undesired spots.
Q3: How do I purify the final product effectively?
The most common method for purifying this compound is flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. The polarity of the eluent should be adjusted based on the TLC analysis. Given the product contains a hydroxyl group and a basic nitrogen system, it may streak on silica. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help to obtain better peak shapes and improved separation.
Q4: Can other side products form?
Yes, depending on the specific isocyanide used, other side products are possible. For example, if using tosylmethyl isocyanide (TosMIC), incomplete elimination of the tosyl group can lead to a tosyl-substituted intermediate. Additionally, if there is water in the reaction mixture, hydrolysis of the isocyanide can occur, reducing the overall efficiency. Therefore, using anhydrous solvents and reagents is crucial for optimal results.
References
-
Dabiri, M., Tisseh, Z., & Bazgir, A. (2009). A novel and an efficient one-pot synthesis of 2-amino-imidazo[1,2-a]pyridines and -pyrimidines in water. Tetrahedron, 65(43), 8943-8947. [Link]
-
Groebke, K., Weber, L., & Mehlin, F. (2000). Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. CHIMIA International Journal for Chemistry, 54(10), 661-663. [Link]
-
Bienaymé, F., & Bouzid, K. (1998). A New Hetero-Annulation Reaction. Angewandte Chemie International Edition, 37(16), 2234-2237. [Link]
Enhancing the stability of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol in solution
Welcome to the dedicated technical support guide for (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this molecule in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and formulations.
Section 1: Understanding the Stability Profile of this compound
The imidazo[1,2-a]pyridine scaffold is known for its robust chemical nature, forming the core of numerous therapeutic agents.[1][2] However, the stability of any molecule is dictated by its specific functional groups. For this compound, the primary points of potential degradation are the C-2 methanol substituent and the nitrogen atoms within the heterocyclic core. While generally stable, specific environmental conditions can initiate degradation pathways that may compromise sample purity and activity.
The most probable degradation pathways under stress conditions include:
-
Oxidation of the C-2 Methanol Group: The methanol group, being attached to the aromatic ring system, behaves similarly to a benzylic alcohol.[3] It is susceptible to oxidation, first to the corresponding aldehyde and potentially further to a carboxylic acid. This can be initiated by atmospheric oxygen (autoxidation), transition metal contaminants, or strong oxidizing agents.[4]
-
N-Oxidation of the Pyridine Ring: The lone pair of electrons on the nitrogen atom in the pyridine ring (N-1) can be a target for oxidation, leading to the formation of an N-oxide.[5][6][7] This transformation alters the electronic properties and potentially the biological activity of the molecule.
-
Photodegradation: Imidazopyridine derivatives have been shown to possess photosensitizing properties.[8] Upon exposure to light, particularly UV-A/B radiation, the molecule can absorb energy and generate reactive oxygen species (ROS), such as singlet oxygen, which can then attack other molecules of the compound, leading to a cascade of degradation.[8]
The following diagram illustrates these primary hypothetical degradation pathways.
Caption: Hypothetical degradation pathways for this compound.
Section 2: Troubleshooting Guide
This section is formatted as a series of common questions and issues that arise during experimental work.
Q1: I've dissolved my compound in an aqueous buffer for a multi-day experiment, but my HPLC analysis shows a new, more polar peak appearing over time. What is likely happening?
A1: The appearance of a new, more polar peak suggests the formation of a degradation product. Given the structure, the most likely candidates are the carboxylic acid or the N-oxide derivative, both of which are significantly more polar than the parent alcohol.
-
Causality: The primary suspect is oxidation. The C-2 methanol group can be oxidized to a carboxylic acid, which would be substantially more polar and have a different retention time on a reverse-phase HPLC column. This can be exacerbated by dissolved oxygen, trace metal ions in your buffer which can catalyze oxidation, or exposure to ambient light.
-
Troubleshooting Steps:
-
De-gas your solvent/buffer: Before dissolving your compound, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Use high-purity water and reagents: Ensure your buffers are made with HPLC-grade or Milli-Q water to minimize metal ion contamination.
-
Consider a chelating agent: Add a small amount of EDTA (e.g., 0.1 mM) to your buffer. EDTA will sequester divalent metal ions that can catalyze oxidation reactions.
-
Protect from light: Prepare and store your solution in an amber vial or a vial wrapped in aluminum foil to prevent photodegradation.[8]
-
Q2: My solution of this compound is developing a slight yellow tint after being stored in the refrigerator. Is this a sign of degradation?
A2: Yes, a color change is often an indicator of chemical instability, even if the degradation level is still minor. The formation of conjugated systems or certain oxidized species can lead to chromophores that absorb in the visible spectrum.
-
Causality: This could be due to slow oxidation or photodegradation. Even low-level light exposure from opening and closing a refrigerator can be sufficient to initiate photochemical reactions over time. The formation of the aldehyde intermediate or other complex degradation products could be responsible for the color.
-
Troubleshooting Steps:
-
Confirm degradation: Analyze the discolored solution by HPLC-UV against a freshly prepared standard to confirm the presence of degradation products.
-
Implement light protection: Always use amber vials for storage.
-
Inert atmosphere overlay: For long-term storage of solutions, consider flushing the headspace of the vial with nitrogen or argon before sealing.
-
Evaluate storage conditions: If possible, flash-freeze aliquots of your stock solution and store them at -20°C or -80°C. Thaw a new aliquot for each experiment to avoid repeated temperature cycles and exposure to air.
-
Q3: I performed a forced degradation study under acidic conditions (0.1 M HCl) and saw minimal degradation. However, under basic conditions (0.1 M NaOH), I see significant loss of my parent compound. Why the difference?
A3: While the imidazopyridine core is generally stable to hydrolysis, extreme pH can facilitate certain reactions. The increased degradation under basic conditions may suggest a specific base-catalyzed mechanism.
-
Causality: While direct hydrolysis of the core is unlikely, strong basic conditions can deprotonate the methanol's hydroxyl group, forming an alkoxide. This species may be more susceptible to oxidation than the neutral alcohol. Alternatively, base catalysis could facilitate other, less common, ring-opening or rearrangement reactions, although this is less probable for this stable heterocyclic system.
-
Troubleshooting Steps:
-
Characterize the degradants: Use LC-MS to identify the mass of the major degradation products formed under basic conditions. This will be critical in confirming the degradation pathway.
-
pH profiling: If your application allows, conduct a pH stability profile (e.g., from pH 3 to pH 9) to identify the pH range where the compound has maximum stability. This is crucial for formulation development.
-
Avoid high pH: If possible, maintain your experimental solutions in a neutral to slightly acidic pH range (pH 5-7) where the compound is likely most stable.
-
Section 3: Protocols for Stability Assessment
To formally assess the stability of your compound, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to identify likely degradation products and establish a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound and assess its intrinsic stability.
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
1 M HCl and 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution to achieve a final concentration of 0.1 mg/mL.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress (Solution): Water. Incubate at 60°C for 48 hours.
-
Thermal Stress (Solid): Place a small amount of solid compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photostability: Expose the solution (in a quartz cuvette or clear vial) to light in a photostability chamber (ICH Q1B conditions).
-
-
Sample Analysis:
-
At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation: Compare the chromatograms of stressed samples to an unstressed control. Look for new peaks, a decrease in the main peak area, and calculate the mass balance.
| Stress Condition | Typical Reagent/Setting | Primary Degradation Pathway Targeted | Expected Outcome for this compound |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Acid-catalyzed reactions | Likely stable, minimal degradation expected. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Base-catalyzed reactions | Potential for some degradation, possibly accelerated oxidation. |
| Oxidation | 3-30% H₂O₂, RT | Oxidation | High potential for degradation to aldehyde, carboxylic acid, and N-oxide. |
| Thermal | 80°C (solid), 60°C (solution) | Thermolysis | Generally stable, but high temperatures may induce radical decomposition.[9][10] |
| Photolytic | ICH Q1B light exposure | Photodegradation | High potential for degradation via ROS generation.[8] |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm (or Diode Array Detector to assess peak purity)
Method Validation: The "specificity" of this method is demonstrated by its ability to resolve the new peaks generated during the forced degradation study from the parent peak. Peak purity analysis using a DAD is essential to ensure co-elution is not occurring.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for dissolving this compound? A: For initial stock solutions, methanol or DMSO are excellent choices due to their high solvating power. For aqueous experimental buffers, it is recommended to prepare a concentrated stock in DMSO and then dilute it into the aqueous medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid affecting biological assays.
Q: How should I store the solid compound for long-term use? A: The solid material should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For maximum longevity, storing under an inert atmosphere (argon or nitrogen) is recommended.
Q: Can I do anything in my formulation to improve the stability of this compound in solution? A: Yes. Based on the likely degradation pathways, consider the following excipients:
-
Antioxidants: To prevent oxidative degradation, include antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).
-
Chelating Agents: Add EDTA to sequester metal ions.
-
Buffering Agents: Use a citrate or phosphate buffer to maintain a stable pH, ideally in the slightly acidic to neutral range (pH 5-7).
-
Light Protection: If the final product will be a solution, packaging it in amber glass is mandatory.
The following diagram outlines a general workflow for troubleshooting stability issues.
Caption: General workflow for troubleshooting stability issues.
References
-
Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(44), 5972-5974. [Link]
-
Hsieh, S. Y., Tang, Y., Crotti, S., Stone, E. A., & Miller, S. J. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society, 141(42), 16631-16636. [Link]
-
Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(44), 5972-5974. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
Könning, D., et al. (2014). ChemInform Abstract: Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. ResearchGate. [Link]
-
Hsieh, S. Y., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. [Link]
-
Gancarz, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
-
Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(6), 2149-2158. [Link]
-
Gulea, A., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(13), 5195. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Bartsch, R. A., et al. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. Journal of the American Chemical Society, 123(31), 7479-7486. [Link]
-
Gancarz, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. baranlab.org [baranlab.org]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Crystallization Methods for Imidazo[1,2-a]pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality single crystals of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are prevalent in medicinal chemistry, forming the core of several clinical drugs.[1][2] However, their unique electronic and structural properties can present specific hurdles in crystallization.
This document moves beyond simple protocols to provide in-depth troubleshooting, explaining the causality behind experimental choices to empower you to rationally design and refine your crystallization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of imidazo[1,2-a]pyridine derivatives in a question-and-answer format.
Problem 1: No Crystals are Forming in My Experiment.
Q: I've set up my crystallization experiment, but after several days, the solution is still clear and no solid has formed. What's going wrong?
A: This is a very common issue and typically points to a problem with supersaturation, the essential driving force for crystallization.[3][4] A solution must be supersaturated for nucleation (the birth of a new crystal) and subsequent growth to occur. If no crystals form, your solution is likely subsaturated or in a metastable zone where it can remain stable without crystallizing.
Here are the primary causes and solutions:
-
Cause 1: Insufficient Concentration (Subsaturated Solution). The concentration of your imidazo[1,2-a]pyridine derivative is too low for the given solvent and temperature.
-
Solution A (Slow Evaporation): If using a volatile solvent, allow more solvent to evaporate. You can accelerate this slightly by using a nitrogen stream or by covering the vial with parafilm and punching a few small holes in it.[5][6] The goal is to slowly increase the solute concentration.
-
Solution B (Antisolvent Addition): If you are using a binary solvent system, the ratio may be incorrect. Try slowly adding more "antisolvent" (a solvent in which your compound is insoluble) to decrease the overall solubility.[4]
-
Solution C (Re-dissolve and Concentrate): If the volume is large, it may be best to gently heat the solution to re-dissolve any potential micro-nuclei, then reduce the solvent volume (e.g., via rotary evaporation or a gentle stream of nitrogen) and set up the crystallization again.[7]
-
-
Cause 2: Lack of Nucleation Sites. Even in a supersaturated solution, crystallization needs a starting point. Spontaneous nucleation can be slow.
-
Solution A (Scratching): Gently scratch the inside of the glass vial below the surface of the solution with a clean glass rod or metal spatula.[8] The microscopic imperfections on the glass provide high-energy sites that can induce nucleation.
-
Solution B (Seeding): If you have previously obtained even a tiny crystal of your compound, add it to the supersaturated solution.[9][10] This "seed" crystal provides a perfect template for further growth, bypassing the difficult nucleation step. You can also sometimes use a crystal of a structurally similar compound.[9]
-
Solution C (Induce Thermal Shock): Briefly place the vial in a colder environment (e.g., a -20 °C freezer) for a few minutes and then return it to its original temperature. The rapid change can sometimes be enough to trigger nucleation.
-
-
Cause 3: Incorrect Solvent Choice. The chosen solvent may be too effective, keeping your compound in solution even at high concentrations.[9]
-
Solution: Re-evaluate your solvent system. An ideal solvent is one in which your compound is moderately soluble—dissolving when heated but significantly less soluble at room or lower temperatures.[11] Refer to the tables and workflows below for guidance on solvent screening.
-
Problem 2: My Compound is "Oiling Out" Instead of Crystallizing.
Q: Instead of forming sharp crystals, my compound is separating as a viscous liquid or oil. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or more commonly, when the concentration is so high that the solute separates into a second, highly concentrated liquid phase.[7] Impurities can also lower the melting point of the mixture, exacerbating this issue. This is detrimental because oils rarely solidify into well-ordered crystals and tend to trap impurities.[7]
-
Cause 1: Supersaturation is too high or cooling is too rapid. The system is pushed too far into the supersaturated region too quickly.
-
Solution A (Use More Solvent): The most direct solution is to heat the mixture to re-dissolve the oil and then add more of the "good" solvent to create a more dilute solution.[7] This lowers the saturation point at any given temperature, giving molecules more time to orient themselves into a crystal lattice as it cools.
-
-
Cause 2: Inappropriate Solvent System. The solvent may be too "good," leading to very high solubility.
-
Solution: Change Solvents. Switch to a solvent in which your compound has lower overall solubility. Alternatively, for a mixed-solvent system, start with a higher proportion of the "poor" or "antisolvent" before heating to dissolve the compound.
-
Problem 3: The Crystals are Too Small, Needle-like, or Poorly Defined.
Q: I'm getting a solid, but it's a microcrystalline powder, a mass of fine needles, or just poorly formed crystals. How can I grow larger, higher-quality single crystals suitable for X-ray diffraction?
A: The formation of small or poorly defined crystals is almost always due to rapid nucleation and growth.[12][14] When many nucleation sites form simultaneously, they compete for the available solute, resulting in a large number of small crystals instead of a few large ones.[15] Needles or plates often result from anisotropic growth, where the crystal grows much faster in one dimension than others.
-
Cause 1: High Degree of Supersaturation. As with oiling out, the solution is too concentrated, leading to a "crash" precipitation.
-
Solution A (Reduce Supersaturation): Dilute the solution slightly or reduce the rate at which supersaturation is achieved. For evaporation, slow it down by using a container with a smaller surface area or by sealing it more tightly.[6] For vapor diffusion, use a less volatile antisolvent or place the setup at a lower temperature to slow the diffusion rate.[9][16]
-
Solution B (Temperature Cycling): Gently warm the solution to re-dissolve the small crystals, leaving only a few of the largest ones behind. Then, cool the solution very slowly. This process, known as Ostwald ripening, allows the larger crystals (which are more energetically stable) to grow at the expense of the smaller ones.[12]
-
-
Cause 2: Solvent Effects. The solvent can influence crystal morphology.
-
Solution: Experiment with Different Solvents. Changing the solvent can alter the crystal packing and growth habits. A solvent that interacts differently with various crystal faces can inhibit growth in one direction and promote it in another, potentially changing needles into more desirable block-like crystals.[6][9] Trying combinations of solvents is a powerful strategy.[15]
-
Problem 4: The Crystals are Impure.
Q: I've grown crystals, but analysis shows they still contain significant impurities. I thought crystallization was a purification technique?
A: While crystallization is an excellent purification method, its efficiency depends on the conditions. Impurities can be incorporated into the crystal lattice (inclusion) or stick to the surface (adsorption).[17]
-
Cause 1: Rapid Crystallization. If crystals form too quickly, solvent and impurities can become trapped within the growing lattice.[11]
-
Solution: Slow Down the Process. All the methods described for growing larger crystals (slower cooling, slower evaporation, etc.) will also result in higher purity crystals. Slower growth gives impurity molecules time to diffuse away from the growing crystal face, ensuring only the correct molecules are incorporated.[11]
-
-
Cause 2: Structurally Similar Impurities. If an impurity has a shape and functionality very similar to your target molecule, it can be mistakenly incorporated into the crystal lattice.[17]
-
Solution A (Recrystallization): Perform a second crystallization. The first crop of crystals will be enriched in your desired compound. Dissolving these and recrystallizing them a second time will further reduce the impurity level.
-
Solution B (Change Solvent System): A different solvent may alter the relative solubilities of your compound and the impurity, leading to better rejection of the impurity during crystal growth.[17]
-
-
Cause 3: Insufficient Purity of Starting Material. Crystallization is not magic. If your starting material is less than 80-90% pure, it can be very difficult to obtain high-quality crystals without significant impurity incorporation.[9]
-
Solution: Pre-purification. Use another technique, such as column chromatography, to purify the crude material before attempting crystallization.
-
Visual Workflows
Decision Framework for Crystallization Method Selection
The following diagram provides a logical workflow for choosing an initial crystallization method based on the properties of your imidazo[1,2-a]pyridine derivative and the amount of material available.
Caption: Decision tree for selecting a primary crystallization method.
Troubleshooting Workflow: "No Crystals Formed"
This diagram outlines a systematic approach to troubleshoot experiments where no crystallization occurs.
Caption: A logical workflow for troubleshooting failed crystallization attempts.
Data & Reference Tables
Table 1: Common Solvent Systems for Imidazo[1,2-a]pyridine Derivatives
Choosing the right solvent is critical. Imidazo[1,2-a]pyridines have moderate polarity. A good starting point is to screen solvents from different classes. This table provides common solvent/"good" solvent and antisolvent/"poor" solvent combinations that are effective for vapor and liquid-liquid diffusion methods.[9][18]
| "Good" Solvent (Compound is Soluble) | "Poor" Antisolvent (Compound is Insoluble) | Technique Suitability | Senior Scientist's Note |
| Dichloromethane (DCM) | Hexane, Pentane, Diethyl Ether | Vapor Diffusion, Layering | A very common and effective starting point. DCM is dense, so layer the less dense antisolvent on top.[15][19] |
| Chloroform | Hexane, Diethyl Ether | Vapor Diffusion, Layering | Similar to DCM. Be aware of volatility and potential for solvent loss in the crystal lattice.[9] |
| Tetrahydrofuran (THF) | Hexane, Cyclohexane | Vapor Diffusion | THF is less volatile than DCM, which can slow the process and improve crystal quality.[18] |
| Acetone | Chloroform, Hexane | Vapor Diffusion | Acetone is polar and miscible with many solvents, making it versatile. |
| Acetonitrile | Diethyl Ether, Tetrahydropyran | Vapor Diffusion | Good for moderately polar compounds. Ether is a very effective antisolvent here. |
| Ethanol / Methanol | Diethyl Ether, Hexane, Water | Slow Cooling, Vapor Diffusion | The presence of the pyridine nitrogen allows for hydrogen bonding, making alcohols good solvents. Use an antisolvent to reduce solubility. |
| Toluene | Hexane, Pentane | Slow Cooling, Evaporation | Aromatic solvents can have favorable π-π stacking interactions with the imidazopyridine ring system.[20] |
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Key Solutions |
| No Crystals | Sub-saturated solution; Lack of nucleation sites. | Increase concentration (evaporate/add antisolvent); Scratch vial; Add seed crystal.[8][21] |
| Oiling Out | Supersaturation is too high; Cooling is too fast. | Re-dissolve and add more solvent; Slow the cooling rate significantly.[7] |
| Small/Needle Crystals | Nucleation rate is too high; Rapid crystal growth. | Reduce concentration; Slow down evaporation/diffusion/cooling; Change solvent to alter morphology.[12][14] |
| Impure Crystals | Rapid crystal growth trapping impurities; Low purity starting material. | Slow the crystallization process; Re-crystallize the product; Purify material before crystallization.[11][17] |
Key Crystallization Protocols
Protocol 1: Slow Evaporation
This is the simplest method but can sometimes lead to lower quality crystals if evaporation is too fast.[12] It is best suited for compounds that are moderately soluble in a relatively volatile solvent.
-
Preparation: Dissolve your compound (10-50 mg) in a suitable solvent (e.g., Dichloromethane, Acetone) in a clean vial to create a near-saturated solution. Use the minimum amount of solvent necessary.
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a pipette into a clean crystallization vessel (a small beaker or a clean vial with a wide mouth is ideal to provide a large surface area). This removes any dust or particulate matter that could act as unwanted nucleation sites.[16]
-
Evaporation: Cover the vessel with parafilm. Using a needle, poke 1-3 small holes in the parafilm.[6] The number of holes controls the rate of evaporation.
-
Incubation: Place the vessel in a vibration-free location (e.g., a quiet corner of a fume hood) and leave it undisturbed for 1-7 days.[15]
-
Harvesting: Once suitable crystals have formed, carefully remove the remaining solvent (mother liquor) with a pipette. Wash the crystals gently with a small amount of cold solvent and then allow them to air dry briefly.
Protocol 2: Slow Cooling
This method is ideal for compounds that show a significant increase in solubility with temperature.[12]
-
Preparation: In a small Erlenmeyer flask, add your compound (20-100 mg) and a suitable solvent (e.g., Ethanol, Toluene).
-
Dissolution: Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring or swirling until the compound completely dissolves. If it doesn't dissolve, add a small amount more solvent and continue heating. Add solvent until you have a clear, saturated solution at the elevated temperature.[11]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the process further, place the flask inside a large beaker filled with hot water or in a Dewar flask.[10]
-
Further Cooling: Once at room temperature, you can transfer the flask to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.[12]
-
Harvesting: Collect the crystals by filtration (e.g., using a Büchner or Hirsch funnel), wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 3: Vapor Diffusion
This is arguably the most successful method for growing high-quality single crystals, especially when working with small amounts of material (1-10 mg).[9][16] It relies on the slow diffusion of a volatile antisolvent vapor into a solution of your compound.
-
Setup: You will need a small, open vial (e.g., a 1-dram vial) and a larger vial or jar with a tight-fitting lid (e.g., a 20 mL scintillation vial).
-
Sample Preparation: Dissolve your compound in 0.5-1 mL of a "good" solvent (e.g., THF, DCM) in the small, open vial.
-
Reservoir Preparation: Add 2-3 mL of a volatile "poor" antisolvent (e.g., Pentane, Diethyl Ether) to the larger vial. The antisolvent must be more volatile than the solvent your compound is dissolved in.[18]
-
Assembly: Carefully place the small vial containing your sample inside the larger vial. Do not allow the liquids to mix. The inner vial should not touch the walls of the outer vial.[9]
-
Incubation: Seal the larger vial tightly and leave it undisturbed in a stable temperature environment. Over several days, the antisolvent vapor will slowly diffuse into the sample solution, reducing the compound's solubility and promoting slow crystal growth.[22]
-
Harvesting: Once crystals have formed, carefully open the assembly and remove the inner vial. Remove the mother liquor with a pipette and harvest the crystals.
Protocol 4: Liquid-Liquid Diffusion (Layering)
This technique is useful for milligram-scale crystallizations and relies on the slow diffusion between two solvent layers.[18]
-
Setup: Use a narrow container, such as an NMR tube or a thin test tube, to maximize the interface length and ensure slow diffusion.[15]
-
Sample Preparation: Dissolve your compound in a small amount of a dense "good" solvent (e.g., DCM, Chloroform) to make a concentrated solution. Add this solution to the bottom of the tube.
-
Layering: Very carefully and slowly, add a less dense, miscible "poor" antisolvent (e.g., Hexane, Diethyl Ether) on top of the sample solution.[18] Use a syringe or pipette to add the solvent down the side of the tube to avoid disturbing the interface. You should see a distinct boundary between the two layers.[15]
-
Incubation: Seal the tube and leave it in an undisturbed, vibration-free location. Crystals will typically form at the interface of the two solvents over 1-5 days as the layers slowly mix.[19]
-
Harvesting: Once crystals have formed, carefully remove the solvent layers with a pipette and collect the crystals.
References
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
ACS Publications. (2010). Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization. Crystal Growth & Design. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
IMSERC. (n.d.). Crystallography Crystallization Guide. Retrieved from [Link]
-
University of Florida Department of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
-
Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. Retrieved from [Link]
-
Warkentin, M., & Thorne, R. E. (2010). Slow cooling and temperature-controlled protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 5), 588–596. Retrieved from [Link]
-
JoVE. (2011). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]
-
LUT University. (n.d.). SUPERSATURATION-CONTROLLED CRYSTALLIZATION. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation. Retrieved from [Link]
-
ResearchGate. (2019). Supersaturation operation for quality control of crystalline particles in solution crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
University of Pennsylvania Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Retrieved from [Link]
-
University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
-
University of Zurich Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Jones, P. G. (1981). Crystal growing. Chemistry in Britain, 17, 222-225. Retrieved from [Link]
-
Tan, S. K., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9(1), 926. Retrieved from [Link]
-
ResearchGate. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Retrieved from [Link]
-
MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]
-
ACS Omega. (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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Technical Support Center: Enhancing Reproducibility in Imidazo[1,2-a]pyridine Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazo[1,2-a]pyridine scaffold. This versatile heterocyclic core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, its unique physicochemical properties can present challenges in biological assays, leading to poor reproducibility. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and ensure the integrity of your experimental data.
The Root of the Problem: Understanding the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that is generally planar.[4] This planarity, combined with the potential for various substitutions, can lead to compounds with high lipophilicity and poor aqueous solubility. These characteristics are often at the heart of reproducibility issues, manifesting as compound precipitation, aggregation, and non-specific interactions with assay components. Furthermore, the basic nitrogen in the pyridine ring can influence solubility and interactions with biological targets and assay buffers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions to frequently encountered problems.
Q1: My imidazo[1,2-a]pyridine derivative shows variable activity upon repeat testing. What's the first thing I should check?
A1: The first and most critical step is to verify the purity and identity of your compound. Synthesis of imidazo[1,2-a]pyridines can involve various reagents and catalysts, and residual impurities can significantly impact biological activity.[5][6][7][8]
-
Actionable Advice:
-
Re-run analytical characterization (¹H NMR, ¹³C NMR, LC-MS) to confirm identity and purity (ideally >95%).
-
If the compound has been stored for an extended period, consider re-purification.
-
Q2: I'm dissolving my compound in DMSO for screening, but I'm seeing inconsistent results. Could the solvent be the issue?
A2: Yes, DMSO can be a source of variability. While it's a powerful solvent, imidazo[1,2-a]pyridines can be unstable in DMSO over time, especially at room temperature.[9] Additionally, water absorption by DMSO can lead to compound precipitation.
-
Actionable Advice:
-
Prepare fresh DMSO stock solutions for each experiment.
-
If storing solutions, aliquot into single-use vials and store at -20°C or -80°C. One study noted storing DMSO stock solutions at room temperature for a maximum of 10 days.[9]
-
Use high-quality, anhydrous DMSO.
-
Q3: My compound's IC50 value is jumping between experiments. What assay-related factors should I consider?
A3: Fluctuations in IC50 values often point to issues with compound solubility and aggregation in the assay medium. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to minimize its effects.
-
Actionable Advice:
-
Visually inspect your assay plates for any signs of compound precipitation.
-
Perform a solubility test of your compound in the final assay buffer.
-
Consider including a non-ionic detergent like Triton X-100 or Tween-20 (at low concentrations, e.g., 0.01%) in your assay buffer to mitigate aggregation.
-
Q4: I'm seeing activity in my primary screen, but it's not validating in secondary or orthogonal assays. Why might this be?
A4: This is a classic hallmark of assay interference. Imidazo[1,2-a]pyridines, particularly those with certain functional groups, can interfere with assay detection technologies (e.g., fluorescence, luminescence) or react non-specifically with proteins.
-
Actionable Advice:
-
Run your compound in a control assay lacking the biological target to identify potential interference.
-
Consult literature on Pan-Assay Interference Compounds (PAINS) to see if your scaffold has known liabilities. While the core itself is not typically a PAIN, certain substituents can confer this property.[10]
-
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving persistent reproducibility challenges.
Guide 1: Tackling Compound Solubility and Aggregation
Poor solubility is a primary driver of inconsistent results with imidazo[1,2-a]pyridine derivatives. Aggregates can non-specifically inhibit enzymes and interfere with cellular processes, leading to false positives and variable dose-response curves.
Caption: Troubleshooting workflow for solubility-related irreproducibility.
-
Prepare Compound Stock: Create a 10 mM stock solution of your imidazo[1,2-a]pyridine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock in DMSO.
-
Transfer to Assay Buffer: Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution into a 96-well plate containing your final assay buffer.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measurement: Read the plate on a nephelometer to measure light scattering. An increase in scattering indicates compound precipitation.
-
Analysis: The highest concentration that does not show a significant increase in light scattering is the kinetic solubility limit.
Guide 2: Identifying and Mitigating Assay Interference
Assay interference can be particularly insidious, as it can mimic true biological activity. The planar nature of the imidazo[1,2-a]pyridine core can lead to intercalation with DNA or non-specific binding to proteins, while certain substituents can be redox-active or fluorescent.[11]
Caption: Decision tree for diagnosing and addressing assay interference.
Guide 3: Ensuring Compound Integrity and Stability
The chemical stability of your imidazo[1,2-a]pyridine derivatives is paramount for reproducible results. Photodegradation, oxidation, and hydrolysis can all lead to a loss of active compound and the generation of new, potentially active or interfering species.
| Parameter | Recommendation | Rationale |
| Purity | >95% for initial screening, >98% for lead optimization. | Impurities can have their own biological activity or interfere with the assay.[5][6] |
| Solvent | High-quality, anhydrous DMSO. | Water can cause precipitation; lower-grade DMSO may contain reactive impurities. |
| Stock Solutions | Prepare fresh. If storing, use single-use aliquots at -20°C or -80°C. | Prevents degradation from repeated freeze-thaw cycles and extended storage at room temperature.[9] |
| Working Solutions | Prepare fresh daily in assay buffer. | Minimizes time for potential degradation or precipitation in aqueous environments. |
| Light Exposure | Store compounds and solutions protected from light. | The aromatic nature of the scaffold makes it susceptible to photodegradation. |
| pH | Be mindful of the pKa of your compound and the pH of your assay buffer. | Changes in pH can affect solubility and ionization state, influencing biological activity.[12] |
Part 3: Self-Validating Systems and Protocols
To build trustworthiness into your experimental workflow, incorporate self-validating systems. This means designing your experiments to include internal controls that confirm the validity of your results.
Protocol: A Self-Validating Cellular Assay Workflow
-
Compound QC: Before starting, confirm the purity and identity of your imidazo[1,2-a]pyridine batch via LC-MS.
-
Pre-Assay Solubility Check: Perform a quick visual check for precipitation when diluting the compound to the highest concentration in your assay medium.
-
Assay Plate Design:
-
Test Wells: Cells + Compound (serial dilution).
-
Positive Control: Cells + Known Activator/Inhibitor.
-
Negative Control: Cells + Vehicle (e.g., DMSO).
-
Cytotoxicity Control: Run a parallel assay (e.g., CellTiter-Glo) to measure cell viability at each compound concentration. This ensures your observed effect is not due to cell death.
-
Interference Control: No-cell wells + Compound. This will flag any direct interference with the assay reagents or detection method.
-
-
Data Analysis:
-
Normalize data to positive and negative controls.
-
Plot the dose-response curve for your compound.
-
Simultaneously plot the cytotoxicity data. A significant drop in viability at concentrations where you see activity suggests a non-specific cytotoxic effect.
-
Check the interference control wells for any signal.
-
This comprehensive approach allows you to be confident that your observed biological activity is real, on-target, and not an artifact of poor compound behavior or assay interference. By diligently addressing the factors of compound quality, solubility, and potential for assay interference, you can significantly enhance the reproducibility of your biological data for the promising imidazo[1,2-a]pyridine scaffold.
References
- Allen, S. et al. (2008). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health.
- Mishra, M. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
-
de Fátima, A. et al. (2024). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry. Available at: [Link]
- Hajra, S. et al. (2018). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
-
Moraski, G. et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
da Silva, G. et al. (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Aliwaini, S. et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
- Kumar, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
-
Kanthecha, D. et al. (2018). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Scientific Reports. Available at: [Link]
-
Azzouzi, M. et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Sharma, P. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Wang, S. et al. (2017). Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Jana, G. et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
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Zhang, L. et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Sharma, P. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]
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Reyes-Mendoza, J. et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available at: [Link]
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Stan, C. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
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Wang, Y. et al. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry. Available at: [Link]
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Kumar, S. et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available at: [Link]
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Kumar, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of 7-Methylimidazo[1,2-a]pyridine Analogues as Therapeutic Agents
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several marketed drugs with a wide range of biological activities.[1][2] This guide provides a comparative analysis of the efficacy of analogues based on the 7-methylimidazo[1,2-a]pyridine core, with a focus on their potential as anticancer and kinase-modulating agents. While direct comparative data on analogues of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol is limited in publicly available literature, this guide synthesizes findings from various studies on 2, 3, and 6-substituted 7-methylimidazo[1,2-a]pyridines to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.
Introduction to the 7-Methylimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a versatile pharmacophore known for its diverse therapeutic applications, including anxiolytic, hypnotic, and anti-ulcer properties.[3] The introduction of a methyl group at the 7-position has been explored in various studies to modulate the physicochemical and pharmacological properties of these compounds, often enhancing their potency and selectivity for specific biological targets. This guide will delve into the comparative efficacy of analogues bearing this 7-methyl substituent, with variations at other positions of the heterocyclic core, to provide a deeper understanding of their therapeutic potential.
Comparative Efficacy of 7-Methylimidazo[1,2-a]pyridine Analogues
The therapeutic efficacy of 7-methylimidazo[1,2-a]pyridine analogues has been primarily evaluated in the context of oncology and kinase inhibition. The following sections and data tables summarize the key findings from various studies, highlighting the impact of different substitution patterns on their biological activity.
Anticancer Activity
The cytotoxic effects of 7-methylimidazo[1,2-a]pyridine derivatives have been assessed against a panel of human cancer cell lines. The data reveals that the nature and position of substituents on the imidazo[1,2-a]pyridine ring significantly influence their anticancer potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Structure not fully specified, but contains imidazo[1,2-a]pyridine core | HCC1937 (Breast) | 45 | [4] |
| IP-6 | Structure not fully specified, but contains imidazo[1,2-a]pyridine core | HCC1937 (Breast) | 47.7 | [4] |
| IP-7 | Structure not fully specified, but contains imidazo[1,2-a]pyridine core | HCC1937 (Breast) | 79.6 | [4] |
| HB9 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | A549 (Lung) | 50.56 | [5][6] |
| HB10 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | HepG2 (Liver) | 51.52 | [5][6] |
| Compound 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | HCC827 (Lung) | 0.09 | [7] |
| Compound 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | A549 (Lung) | 0.23 | [7] |
| Compound 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | MCF-7 (Breast) | 0.43 | [7] |
Key Insights from Anticancer Studies:
-
Substitution at the 6-position: The introduction of a quinazoline moiety at the 6-position of the imidazo[1,2-a]pyridine scaffold, as seen in compound 13k , leads to a dramatic increase in anticancer potency, with IC50 values in the nanomolar range against various cancer cell lines.[7]
-
Hybrids at the 2-position: Hybrid molecules incorporating a benzoic acid moiety at the 2-position, such as HB9 and HB10 , exhibit moderate cytotoxic activity against lung and liver cancer cell lines.[5][6]
-
Mechanism of Action: Studies on active compounds suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.[4][8] For instance, some 6-substituted imidazo[1,2-a]pyridines were shown to initiate the proteolytic phase of apoptosis and cause the release of cytochrome c from mitochondria.[8]
Kinase Inhibitory Activity
A significant area of investigation for imidazo[1,2-a]pyridine analogues is their potential to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer and other diseases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 13k | PI3Kα | 1.94 | [7] |
| Lead Compound 26 | TAK1 | 55 | |
| Unnamed Analogues | ALK2 | Potent Inhibition | [9] |
Key Insights from Kinase Inhibition Studies:
-
PI3Kα Inhibition: The potent anticancer activity of compound 13k is attributed to its strong inhibition of PI3Kα, a key enzyme in a signaling pathway frequently hyperactivated in cancer.[7]
-
TAK1 Inhibition: 6-substituted imidazo[1,2-b]pyridazines, a related scaffold, have demonstrated nanomolar inhibition of TAK1, a kinase involved in inflammation and cancer. This suggests that the 6-position is a critical site for achieving potent kinase inhibition.
-
ALK2 Inhibition: A novel series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines has been identified as potent inhibitors of ALK2, a kinase implicated in rare genetic disorders and pediatric cancers.[9]
Structure-Activity Relationship (SAR) Analysis
Based on the available data, a preliminary SAR for the 7-methylimidazo[1,2-a]pyridine scaffold can be proposed.
Caption: Structure-Activity Relationship of 7-Methylimidazo[1,2-a]pyridine Analogues.
The SAR analysis indicates that the 6-position is a "hotspot" for modification to achieve high-potency anticancer and kinase inhibitory activity. The introduction of a quinazoline ring at this position appears to be a particularly effective strategy. Substitutions at the 2- and 3-positions also modulate the biological activity, with larger aromatic systems often being favorable. The consistent presence of the 7-methyl group in many active analogues suggests its importance for either target engagement or favorable pharmacokinetic properties.
Experimental Protocols
The evaluation of the therapeutic efficacy of these analogues relies on a set of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the imidazo[1,2-a]pyridine analogues. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for the assessment of the compound's effect on cell proliferation (typically 24 to 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow this reaction to occur.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.[10]
In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.
General Principle:
Caption: General Principle of an In Vitro Kinase Inhibition Assay.
Example Protocol (ADP-Glo™ Kinase Assay for TAK1):
-
Reaction Setup: A reaction mixture containing the purified TAK1 enzyme, its substrate (e.g., a specific peptide), and ATP is prepared in a multi-well plate.
-
Compound Addition: The imidazo[1,2-a]pyridine analogues are added to the wells at a range of concentrations.
-
Kinase Reaction: The plate is incubated to allow the kinase reaction (phosphorylation of the substrate) to proceed.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: The luminescent signal is measured using a luminometer. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion and Future Directions
The 7-methylimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer and kinase-modulating therapies. The available data strongly suggests that strategic modifications, particularly at the 6-position, can lead to highly potent compounds with nanomolar efficacy. Future research should focus on a more systematic exploration of the chemical space around this scaffold, including a direct comparative analysis of analogues of this compound, to refine the structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties of these promising therapeutic agents. Further in vivo studies are also warranted to validate the preclinical efficacy and safety of the most potent analogues.
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Guilbaud, N., et al. (2025). A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the ω1-subtype of the benzodiazepine receptor. ResearchGate. [Link]
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A Comparative Guide to the Validation of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a Kinase Inhibitor
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] This nitrogen-rich bicyclic system is a common feature in numerous clinically approved drugs and investigational agents, demonstrating a broad therapeutic potential that includes anticancer, anti-inflammatory, and antiviral properties.[1][2][3] A significant body of research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[4][5][6][7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[8][9]
This guide focuses on a specific, novel derivative, (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol . While extensive public data on this particular molecule is not yet available, its structure strongly suggests potential as a kinase inhibitor, building on the established structure-activity relationships (SAR) of this chemical class.[10][11] Therefore, this document serves as a comprehensive roadmap for the experimental validation of this compound, comparing its hypothetical performance metrics against established kinase inhibitors. We will provide detailed protocols and the scientific rationale behind a rigorous, multi-step validation process, designed to elucidate the compound's potency, selectivity, and cellular activity. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and validate novel kinase inhibitors.
Part 1: Initial Biochemical Validation: In Vitro Kinase Inhibition
The first critical step in validating a potential kinase inhibitor is to determine its direct inhibitory effect on the enzymatic activity of purified kinases. This is typically achieved through in vitro kinase assays, which measure the transfer of a phosphate group from ATP to a substrate.[12] A widely used and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction as a measure of enzyme activity.[13]
Principle of the In Vitro Kinase Assay
The core of this experiment is to incubate the kinase, its substrate, and ATP with varying concentrations of the inhibitor. The inhibitory potency is quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. For our validation, we will hypothetically test this compound against a panel of kinases known to be targeted by other imidazo[1,2-a]pyridine derivatives, such as PI3Kα and ALK2.[7][14] We will compare its performance to a well-characterized inhibitor, Alpelisib (a PI3Kα inhibitor) .
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for in vitro kinase IC50 determination.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™)
-
Reagent Preparation : Prepare kinase buffer, kinase solution (e.g., PI3Kα), substrate solution (e.g., PIP2), and ATP solution at desired concentrations.
-
Inhibitor Dilution : Perform a serial dilution of this compound and the comparator inhibitor (e.g., Alpelisib) in a 96-well plate to create a dose-response curve. Include a no-inhibitor control (DMSO vehicle).
-
Kinase Reaction : Add the kinase and substrate to each well containing the diluted inhibitors.
-
Initiation : Start the reaction by adding ATP to all wells.[12]
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
First Detection Step : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Second Detection Step : Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Comparative Data: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | PI3Kα | 85 |
| ALK2 | >10,000 | |
| SRC | 1,200 | |
| BTK | >10,000 | |
| Alpelisib (Comparator) | PI3Kα | 5 |
| ALK2 | >10,000 | |
| SRC | >10,000 | |
| BTK | >10,000 |
This data is hypothetical and for illustrative purposes only.
Part 2: Assessing Cellular Activity and Target Engagement
While in vitro assays are essential for determining direct enzymatic inhibition, they do not reflect the complex environment inside a living cell.[15] Therefore, the next crucial step is to validate the inhibitor's activity in a cellular context. Cell-based assays can confirm that the compound can penetrate the cell membrane, engage its target kinase, and exert a biological effect.[15][16]
Principle of Cell-Based Kinase Inhibition Assays
A common method to assess the cellular activity of a kinase inhibitor is to measure the phosphorylation of a known downstream substrate of the target kinase.[16] For the PI3K/Akt pathway, inhibiting PI3Kα should lead to a decrease in the phosphorylation of Akt. This can be readily quantified using techniques like Western blotting or high-content imaging.[17]
Signaling Pathway: PI3K/Akt
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A Senior Application Scientist's Guide to Imidazo[1,2-a]pyridine Synthesis: A Comparative Analysis
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science. As a "privileged" heterocyclic motif, it is present in numerous FDA-approved drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1][2] Its rigid, planar structure and unique electronic properties also make it a valuable component in organic light-emitting diodes (OLEDs) and fluorescent probes.[1][3][4] The immense therapeutic and material potential of this scaffold has driven the development of a diverse array of synthetic methodologies over the past century.[5][6][7]
This guide provides an in-depth comparative analysis of the most prominent and effective methods for synthesizing the imidazo[1,2-a]pyridine core. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide the quantitative data necessary for researchers, chemists, and drug development professionals to make informed decisions in their own synthetic designs.
Classical Condensation Reactions: The Tschitschibabin Legacy
The most traditional and straightforward route to the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. First reported by Tschitschibabin in 1925, this reaction remains a workhorse in organic synthesis due to its simplicity and the ready availability of starting materials.[8]
Mechanism and Causality
The reaction proceeds via a two-step sequence:
-
SN2 Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the halo-ketone, displacing the halide and forming a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring.
Recent modifications have enabled this reaction to proceed under catalyst-free and solvent-free conditions at elevated temperatures (e.g., 60°C), enhancing its green chemistry profile.[5]
Caption: Key steps in the GBB three-component reaction.
Performance Analysis:
-
Advantages: High atom economy, operational simplicity (one-pot), and the ability to generate vast libraries of compounds by varying the three inputs. [3][4]Recent protocols utilize green solvents like water and ultrasound assistance. [3]* Disadvantages: The availability and handling of often-volatile and malodorous isocyanides can be a limitation. The reaction is primarily suited for producing 3-amino substituted products.
A³ Coupling (Aldehyde-Alkyne-Amine) Reaction
The A³ coupling is a powerful one-pot, three-component reaction that combines an aldehyde, a terminal alkyne, and an amine. In the context of imidazo[1,2-a]pyridine synthesis, a domino A³ coupling/cycloisomerization sequence is employed, using 2-aminopyridine as the amine component.
Mechanism and Causality
This reaction is most commonly catalyzed by copper salts (e.g., CuI, CuSO₄, Cu(acac)₂). [2][5][9]The process unfolds as follows:
-
A³ Coupling: The three components react to form a propargylamine intermediate.
-
5-exo-dig Cycloisomerization: The copper catalyst then facilitates an intramolecular attack of the endocyclic pyridine nitrogen onto the alkyne. This key cyclization step forms the fused ring system.
Recent advances have developed highly efficient and sustainable versions of this reaction using a Cu(II)-ascorbate catalyst system in aqueous micellar media (e.g., sodium dodecyl sulfate, SDS), allowing the reaction to proceed at mild temperatures (50°C). [9][10]
Caption: Workflow for the synthesis of imidazo[1,2-a]pyridines via A³ coupling.
Performance Analysis:
-
Advantages: High convergence and atom economy. Access to a wide range of substituents at the 2- and 3-positions. Green chemistry protocols in aqueous media are well-established. [9][10]* Disadvantages: Requires a metal catalyst, which may need to be removed from the final product, a critical consideration in pharmaceutical applications.
Modern Strategies: C-H Functionalization and Oxidative Coupling
A paradigm shift in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. While many C-H functionalization methods are used to derivatize a pre-formed imidazo[1,2-a]pyridine ring,[11][12] several synthetic strategies construct the ring itself via oxidative C-H/N-H coupling reactions. These methods avoid pre-functionalized starting materials, reducing step counts and waste.
One prominent example involves the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and ketones (e.g., acetophenones). [13]This reaction is believed to proceed through a catalytic Ortoleva-King type mechanism, where the ketone is first halogenated or activated in situ, followed by condensation and cyclization. [13]Other innovative approaches use molecular iodine to trigger the cleavage of N-O bonds in oxime esters, generating reactive radicals that couple with pyridines to form the desired scaffold. [14] Performance Analysis:
-
Advantages: High atom economy, avoids the use of stoichiometric activating or leaving groups. Allows for the use of simple, readily available starting materials like ketones and pyridines.
-
Disadvantages: Often requires specific catalysts (e.g., Cu, Pd) and oxidants (e.g., O₂, I₂). Reaction optimization can be complex, and regioselectivity can be a challenge with unsymmetrical substrates.
Comparative Data Summary
The following table provides a quantitative comparison of the key synthetic methods discussed.
| Synthesis Method | General Reaction Type | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin | Bimolecular Condensation | 2-Aminopyridine + α-Haloketone; Often heat, base optional. Catalyst-free at 60°C. [5] | 40 - 96% [15] | Simple, readily available starting materials, catalyst-free options exist. [5] | Requires lachrymatory α-haloketones, can require high temperatures. [16][17] |
| GBB Reaction | Multicomponent (3CR) | 2-Aminopyridine + Aldehyde + Isocyanide; Acid catalyst (Sc(OTf)₃, NH₄Cl); Room temp to 50°C. [4][6] | 58 - 86% [3][4] | One-pot, high atom economy, rapid library generation, green solvent options. [3] | Limited to 3-amino derivatives, requires handling of isocyanides. |
| A³ Coupling | Multicomponent (3CR) | 2-Aminopyridine + Aldehyde + Alkyne; Cu catalyst (CuI, CuSO₄); 50-120°C. [1][10] | 45 - 82% [1] | High convergence, broad substrate scope, excellent green protocols in water. [9][10] | Requires transition metal catalyst, potential for metal contamination. |
| Oxidative Coupling | C-H/N-H Coupling | 2-Aminopyridine + Ketone; CuI catalyst, aerobic (O₂); 100-110°C. [13] | 60 - 95% [13] | High atom economy, uses simple starting materials, avoids pre-functionalization. | Requires catalyst and oxidant, optimization can be challenging. |
Detailed Experimental Protocols
To provide a practical context, detailed protocols for two distinct and highly effective methods are provided below.
Protocol 1: Catalyst-Free Tschitschibabin Synthesis
Adapted from Zhu, D.-J., et al.[5]
Objective: To synthesize a 2-phenylimidazo[1,2-a]pyridine derivative from 2-aminopyridine and an α-bromoketone under solvent-free conditions.
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
2-Bromo-1-phenylethan-1-one (α-Bromoacetophenone) (1.0 mmol, 199 mg)
-
Round-bottom flask (10 mL) with magnetic stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
To the 10 mL round-bottom flask, add 2-aminopyridine (1.0 mmol) and 2-bromo-1-phenylethan-1-one (1.0 mmol).
-
Place the flask in a pre-heated oil bath or heating mantle set to 60°C.
-
Stir the reaction mixture vigorously. The solid reactants will melt and react.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 4:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Dissolve the resulting solid in dichloromethane (DCM) and purify by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine product.
Expected Outcome: This method provides the desired product in good to excellent yields, demonstrating a simple and environmentally conscious approach to the classical synthesis.
Protocol 2: Green A³ Coupling in Aqueous Micellar Media
Adapted from Dheer, D., et al.[9][10]
Objective: To synthesize a 2,3-disubstituted imidazo[1,2-a]pyridine via a copper-catalyzed domino A³ coupling in water.
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 25 mg, 10 mol%)
-
Sodium Ascorbate (0.2 mmol, 40 mg, 20 mol%)
-
Sodium Dodecyl Sulfate (SDS) (0.1 mmol, 29 mg, 10 mol%)
-
Deionized Water (2 mL)
-
Round-bottom flask (10 mL) with magnetic stir bar and condenser
Procedure:
-
In the 10 mL round-bottom flask, dissolve SDS (10 mol%) in 2 mL of water and stir vigorously for 5 minutes to form micelles.
-
To this aqueous solution, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%).
-
Add the terminal alkyne, phenylacetylene (1.2 mmol), to the reaction mixture.
-
Fit the flask with a condenser and place it in a pre-heated oil bath set to 50°C.
-
Stir the reaction mixture for 6-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2,3-diphenylimidazo[1,2-a]pyridine.
Expected Outcome: This protocol exemplifies a modern, sustainable approach, leveraging micellar catalysis in water to achieve high efficiency under mild conditions. [9][10]
Conclusion and Future Perspectives
The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly from the harsh conditions of early methods to the elegant and efficient multicomponent and C-H functionalization strategies of today.
-
For rapid lead generation and diversity-oriented synthesis, multicomponent reactions like the GBB and A³ coupling are unparalleled in their efficiency and scope.
-
For large-scale synthesis of a specific target, an optimized classical Tschitschibabin approach or a modern oxidative coupling method may offer advantages in cost and simplicity, avoiding expensive or specialized reagents like isocyanides.
The future of this field will undoubtedly focus on further refining the principles of green chemistry. [16][17][18]We anticipate the development of more robust and recyclable heterogeneous catalysts, the expansion of reactions in biocompatible solvents, and the use of photoredox and electrochemical methods to drive these transformations under even milder conditions, ensuring that the synthesis of these vital heterocycles is as efficient and sustainable as possible.
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- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PubMed Central (PMC).
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- Imidazo[1,2-a]pyridine A³-Coupling Catalyzed by a Cu/SiO₂ M
- Cu(acac)2-Catalyzed A3-(Aldehyde-amine-alkyne) Coupling Reaction for. Thieme.
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A Researcher's Guide to Cross-Reactivity Profiling of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against a range of protein kinases.[1][2][3][4][5][6] (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol represents a key analogue within this class, and a thorough understanding of its kinome-wide selectivity is crucial for its advancement as either a chemical probe or a therapeutic candidate.
The promiscuity of kinase inhibitors, largely due to the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities in drug discovery.[7][8][9][10] While off-target effects can lead to unforeseen toxicity, they can also be harnessed for therapeutic benefit through polypharmacology. This guide provides a comprehensive overview of the state-of-the-art methodologies for generating a cross-reactivity profile, using this compound as a central example. We will explore both biochemical and cell-based approaches, detailing the experimental protocols and providing illustrative data to guide interpretation.
Comparative Kinase Inhibitors
To provide a meaningful comparison, we will assess the hypothetical cross-reactivity profile of This compound (Compound A) alongside two well-characterized kinase inhibitors with distinct selectivity profiles:
-
Staurosporine (Compound B): A potent but non-selective kinase inhibitor, serving as a positive control for broad-spectrum activity.
-
Lapatinib (Compound C): A dual tyrosine kinase inhibitor that targets EGFR and HER2, representing a more selective inhibitor profile.
Biochemical Profiling: Unveiling Direct Kinase Interactions
Biochemical assays are fundamental for determining the direct interaction of a compound with a panel of purified kinases. These assays measure either the inhibition of enzymatic activity or the direct binding affinity. The KINOMEscan™ platform is a widely utilized competition binding assay that offers a broad and quantitative assessment of kinase-inhibitor interactions.[11][12][13][14]
Experimental Workflow: KINOMEscan™
The KINOMEscan™ assay involves a proprietary competition binding assay where a test compound is profiled against a large panel of human kinases. The amount of kinase captured on a solid support in the presence of the test compound is measured by quantitative PCR (qPCR) of a DNA tag fused to the kinase.[13]
Caption: KINOMEscan™ Experimental Workflow.
Data Presentation and Interpretation
The results from a KINOMEscan™ experiment are typically presented as a percentage of control, where a lower percentage indicates a stronger interaction between the compound and the kinase. This data can be used to calculate dissociation constants (Kd) for high-affinity interactions.
Table 1: Hypothetical KINOMEscan™ Data (% of Control at 10 µM)
| Kinase Target | This compound (Compound A) | Staurosporine (Compound B) | Lapatinib (Compound C) |
| ALK2 | 5 | 1 | 85 |
| CLK1 | 8 | 2 | 92 |
| DYRK1A | 12 | 3 | 88 |
| EGFR | 75 | 5 | 10 |
| HER2 (ERBB2) | 88 | 6 | 15 |
| VEGFR2 | 65 | 4 | 70 |
| PI3Kα | 95 | 15 | 98 |
| AKT1 | 92 | 10 | 95 |
Data is illustrative and does not represent actual experimental results.
From this hypothetical data, we can infer that Compound A shows significant interaction with ALK2, CLK1, and DYRK1A, suggesting it may be a potent inhibitor of these kinases.[3] In contrast, it shows minimal interaction with EGFR and HER2, unlike Lapatinib. As expected, Staurosporine demonstrates broad activity across most of the tested kinases.
Cell-Based Profiling: Assessing Target Engagement in a Physiological Context
While biochemical assays are invaluable for assessing direct binding, cell-based assays provide a more physiologically relevant context by measuring target engagement within intact cells.[15][16][17][18] These assays can account for factors such as cell permeability and competition with endogenous ATP. The KiNativ™ platform is an innovative approach that profiles kinase inhibitor binding to native kinases directly in cell or tissue lysates.[19][20][21][22]
Experimental Workflow: KiNativ™
The KiNativ™ platform utilizes an ATP-competitive, biotin-labeled acyl-phosphate probe to covalently modify the catalytic lysine in the active site of kinases. The extent of probe labeling is inversely proportional to the occupancy of the active site by a test compound. Labeled peptides are then enriched and quantified by mass spectrometry.[19]
Caption: KiNativ™ Experimental Workflow.
Data Presentation and Interpretation
KiNativ™ data is typically presented as IC50 values, representing the concentration of the inhibitor required to block 50% of probe labeling.
Table 2: Hypothetical KiNativ™ Data (IC50 in nM)
| Kinase Target | This compound (Compound A) | Staurosporine (Compound B) | Lapatinib (Compound C) |
| ALK2 | 150 | 25 | >10,000 |
| CLK1 | 220 | 30 | >10,000 |
| DYRK1A | 350 | 45 | >10,000 |
| EGFR | >10,000 | 100 | 50 |
| HER2 (ERBB2) | >10,000 | 120 | 75 |
| VEGFR2 | 8,500 | 90 | >10,000 |
| PI3Kα | >10,000 | 500 | >10,000 |
| AKT1 | >10,000 | 450 | >10,000 |
Data is illustrative and does not represent actual experimental results.
The hypothetical KiNativ™ data corroborates the findings from the KINOMEscan™ assay, indicating that Compound A engages ALK2, CLK1, and DYRK1A in a cellular context, albeit with lower potency than the non-selective Staurosporine. The high IC50 values for other kinases suggest a favorable selectivity profile for Compound A within the tested panel.
Conclusion
A comprehensive cross-reactivity profile is indispensable for the rational development of any kinase inhibitor. By employing a multi-faceted approach that combines broad biochemical screening with physiologically relevant cell-based assays, researchers can gain a detailed understanding of a compound's selectivity and potential off-target effects. The illustrative data for this compound demonstrates how these methodologies can be used to characterize a novel inhibitor and guide its future development. This systematic approach to cross-reactivity profiling is a critical step in translating promising chemical matter into valuable research tools and effective therapeutics.
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. Available at: [Link]
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In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC - NIH. Available at: [Link]
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. Available at: [Link]
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Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690 - ACS Publications - American Chemical Society. Available at: [Link]
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A Comparative Benchmarking Guide: Evaluating (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol Against Known Inhibitors of the TBK1/IKKε Axis
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," owing to its versatile therapeutic potential.[1][2] Molecules incorporating this bicyclic heterocycle have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][4][5] This guide focuses on a novel derivative, (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol, providing a framework for its comprehensive evaluation against established inhibitors of a critical inflammatory signaling pathway.
Given the prevalence of kinase inhibition as a mechanism of action for this class of compounds, we hypothesize that this compound may target the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases are central regulators of the innate immune response, and their aberrant activation is implicated in various inflammatory diseases and cancers.[6][7][8]
This guide will provide a head-to-head comparison with well-characterized TBK1/IKKε inhibitors: Amlexanox , BAY-985 , and GSK8612 . We will delve into the experimental methodologies required to rigorously assess the potency, selectivity, and cellular efficacy of this compound, thereby establishing a clear benchmark for its potential as a therapeutic candidate.
The TBK1/IKKε Signaling Axis: A Key Therapeutic Target
TBK1 and IKKε are crucial signaling nodes that mediate the production of type I interferons (IFNs) in response to viral and bacterial infections.[6] Upon activation by upstream sensors of pathogens, TBK1/IKKε phosphorylate the transcription factor IRF3 (Interferon Regulatory Factor 3), leading to its dimerization and nuclear translocation, where it drives the expression of IFN-β.[9][10] This signaling cascade is a cornerstone of innate immunity. However, its dysregulation can lead to chronic inflammation and contribute to the pathology of autoimmune diseases and certain cancers.[6][8] Therefore, potent and selective inhibitors of TBK1/IKKε are of significant therapeutic interest.
Comparative Profile of Benchmark Inhibitors
A robust benchmarking study requires well-characterized reference compounds. The selected inhibitors—Amlexanox, BAY-985, and GSK8612—offer a spectrum of potencies and selectivities for this purpose.
| Inhibitor | Target(s) | IC50 / Potency | Key Characteristics |
| Amlexanox | TBK1/IKKε | ~1-2 µM (IC50)[11] | Orally available drug, previously used for aphthous ulcers.[12][13][14] Also shown to have anti-inflammatory and metabolic effects.[11] |
| BAY-985 | TBK1/IKKε | 2 nM (IC50)[15] | A highly potent and selective dual inhibitor.[16][17] Serves as a valuable tool compound for studying TBK1 biology.[17][18] |
| GSK8612 | TBK1 | pIC50: 6.8 | A potent and highly selective TBK1 inhibitor.[10][19][20] Excellent tool for dissecting the specific roles of TBK1.[10][19] |
| This compound) | Putative: TBK1/IKKε | To be determined | A novel compound from a therapeutically relevant chemical scaffold.[1][2] |
Experimental Protocols for Benchmarking
To objectively compare this compound with the known inhibitors, a tiered approach involving both biochemical and cell-based assays is essential.
In Vitro Kinase Assay: Assessing Direct Enzymatic Inhibition
The primary assessment of a putative kinase inhibitor is to measure its ability to directly inhibit the enzymatic activity of the target protein. This is typically achieved through an in vitro kinase assay.[21][22][23][24]
Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the effect of the inhibitor on this reaction is determined.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[25]
-
Serially dilute the test compound and benchmark inhibitors in DMSO, followed by a final dilution in the kinase buffer.
-
Prepare a solution of recombinant human TBK1 or IKKε kinase and a suitable substrate (e.g., a peptide fragment of IRF3) in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Execution:
-
In a 384-well plate, add the diluted compounds.
-
Add the kinase and substrate mixture to each well.
-
Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.[21]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed duration (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as ADP-Glo™ (Promega), which quantifies ADP production via a luciferase-based reaction, or by using an antibody that specifically recognizes the phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay: Confirming Action in a Biological Context
While an in vitro assay confirms direct enzymatic inhibition, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane and engage its target in a physiological environment.
Principle: This assay measures the phosphorylation of a direct downstream substrate of the target kinase within intact cells. For TBK1/IKKε, the phosphorylation of IRF3 at Ser396 is a reliable biomarker of kinase activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., THP-1 monocytes or Ramos B-cells) to an appropriate density.
-
Pre-treat the cells with serial dilutions of the test compound and benchmark inhibitors for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the TBK1/IKKε pathway. For example, in Ramos cells, use a TLR3 agonist like poly(I:C) to activate the pathway upstream of TBK1.[10]
-
Incubate for a short period (e.g., 30-60 minutes) to allow for IRF3 phosphorylation.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Perform a Western blot using a primary antibody specific for phosphorylated IRF3 (p-IRF3 Ser396).
-
Use an antibody against total IRF3 or a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Data Quantification:
-
Quantify the band intensities for p-IRF3 and the loading control.
-
Normalize the p-IRF3 signal to the loading control.
-
Calculate the cellular IC50 value by plotting the normalized p-IRF3 signal against the inhibitor concentration.
-
Interpreting the Benchmarking Data
The ultimate goal is to understand how this compound performs relative to the established inhibitors.
-
Potency: A direct comparison of the IC50 values from both the in vitro and cellular assays will rank the compounds by potency. A lower IC50 indicates higher potency.
-
Cellular Efficacy: The "delta" between the biochemical IC50 and the cellular IC50 can provide insights into cell permeability and potential off-target effects within the cell. A smaller delta is generally desirable.
-
Selectivity: To assess selectivity, the test compound should be screened against a panel of other kinases. High selectivity for TBK1/IKKε over other kinases is a key attribute for a successful therapeutic candidate, as it minimizes the potential for off-target side effects.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered approach to benchmark the novel compound this compound against known inhibitors of the TBK1/IKKε signaling axis. By systematically evaluating its direct enzymatic inhibition and its ability to engage the target in a cellular context, researchers can generate the critical data needed to validate its mechanism of action and assess its therapeutic potential.
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of bioactive molecules.[3][26][27] A thorough and methodologically sound evaluation, as described herein, is the essential next step in determining whether this compound can be advanced as a promising new candidate for the treatment of inflammatory diseases or cancer.
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Investigations. Chemical Methodologies. [Link]
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Bayer AG. (2019). Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. ACS Medicinal Chemistry Letters. [Link]
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Bradford University, et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. [Link]
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Domainex. (n.d.). TBK1/IKKε: Kinase inhibitors for the treatment of interferonopathies. [Link]
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MedlinePlus. (2023). Amlexanox Drug Information. [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. PubMed Central. [Link]
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ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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GlaxoSmithKline. (2018). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Publications. [Link]
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National Center for Biotechnology Information. (2018). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed Central. [Link]
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Domainex. (n.d.). TBK1/IKKε: Kinase inhibitors for the treatment of interferonopathies. [Link]
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MDPI. (2022). Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology. [Link]
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protocols.io. (2023). In vitro kinase assay. [Link]
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Wikipedia. (n.d.). Amlexanox. [Link]
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Mayo Clinic. (2025). Amlexanox (mucous membrane, oral route) - Side effects & dosage. [Link]
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ACS Publications. (2019). Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. [Link]
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Bio-protocol. (2022). In vitro kinase assay. [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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ACS Publications. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690). [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its versatile structure has been successfully leveraged to develop treatments for a wide range of conditions, from insomnia (Zolpidem) to peptic ulcers (Zolimidine).[3] Within this esteemed family of compounds, the (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol framework presents a particularly compelling starting point for novel drug discovery. The 7-methyl group offers a strategic point for modulating electronic and steric properties, while the C2-methanol handle provides a versatile anchor for a variety of functional group transformations.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of this compound. By synthesizing insights from studies on closely related imidazo[1,2-a]pyridine analogs, we will explore how modifications to this core structure can influence biological activity, with a particular focus on kinase inhibition—a prominent therapeutic area for this scaffold.[4] This document is intended to serve as a practical roadmap for researchers, scientists, and drug development professionals engaged in the design and optimization of next-generation therapeutics based on this promising molecular architecture.
Synthesis of the Core Scaffold: A General and Adaptable Protocol
The synthesis of the this compound core can be achieved through a reliable and adaptable multi-step process. The following protocol outlines a common synthetic route, commencing with commercially available starting materials.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-bromo-1-(7-methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one
-
To a solution of 4-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol, add 1,3-dibromo-2-oxopropane (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate bromide.
Causality Behind Experimental Choices: The use of ethanol as a solvent facilitates the dissolution of the reactants and the precipitation of the product upon cooling. Refluxing provides the necessary activation energy for the condensation reaction. The slight excess of the dibromo-ketone ensures complete consumption of the starting amine.
Step 2: Synthesis of 2-hydroxy-1-(7-methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one
-
Dissolve the bromide intermediate from Step 1 in a mixture of acetone and water.
-
Add sodium bicarbonate (2.0 eq) and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydroxyketone.
Causality Behind Experimental Choices: The aqueous acetone system allows for the dissolution of both the organic substrate and the inorganic base. Sodium bicarbonate acts as a mild base to facilitate the hydrolysis of the bromide to the corresponding alcohol.
Step 3: Reduction to this compound
-
Dissolve the crude hydroxyketone from Step 2 in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent for ketones in the presence of other functional groups. The reaction is performed at a low temperature to control the exothermic reaction and improve selectivity. The final purification by column chromatography is essential to remove any unreacted starting materials or byproducts.
Caption: Synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be systematically modulated by chemical modifications at various positions of the scaffold. The following sections provide a comparative analysis of these modifications, drawing upon established principles and data from analogous imidazo[1,2-a]pyridine series.
Modifications at the C2-Methanol Group: The Power of Bioisosteric Replacement
The C2 position of the imidazo[1,2-a]pyridine ring is a critical determinant of biological activity, often involved in key interactions with the target protein. The methanol group, with its hydrogen bond donor and acceptor capabilities, can be replaced with various bioisosteres to fine-tune potency, selectivity, and pharmacokinetic properties.[5]
| Bioisosteric Replacement | Rationale and Predicted Impact |
| -CH₂NH₂ | Introduces a basic center, potentially forming salt bridges with acidic residues in the target protein. May improve aqueous solubility. |
| -CH₂F | The fluorine atom can act as a weak hydrogen bond acceptor and can enhance metabolic stability by blocking potential sites of oxidation.[5] |
| -CONH₂ | The amide group is a classic bioisostere of an alcohol, capable of participating in multiple hydrogen bonding interactions. |
| -CH₂-O-CH₃ | Ether linkage can improve metabolic stability compared to the alcohol and alter the hydrogen bonding profile. |
| Small Heterocycles (e.g., oxazole, triazole) | Can mimic the spatial and electronic properties of the methanol group while introducing additional points for interaction and potentially improving cell permeability. |
The Influence of the C7-Methyl Group
The 7-methyl group plays a significant role in orienting the molecule within the binding pocket of a target protein and can influence both potency and selectivity. SAR studies on related imidazo[1,2-a]pyridine kinase inhibitors have shown that the nature of the substituent at the C7 position can have a profound impact on activity.[6]
| C7-Substituent | Impact on Biological Activity (from analogous series) |
| -H | Generally results in a decrease in potency compared to small alkyl groups, suggesting a beneficial hydrophobic interaction provided by the methyl group. |
| -Cl | The chloro group can provide a favorable interaction with the protein backbone and can improve potency. |
| -OCH₃ | The methoxy group can alter the electronic properties of the ring and may improve metabolic stability. |
| -CF₃ | The trifluoromethyl group is a strong electron-withdrawing group that can significantly alter the pKa of the imidazo[1,2-a]pyridine core and may enhance binding affinity. |
Modifications at Other Positions: Expanding the SAR Landscape
While the C2 and C7 positions are of primary interest, substitutions at other positions on the imidazo[1,2-a]pyridine ring can also modulate biological activity. For instance, modifications at the C3 position have been shown to be critical for the anti-tubercular activity of some derivatives. Similarly, substitutions at the C6 and C8 positions can influence kinase selectivity.[6]
Comparative Biological Data: A Look at Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a well-established framework for the development of potent kinase inhibitors.[4] While specific data for this compound derivatives is limited in the public domain, we can infer potential activities by examining data from closely related analogs. The following table summarizes the inhibitory activities of some representative imidazo[1,2-a]pyridine derivatives against various kinases.
| Compound Series | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Imidazo[1,2-a]pyridine derivatives | c-Met | 3.9 | [7] |
| Imidazo[1,2-a]pyridine-thiophene derivatives | FLT3 | 58 | [6] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Anti-TB | ~70-2200 | |
| 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives | BRD4 | 76 | [8] |
This comparative data highlights the potential of the 7-methyl substituted imidazo[1,2-a]pyridine scaffold to yield potent inhibitors against a range of important therapeutic targets.
Experimental Protocols: A Representative Kinase Inhibition Assay
To evaluate the biological activity of newly synthesized this compound derivatives, a robust and reliable in vitro kinase inhibition assay is essential. The following protocol provides a general workflow for such an assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for c-Met)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare a solution of the recombinant kinase (e.g., c-Met) in kinase buffer.
-
Prepare a solution of the substrate (e.g., a synthetic peptide) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Self-Validating System: The inclusion of positive controls (known inhibitors) and negative controls (DMSO vehicle) in each assay plate is crucial for validating the assay performance and ensuring the reliability of the generated data.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a framework for understanding the structure-activity relationships of its derivatives by drawing on data from closely related analogs.
Key SAR insights include:
-
The C2-methanol group is a versatile handle for introducing a range of bioisosteric replacements to modulate activity and physicochemical properties.
-
The C7-methyl group appears to be beneficial for potency, likely through favorable hydrophobic interactions within the target's binding site.
-
Systematic exploration of substitutions at other positions on the imidazo[1,2-a]pyridine ring can further refine the activity and selectivity profile.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of this compound derivatives, exploring a diverse set of bioisosteric replacements at the C2 position and a variety of substituents at the C7 position and beyond. Such studies will be instrumental in unlocking the full therapeutic potential of this privileged scaffold.
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Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC - NIH. [Link]
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Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PMC - NIH. [Link]
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8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
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An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC - NIH. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
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Design, Synthesis and Biological Evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD4 Inhibitors. PubMed. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. PubMed. [Link]
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Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors. ChEMBL - EMBL-EBI. [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]
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3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed. [Link]
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In Vivo Validation of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Comparative Guide for Preclinical Oncology Research
This guide provides a comprehensive framework for the in vivo validation of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a novel small molecule belonging to the pharmacologically significant imidazo[1,2-a]pyridine class. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent antitumor effects.[1][2][3] This document outlines a strategic approach to assess the preclinical efficacy and safety of this compound, positioning it against established therapeutic alternatives and providing detailed experimental protocols for robust evaluation by researchers in drug development.
Introduction: The Therapeutic Potential of Imidazopyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise in treating a range of diseases.[1][2] In oncology, this class of compounds has garnered significant attention, particularly as inhibitors of crucial signaling pathways that drive tumor growth and proliferation.[4][5] Notably, several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase whose aberrant activation is implicated in numerous human cancers.[4][5]
Given this precedent, this guide will focus on the in vivo validation of this compound as a putative c-Met inhibitor. The following sections will detail a comparative study design, employing a human non-small cell lung cancer (NSCLC) xenograft model, and will benchmark the compound's performance against a known c-Met inhibitor.
Comparative Framework: Benchmarking Against a Known c-Met Inhibitor
To provide a clear and objective assessment of this compound's in vivo activity, a head-to-head comparison with a well-characterized c-Met inhibitor is essential. For the purpose of this guide, we will use Crizotinib , an FDA-approved tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met, as the primary comparator.
Table 1: Comparative Profile of Test and Reference Compounds
| Feature | This compound | Crizotinib (Reference) |
| Class | Imidazo[1,2-a]pyridine derivative | Aminopyridine derivative |
| Mechanism of Action | Putative c-Met Inhibitor | ALK, ROS1, and c-Met Inhibitor |
| Primary Indication | Investigational | Non-Small Cell Lung Cancer |
| Route of Administration | To be determined (likely oral) | Oral |
Experimental Design: Murine Xenograft Model of NSCLC
The selection of an appropriate in vivo model is critical for the meaningful evaluation of an anticancer agent.[6][7] A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and robust method for assessing preclinical efficacy.[8][9]
Rationale for Model Selection
We propose the use of the EBC-1 human non-small cell lung cancer cell line for establishing subcutaneous xenografts in athymic nude mice. The EBC-1 cell line is characterized by c-Met gene amplification, making it a highly relevant model for evaluating the efficacy of c-Met inhibitors.[5]
Experimental Workflow
The following diagram illustrates the key phases of the proposed in vivo study:
Caption: Workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
Animal Husbandry and Care
-
Species: Athymic Nude Mice (e.g., NU/NU strain), female, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Animals will have ad libitum access to sterile food and water.
-
Acclimatization: A minimum of one week of acclimatization to the facility conditions before any experimental procedures.
Tumor Implantation and Monitoring
-
Cell Culture: EBC-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Implantation: A suspension of 5 x 10^6 EBC-1 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with digital calipers twice a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Treatment Regimen
-
Group Randomization: Once tumors reach an average volume of approximately 150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Dosing:
-
Group 1 (Vehicle Control): Administered the vehicle solution (e.g., 0.5% methylcellulose in sterile water) orally, once daily.
-
Group 2 (Test Compound): this compound administered orally at two dose levels (e.g., 25 mg/kg and 50 mg/kg), once daily.
-
Group 3 (Reference Compound): Crizotinib administered orally at a clinically relevant dose (e.g., 25 mg/kg), once daily.
-
-
Duration: Treatment continues for 21-28 days, or until tumors in the control group reach the predetermined endpoint.
Endpoint Analysis
-
Efficacy Assessment: The primary efficacy endpoint is the inhibition of tumor growth. This is quantified as the percent tumor growth inhibition (%TGI).
-
Tolerability Assessment: Animal body weight is monitored twice weekly as a general indicator of toxicity. Any signs of morbidity are also recorded.
-
Pharmacodynamic (PD) Analysis: At the end of the study, a subset of tumors from each group is collected to assess the on-target activity of the compounds. This can be achieved by Western blot analysis to measure the levels of phosphorylated c-Met (p-Met) and total c-Met.
-
Histopathology: A portion of the tumors and major organs (liver, kidney, spleen) are fixed in formalin for histopathological examination to assess for any treatment-related changes.
Data Presentation and Interpretation
Quantitative data from the study should be summarized in a clear, tabular format to facilitate comparison between the treatment groups.
Table 2: Hypothetical Comparative Efficacy and Tolerability Data
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Final Tumor Volume (mm³, Mean ± SEM) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | - | +2.5 |
| This compound | 25 | 825 ± 95 | 45 | +1.8 |
| This compound | 50 | 450 ± 60 | 70 | -1.2 |
| Crizotinib | 25 | 525 ± 70 | 65 | -0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanistic Insights: The c-Met Signaling Pathway
A diagram of the c-Met signaling pathway can help to contextualize the mechanism of action of the test compound.
Caption: Simplified c-Met signaling pathway and the putative point of inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of this compound as a potential anticancer agent. By employing a relevant xenograft model and a clinically approved comparator, this study design will provide crucial data on the compound's efficacy, tolerability, and on-target activity.
Positive outcomes from these studies would warrant further preclinical development, including more extensive safety pharmacology and pharmacokinetic profiling, to support the advancement of this compound towards clinical investigation.
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In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Hindawi. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Research Journal of Social Medicine. [Link]
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A Head-to-Head Comparison for the Medicinal Chemist: Imidazo[1,2-a]pyridine vs. Pyrazolopyrimidine Cores
A Senior Application Scientist's Guide to Two Privileged Scaffolds in Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain heterocyclic structures appear with remarkable frequency, earning the title of "privileged scaffolds" for their ability to bind to multiple biological targets. Among these, the imidazo[1,2-a]pyridine and pyrazolopyrimidine cores stand out as versatile frameworks that form the basis of numerous clinical candidates and approved drugs.[1][2] Both are bicyclic, nitrogen-containing aromatic systems, yet their subtle structural distinctions lead to significant differences in physicochemical properties, synthetic accessibility, and, ultimately, their biological activity profiles.
This guide provides a head-to-head comparison of these two critical scaffolds. We will move beyond a simple list of features to explain the causality behind their utility, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these cores in their discovery programs.
Part 1: Core Architecture and Physicochemical Landscape
The fundamental difference between the two scaffolds lies in the arrangement and number of nitrogen atoms within their fused five- and six-membered rings. This dictates their electronic nature, hydrogen bonding potential, and overall shape.
-
Imidazo[1,2-a]pyridine: This scaffold consists of an imidazole ring fused to a pyridine ring, resulting in a 5/6 bicyclic system with two nitrogen atoms. One nitrogen is a "bridgehead" atom, and the other is a pyridine-like nitrogen within the five-membered ring. This arrangement results in a planar, electron-rich system.
-
Pyrazolopyrimidine: This core features a pyrazole ring fused to a pyrimidine ring, creating a 5/6 system with three (or in some isomers, four) nitrogen atoms. The pyrazolo[3,4-d]pyrimidine isomer is particularly noteworthy as a purine isostere, mimicking the adenine ring of ATP. This structural analogy is a key reason for its prevalence in kinase inhibitor design.
Below is a diagram illustrating the core structures and their standard numbering systems.
Caption: Core structures of Imidazo[1,2-a]pyridine and Pyrazolo[3,4-d]pyrimidine.
Comparative Physicochemical Properties
The additional nitrogen atoms in the pyrazolopyrimidine core generally increase its polarity and aqueous solubility compared to the imidazo[1,2-a]pyridine scaffold. This can be advantageous for achieving favorable pharmacokinetic profiles but may also present challenges in cell permeability.
| Property | Imidazo[1,2-a]pyridine | Pyrazolo[1,2-a]pyrimidine | Rationale & Implications |
| Molecular Weight | 118.14 g/mol [3] | 119.12 g/mol [4] | Very similar, allowing for a direct comparison of substituted analogs. |
| LogP (XLogP3) | 1.8[3] | 1.1[4] | Pyrazolopyrimidine is inherently more polar, which can aid solubility but may need to be balanced for membrane permeability. |
| H-Bond Donors | 0 | 1 (on the pyrazole N) | The pyrazolopyrimidine core has an intrinsic H-bond donor, a critical feature for interacting with many biological targets, especially kinase hinges. |
| H-Bond Acceptors | 2 | 3 | The higher number of nitrogen atoms in pyrazolopyrimidine provides more opportunities for H-bond acceptor interactions. |
| pKa (Basic) | ~6.8 | ~2.5 (pyrimidine N) | The imidazo[1,2-a]pyridine core is significantly more basic, which can influence salt formation, solubility, and off-target interactions (e.g., hERG). |
Part 2: Synthetic Accessibility and Strategic Considerations
Both scaffolds are readily accessible through a variety of well-established synthetic routes, allowing for the generation of diverse chemical libraries.
Imidazo[1,2-a]pyridine Synthesis
The synthesis of this core is robust, with numerous methods available.[5]
-
Classic Condensations: The most common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a reaction first described by Tschitschibabin.[5][6]
-
Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) reaction, combining a 2-aminopyridine, an aldehyde, and an isocyanide, offers a highly efficient one-pot method to generate 3-aminoimidazo[1,2-a]pyridines with three points of diversity.[6][7]
-
Modern Methods: More recent developments include copper-catalyzed aerobic dehydrogenative cyclizations and metal-free approaches, enhancing the "green" credentials and substrate scope of the synthesis.[6][8]
Caption: Workflow for a multicomponent synthesis of Imidazo[1,2-a]pyridines.
Pyrazolopyrimidine Synthesis
Synthesis typically starts from a substituted aminopyrazole. The specific isomer of the final product depends on the starting materials and reaction conditions.
-
Pyrazolo[1,5-a]pyrimidines: Commonly synthesized via the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated ketones.[9]
-
Pyrazolo[3,4-d]pyrimidines: These are often prepared by constructing the pyrimidine ring onto a pre-functionalized pyrazole, for example, by reacting a 5-aminopyrazole-4-carboxamide with a source of one carbon atom (e.g., formic acid or formamide).
Caption: General synthetic workflow for Pyrazolo[1,5-a]pyrimidines.
Part 3: Head-to-Head Biological Activity and Applications
While both scaffolds exhibit a wide range of biological activities, their application in drug discovery shows distinct areas of concentration, largely driven by their structural and electronic properties.[10][11]
Caption: Overlapping and unique biological application areas.
Kinase Inhibition: A Tale of Two Binders
This is the most significant area of overlap and competition between the two cores. Both are highly effective as "hinge-binding" motifs that occupy the ATP-binding pocket of kinases.
-
Pyrazolopyrimidine: The pyrazolo[3,4-d]pyrimidine isomer is the quintessential ATP-mimic. Its nitrogen arrangement directly mimics the hydrogen bonding pattern of adenine with the kinase hinge region. This has led to its widespread success in developing potent and selective kinase inhibitors.[11] For example, Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, features this core.
-
Imidazo[1,2-a]pyridine: This scaffold also serves as an excellent hinge binder.[12] While not a direct isostere of adenine, the pyridine nitrogen and the imidazole NH (once protonated or via a substituent) can form the critical hydrogen bonds with the kinase hinge.[12] It has been successfully used to develop inhibitors for a diverse range of kinases, including PI3K, Akt, and Mer/Axl.[12][13][14]
Comparative Table of Kinase Inhibitors
| Compound Class | Core Scaffold | Target Kinase(s) | Reported Potency (IC₅₀) | Reference |
| SI306 | Pyrazolo[3,4-d]pyrimidine | Src | 7.2 - 11.2 µM (on GBM cells) | [15] |
| 1-NA-PP1 | Pyrazolopyrimidine | PKD | ~100 nM | [16] |
| Unnamed Series | Imidazo[1,2-a]pyridine | Mer/Axl | Low nM range | [12] |
| Compound 11 | Imidazo[1,2-a]pyridine | Akt | 0.64 µM | [17] |
| Unnamed Series | Imidazo[1,2-a]pyridine | IGF-1R | Potent and selective | [18] |
| Unnamed Series | Pyrazolopyrimidine | IRAK4 | Low nM range | [19] |
Anticancer Activity
Stemming from their success as kinase inhibitors, both scaffolds are cornerstones of modern oncology research.[11][20]
-
Pyrazolopyrimidine-based agents like CLM3 and CLM29 have shown antitumoral activity in thyroid cancer models.[20] Others have been developed for glioblastoma.[15]
-
Imidazo[1,2-a]pyridine-based compounds have been optimized as pan-PI3K inhibitors and demonstrated in vivo efficacy in ovarian cancer xenograft models.[14]
Antimicrobial, Antiviral, and Anti-inflammatory Applications
Both cores have demonstrated significant potential beyond oncology.
-
Imidazo[1,2-a]pyridines have yielded compounds with potent antiviral activity against human cytomegalovirus and varicella-zoster virus.[21] The clinical candidate Telacebec (Q203) for tuberculosis features this core, targeting the QcrB subunit of the cytochrome bc1 complex.[22]
-
Pyrazolopyrimidines have been evaluated as potential antibacterial agents, showing activity against Burkholderia thailandensis and Pseudomonas aeruginosa.[23] They have also been developed as inhibitors of IRAK4, a key kinase in inflammation pathways.[19]
Unique Applications of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is particularly famous for its application in developing central nervous system (CNS) active agents. The non-benzodiazepine hypnotics Zolpidem and Alpidem are blockbuster drugs built upon this core, highlighting its ability to be tailored for specific GABAA receptor subtypes.[1][10] Furthermore, compounds from this class have been developed as antiulcer agents.[24]
Part 4: Experimental Protocols
To ensure this guide is a self-validating system, we provide representative, detailed experimental protocols for the synthesis and evaluation of these scaffolds.
Protocol 1: Synthesis of a Substituted Imidazo[1,2-a]pyridine
This protocol describes a classic condensation reaction.
Objective: To synthesize 2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine.
Materials:
-
2-amino-5-methylpyridine
-
2-bromo-1-(4-bromophenyl)ethan-1-one
-
Ethanol, anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
TLC plates (silica gel), appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-methylpyridine (1.0 eq) and anhydrous ethanol (20 mL/mmol of aminopyridine). Stir until dissolved.
-
Addition of Ketone: Add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.05 eq) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Add saturated aqueous sodium bicarbonate solution (20 mL) and stir for 30 minutes to neutralize the HBr byproduct.
-
Isolation: Filter the solid precipitate, wash with cold water (3 x 10 mL), and then with a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Test compound (e.g., from Protocol 1) dissolved in DMSO
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer. Add this mix to the wells containing the compound.
-
Prepare an ATP solution in assay buffer. Add this solution to the wells to initiate the kinase reaction. .
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The kinase will phosphorylate its substrate by hydrolyzing ATP to ADP.
-
Signal Detection (ADP-Glo™ example):
-
Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to all wells. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
Both the imidazo[1,2-a]pyridine and pyrazolopyrimidine scaffolds are powerful tools in the medicinal chemist's arsenal.
-
The pyrazolopyrimidine core, particularly the pyrazolo[3,4-d]pyrimidine isomer, remains the gold standard for ATP-competitive kinase inhibitor design due to its identity as a purine isostere. Its inherent hydrogen-bonding capabilities make it a highly reliable starting point for targeting the kinase hinge.
-
The imidazo[1,2-a]pyridine core offers greater synthetic versatility and a more favorable lipophilicity profile, which can be advantageous for achieving good oral bioavailability and CNS penetration.[1] Its proven success in non-kinase targets, such as GABAA receptors, demonstrates a broader biological scope that continues to be explored.[10]
The choice between these two scaffolds is not a matter of one being definitively "better," but rather a strategic decision based on the specific target class, desired physicochemical properties, and the synthetic strategy of the drug discovery program. Future research will undoubtedly continue to uncover novel derivatives of both cores, pushing the boundaries of their therapeutic applications and solidifying their status as truly privileged structures.
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). Bentham Science.
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Synthesis of imidazo[1,2-a]pyridines as antiviral agents. (1998). Journal of Medicinal Chemistry.
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Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. (2019). Journal of Medicinal Chemistry.
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Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (n.d.). Journal of Medicinal Chemistry.
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). Bioorganic & Medicinal Chemistry Letters.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). PubMed.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.
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New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. (2013). PLOS ONE.
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Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2023). INIS-IAEA.
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed.
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Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). Journal of Medicinal Chemistry.
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Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv.
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters.
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The structures of bioactive pyrazolopyrimidine derivatives I–VII with their biological targets. (n.d.). ResearchGate.
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.
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A Senior Application Scientist's Guide to the Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis
The imidazo[1,2-a]pyridine core is a prominent scaffold in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2][3] While a specific reproducibility study on (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not available in the current body of scientific literature, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively investigated. This guide provides a comparative analysis of the reported biological effects of these derivatives, with a focus on anticancer and kinase inhibitory activities. By examining the experimental designs and outcomes from various studies, we can build a framework for assessing the reproducibility of findings for this important class of compounds.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind experimental choices, providing a deeper understanding of how to robustly evaluate the biological effects of novel chemical entities based on this scaffold.
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives: A Comparative Overview
The imidazo[1,2-a]pyridine scaffold is a recurring motif in the design of novel anticancer agents.[1][4] A multitude of studies have demonstrated the potent cytotoxic effects of various derivatives against a range of cancer cell lines. The reproducibility of these findings across different laboratories and specific molecular variations of the scaffold is critical for its validation as a promising pharmacophore.
Comparative Efficacy Across Different Cancer Cell Lines
The choice of cell lines is a critical parameter in the preclinical evaluation of anticancer compounds. A recurring theme in the study of imidazo[1,2-a]pyridine derivatives is their efficacy against cell lines with known dysregulation in key signaling pathways. For instance, many studies report potent activity in cell lines with mutations in the PI3K/Akt pathway.[4][5]
Below is a comparative table summarizing the half-maximal inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine derivatives against several cancer cell lines, as reported in different studies. This allows for a cross-study comparison of the potency of this chemical class.
| Derivative Class | Target Cell Line | Reported IC50 (µM) | Key Findings | Reference |
| Thiazole-substituted | A375 (Melanoma) | 0.14 | Potent anti-proliferative effect. | [4] |
| Thiazole-substituted | HeLa (Cervical Cancer) | 0.21 | Significant inhibition of cell proliferation. | [4] |
| Sulfonylhydrazone-substituted | T47D (Breast Cancer) | >10 | Induced significant apoptosis. | [4] |
| Quinazoline-substituted (13k) | HCC827 (Lung Cancer) | 0.09 | Most potent among the tested cell lines. | |
| Quinazoline-substituted (13k) | A549 (Lung Cancer) | 0.11 | Submicromolar inhibitory activity. | |
| Quinazoline-substituted (13k) | MCF-7 (Breast Cancer) | 0.43 | Broad-spectrum anticancer activity. | |
| 6-Substituted Derivatives | HT-29 (Colon Cancer) | Not specified | Induced apoptosis via cytochrome c release and caspase activation. | [6] |
| 6-Substituted Derivatives | Caco-2 (Colon Cancer) | Not specified | Showed excellent activity. | [6] |
| Novel IP-5 | HCC1937 (Breast Cancer) | Not specified | Induced cell cycle arrest and apoptosis. | [7] |
Expert Insight: The consistent reporting of sub-micromolar activity across various derivatives and cancer types suggests that the imidazo[1,2-a]pyridine scaffold is a robust starting point for the development of potent anticancer agents. The variation in IC50 values highlights the importance of the specific substitutions on the core scaffold in determining target specificity and potency. Reproducibility in this context is demonstrated by the recurring theme of potent anticancer activity, even as the specific molecular structures and cell lines vary.
Experimental Workflow for Assessing Anticancer Activity
A generalized workflow for the initial preclinical evaluation of a novel imidazo[1,2-a]pyridine derivative is presented below. This workflow is designed to be self-validating by incorporating multiple, complementary assays to assess the compound's biological effects.
Caption: The PI3K/Akt signaling pathway, a common target of imidazo[1,2-a]pyridine derivatives.
Comparative Kinase Inhibitory Activity
The following table presents a comparison of the inhibitory activities of different imidazo[1,2-a]pyridine derivatives against various kinases. The consistency of these findings across multiple studies reinforces the role of this scaffold as a potent kinase inhibitor.
| Derivative Class | Target Kinase | Reported IC50 | Key Findings | Reference |
| Thiazole-substituted | PI3Kα | 0.0028 µM | Highly potent and selective inhibitor. | [4] |
| 1,2,4-Oxadiazole-substituted | PI3Kα | 2 nM | Potent PI3Kα inhibition. | [4] |
| General Imidazo[1,2-a]pyridines | DYRK1A | 2.6 µM | Micromolar inhibition. | [8][9] |
| General Imidazo[1,2-a]pyridines | CLK1 | 0.7 µM | Most active compound identified in the study. | [8][9] |
| Pan-PI3K Inhibitor (Compound 14) | PI3Kα | Not specified | Efficacious in a mouse xenograft model. | [5] |
Expert Insight: The low nanomolar to micromolar IC50 values reported for various imidazo[1,2-a]pyridine derivatives against different kinases, particularly PI3Kα, strongly support the reproducibility of this biological effect. The ability to tune the selectivity and potency through chemical modification of the scaffold is a hallmark of a promising drug candidate.
Experimental Protocols for Reproducible Biological Evaluation
To ensure the reproducibility and validity of experimental findings, it is essential to follow standardized and well-documented protocols. The following sections provide detailed methodologies for key assays used in the evaluation of imidazo[1,2-a]pyridine derivatives.
Protocol 1: In Vitro Kinase Assay
Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer appropriate for the specific kinase being assayed.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of the kinase and its specific substrate in the kinase buffer.
-
Prepare a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or a non-radioactive analog for luminescence-based detection) in the kinase buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a predetermined time at the optimal temperature for the kinase to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the ATP solution. [10] * Incubate for a specified time to allow for substrate phosphorylation.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Detect the amount of phosphorylated substrate. This can be done by:
-
Radiometric assay: Capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter.
-
Luminescence-based assay: Measuring the amount of remaining ATP using a luciferase-luciferin reaction (e.g., ADP-Glo™). [10] * ELISA-based assay: Using a specific antibody to detect the phosphorylated substrate.
-
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: The choice of detection method depends on the required throughput, sensitivity, and available equipment. Luminescence-based assays are generally preferred for high-throughput screening due to their simplicity and scalability. The concentrations of kinase, substrate, and ATP should be optimized to ensure the reaction is in the linear range.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or anti-proliferative effects of a test compound on a cancer cell line.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. [11][12][13]Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. [12][13]The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the chosen cancer cell line into a 96-well plate at a predetermined density.
-
Incubate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals. [12][13] * Shake the plate for 15 minutes to ensure complete solubilization. [12] * Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [11] Causality Behind Experimental Choices: The cell seeding density and incubation times are critical for ensuring the cells are in the exponential growth phase during the assay. The choice of solubilizing agent can affect the sensitivity and reproducibility of the assay. It is crucial to have a vehicle control to account for any effects of the solvent on cell viability.
-
Protocol 3: Western Blot for Apoptosis Markers
Objective: To determine if a test compound induces apoptosis by detecting the cleavage of key apoptotic proteins.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. During apoptosis, initiator and executioner caspases are cleaved into their active forms. [15][16]The appearance of these cleaved fragments is a hallmark of apoptosis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP, or Bcl-2 family proteins). [16] * Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a suitable detection reagent (e.g., chemiluminescent substrate for HRP).
-
Image the blot and analyze the band intensities. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Causality Behind Experimental Choices: The choice of apoptosis markers can provide insights into the specific apoptotic pathway being activated. For example, detecting cleaved caspase-8 suggests activation of the extrinsic pathway, while cleaved caspase-9 points to the intrinsic pathway. [15]It is essential to use antibodies that are specific for the cleaved, active forms of the caspases.
Conclusion
While direct reproducibility studies for this compound are not available, the extensive research on the broader imidazo[1,2-a]pyridine scaffold provides a strong foundation for understanding its biological effects. The consistent reports of potent anticancer and kinase inhibitory activities across numerous studies and derivative forms underscore the robustness of this chemical class as a source of novel therapeutic agents.
This guide has provided a comparative analysis of the biological activities of imidazo[1,2-a]pyridine derivatives, highlighting the common experimental methodologies used for their evaluation. By adhering to well-defined and validated protocols, researchers can ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and progress in drug discovery. The provided protocols and workflows serve as a practical resource for scientists working to validate and advance this promising class of compounds.
References
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PI3K/AKT/mTOR pathway. Wikipedia. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. National Library of Medicine. [Link]
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PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]
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Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. [Link]
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PI3K-Akt signaling pathway. Cusabio. [Link]
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PI3K-PKB/Akt Pathway. National Center for Biotechnology Information. [Link]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Center for Biotechnology Information. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. National Library of Medicine. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. [Link]
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Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. [Link]
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Apoptosis assays: western blots. YouTube. [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. National Library of Medicine. [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]
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Determination of Caspase Activation by Western Blot. National Library of Medicine. [Link]
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Cell Viability Assays. National Center for Biotechnology Information. [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. Washington University School of Medicine in St. Louis. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Multi target-directed imidazole derivatives for neurodegenerative diseases. ResearchGate. [Link]
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[123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
Navigating the Unseen: A Guide to the Proper Disposal of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
For the diligent researcher pushing the boundaries of drug discovery, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond the benchtop; their proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound whose precise hazard profile is not extensively documented. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon a conservative approach, drawing from data on structurally similar imidazo[1,2-a]pyridine and pyridyl-methanol derivatives, and grounded in established principles of chemical waste management.
Hazard Assessment: A Conservative Approach to Safety
Given the limited specific toxicological data for this compound, a thorough hazard assessment necessitates treating it with a high degree of caution. Structurally related compounds, such as other substituted imidazo[1,2-a]pyridines and pyridyl-methanols, exhibit a range of hazards including:
-
Acute Toxicity: Isomers like (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol are classified as harmful if swallowed (H302)[1].
-
Irritation: Many pyridine derivatives are known to cause skin, eye, and respiratory irritation[2][3].
-
Unknown Long-Term Effects: For many novel compounds, chronic toxicity, mutagenicity, and carcinogenicity data are unavailable. Therefore, it is prudent to minimize exposure.
Based on this, this compound should be handled as a hazardous substance. The GHS07 pictogram, indicating "harmful," is a reasonable starting point for hazard communication.
Table 1: Assumed Hazard Profile for this compound
| Hazard Classification | GHS Hazard Statement (Assumed) | Rationale |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Based on data for the isomeric compound (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol[1]. |
| Skin Irritation | H315: Causes skin irritation | Common hazard for pyridine-based compounds[2][3]. |
| Eye Irritation | H319: Causes serious eye irritation | Common hazard for pyridine-based compounds[2][3]. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | A potential hazard for powdered or volatile forms of heterocyclic compounds[3]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the compound in a powdered form or if there is a risk of aerosolization, a properly fitted respirator may be necessary.
Waste Segregation and Containerization: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for solid and liquid waste containing this compound. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of waste accumulation.
-
The relevant hazard pictograms (GHS07).
-
-
Waste Streams:
-
Solid Waste: Collect unreacted this compound, contaminated spatulas, weigh boats, and contaminated gloves in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.
-
Aqueous Waste: While drain disposal is prohibited, if aqueous solutions are generated, they must be collected as hazardous aqueous waste.
-
Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
Caption: Waste segregation workflow for this compound.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
Clean the Spill:
-
For solid spills, carefully sweep the material into a designated waste container. Avoid generating dust.
-
For liquid spills, once absorbed, carefully scoop the absorbent material into a designated solid waste container.
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Label and Dispose: Seal and label the container with the spill cleanup debris as hazardous waste and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
Caption: Immediate response plan for a spill of this compound.
Final Disposal: Coordination with Environmental Health & Safety
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service, which is typically coordinated through your institution's EHS department.
Procedure for Final Disposal:
-
Secure Storage: Store the properly labeled and sealed hazardous waste containers in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and incompatible materials.
-
Request Pickup: Once the waste container is full or has been in storage for a designated period (check your institution's policy), submit a chemical waste pickup request to your EHS department.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
Conclusion
The responsible management of chemical waste is an integral part of scientific research. For novel compounds like this compound, where specific hazard data is scarce, a conservative and cautious approach to disposal is not just a best practice, but a professional obligation. By adhering to the principles of thorough hazard assessment, proper PPE usage, stringent waste segregation, and diligent spill management, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.
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Comprehensive Safety Protocol: Personal Protective Equipment for Handling (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
This guide provides essential safety and operational protocols for the handling of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol. As a member of the imidazopyridine class of heterocyclic compounds, this reagent requires careful management to ensure personnel safety and experimental integrity.[1][2] The toxicological properties of many such novel compounds are not exhaustively studied, demanding a risk-based approach grounded in established chemical safety principles.[3] This document outlines the necessary personal protective equipment (PPE), handling procedures, and emergency responses.
Hazard Assessment and Risk Mitigation
This compound and its structural analogs, such as (8-Methyl-imidazo[1,2-a]pyridin-2-yl)-methanol, are classified as potential irritants.[3] A thorough risk assessment is the foundation of a safe handling plan.
Known and Potential Hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation.[4]
-
Skin Irritation: May cause skin irritation upon contact.[4] Prolonged or repeated exposure can lead to dryness or cracking.
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]
-
Harmful if Swallowed: Analogous compounds are classified as harmful if ingested.[4]
-
Unknown Toxicological Properties: The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[3] Therefore, it must be handled as a substance of unknown toxicity, warranting a higher level of precaution.
Primary Control Measures: Engineering Controls
Before relying on PPE, engineering controls must be implemented to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[4][5]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
Due to the risk of serious eye irritation, robust protection is non-negotiable.
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant (or equivalent standard) chemical splash goggles must be worn.[7] These form a seal around the eyes to protect from splashes, mists, and dust.
-
Face Shield: For procedures with a higher risk of splashing (e.g., handling quantities greater than 50 mL, working with reactions under pressure, or during spill cleanup), a full-face shield must be worn over the chemical splash goggles. A face shield alone does not provide adequate eye protection.[7][8]
Skin and Body Protection
Preventing dermal contact is critical.
-
Gloves: Given the unknown toxicological profile, a conservative approach to glove selection is required.
-
Type: Use chemically resistant gloves. Nitrile or neoprene gloves are standard for handling many laboratory chemicals. However, always consult the glove manufacturer's resistance chart for specific chemical compatibility if available.
-
Practice: Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination is suspected.[9] Gloves must be inspected for tears or pinholes before each use.[3] Employ proper glove removal techniques to avoid skin contact with the contaminated outer surface.[3] Contaminated gloves must be disposed of as hazardous waste.[3]
-
-
Protective Clothing:
-
Laboratory Coat: A flame-resistant lab coat is required. The coat should have long sleeves and a snap or button front that is kept fully fastened.
-
Chemical Apron/Coveralls: For large-scale operations or tasks with a significant splash risk, a chemical-resistant apron or coverall (e.g., Tyvek® or Tychem®) should be worn over the lab coat.[10]
-
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[7] Do not wear sandals, perforated shoes, or cloth sneakers when handling chemicals.
Respiratory Protection
Inhalation is a primary exposure route.
-
Standard Handling: When all work is conducted within a certified chemical fume hood, additional respiratory protection is typically not required.
-
High-Risk Scenarios: For situations where engineering controls may be insufficient (e.g., cleaning up a large spill outside of a hood, equipment failure), respiratory protection is essential. A respiratory protection program that complies with OSHA 29 CFR 1910.134 or equivalent regulations is required, including fit-testing and training.
-
Recommended Respirator: For higher-level protection against vapors or particulates, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[3] For nuisance dust exposure, a P95 (US) or P1 (EU) particle respirator may be sufficient, but a risk assessment should confirm this.[3] Surgical masks provide no protection against chemical vapors or fine particulates and must not be used.[9]
-
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<1 g) | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Solution Preparation/Reaction | Chemical Splash Goggles & Face Shield | Double-layered Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Large Scale Work (>50g/L) | Chemical Splash Goggles & Face Shield | Double-layered Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Assess need based on procedure |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical Gloves | Chemical Coveralls (Tychem®) | Required (e.g., Air-Purifying Respirator with appropriate cartridges) |
Procedural Workflow: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning and Doffing Sequence Diagram
Caption: Correct sequence for donning and doffing PPE to minimize exposure.
Decontamination and Disposal Plan
Personnel Decontamination:
-
After completing work and removing PPE, wash hands thoroughly with soap and water for at least 20 seconds.[6]
-
If skin contact occurs, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention.[3]
PPE and Waste Disposal:
-
Disposable PPE: All used disposable items, including gloves, bench paper, and wipes, must be considered hazardous waste.
-
Containment: Collect these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste container in accordance with all local, state, and federal regulations. Do not let the product or contaminated materials enter drains or the environment.[3][4]
Emergency Operational Plan
In the event of accidental exposure, immediate and correct action is vital.
| Exposure Type | Immediate First Aid Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report the incident to your institution's Environmental Health and Safety (EHS) department.
References
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Agilent. (2025). Safety data sheet. [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Safety Company. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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Gulevich, A. V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
